7-Chloroisoquinoline-8-carbaldehyde
Description
Properties
IUPAC Name |
7-chloroisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-2-1-7-3-4-12-5-8(7)9(10)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNENPSACLPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloroisoquinoline-8-carbaldehyde
Abstract
7-Chloroisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The strategic placement of the chloro, and formyl functionalities on the isoquinoline core provides versatile handles for further molecular elaboration. This guide provides a comprehensive overview of plausible and scientifically robust synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind pathway selection, provide detailed, step-by-step experimental protocols, and present visual workflows to elucidate the synthetic transformations. The methodologies described are grounded in established chemical principles and adapted from peer-reviewed literature for the specific synthesis of the target molecule.
Introduction: The Significance of this compound in Drug Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 8-position of the isoquinoline ring system creates a molecule with significant potential for the synthesis of diverse compound libraries. The aldehyde group is a versatile functional group that can participate in a myriad of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of various side chains and pharmacophores. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Pathway A: Directed Ortho-Metalation and Formylation of 7-Chloroisoquinoline. This approach leverages the directing effect of the isoquinoline nitrogen to achieve regioselective functionalization at the C8 position.
-
Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline. This strategy involves the initial synthesis of a methyl-substituted precursor followed by a controlled oxidation to the desired aldehyde.
Each pathway will be discussed in detail, highlighting the rationale for the chosen reagents and conditions.
Synthetic Pathways and Mechanistic Insights
Pathway A: Directed Ortho-Metalation and Formylation of 7-Chloroisoquinoline
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of isoquinoline, the nitrogen atom can direct metalation to the C1 or C8 positions. By carefully selecting the organometallic reagent and reaction conditions, it is possible to favor metalation at the C8 position. Subsequent quenching of the resulting organometallic intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group. A similar strategy has been successfully employed for the functionalization of 7-chloroquinolines.
The proposed reaction scheme is as follows:
Caption: Directed ortho-metalation and formylation of 7-chloroisoquinoline.
Expertise & Experience: The choice of a mixed lithium-magnesium amide base, such as TMPMgCl·LiCl, is critical for achieving high regioselectivity and functional group tolerance. These reagents offer a good balance of reactivity and stability, minimizing side reactions. The reaction is typically carried out at low temperatures to control the exothermicity and prevent decomposition of the organometallic intermediate.
Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline
An alternative approach involves the synthesis of 7-chloro-8-methylisoquinoline as a precursor, followed by its selective oxidation to the corresponding aldehyde. The synthesis of the 7-chloro-8-methylquinoline precursor can be achieved through established methods for quinoline synthesis, which can be adapted for isoquinolines. The subsequent oxidation of the methyl group to an aldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid.
The proposed reaction scheme is as follows:
Caption: Synthesis via oxidation of 7-chloro-8-methylisoquinoline.
Expertise & Experience: The critical step in this pathway is the selective oxidation of the methyl group. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly employed for the oxidation of benzylic methyl groups to aldehydes. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the aldehyde and minimize the formation of the corresponding carboxylic acid. While patents describe the oxidation of 7-chloro-8-methylquinoline to the carboxylic acid, modifying the conditions could potentially favor the aldehyde.[1][2][3]
Experimental Protocols
Protocol for Pathway A: Directed Ortho-Metalation and Formylation
Step 1: Synthesis of 7-Chloroisoquinoline (Starting Material)
The starting material, 7-chloroisoquinoline, can be synthesized via various established methods, such as the Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization, from appropriate precursors.[4]
Step 2: Directed Ortho-Metalation and Formylation
-
Materials:
-
7-Chloroisoquinoline
-
TMPMgCl·LiCl (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-chloroisoquinoline (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -15 °C in a suitable cooling bath.
-
Slowly add a solution of TMPMgCl·LiCl (1.1 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature below -10 °C.
-
Stir the mixture at -15 °C for 1 hour to ensure complete metalation.
-
In a separate flask, prepare a solution of DMF (3 equivalents) in anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Protocol for Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline
Step 1: Synthesis of 7-Chloro-8-methylisoquinoline (Precursor)
The synthesis of 7-chloro-8-methylisoquinoline can be accomplished through a multi-step process, for example, a modification of the Skraup synthesis or Doebner-von Miller reaction using 2-chloro-3-methylaniline as a starting material.[5]
Step 2: Selective Oxidation to this compound
-
Materials:
-
7-Chloro-8-methylisoquinoline
-
Selenium dioxide (SeO₂) (1.1 equivalents)
-
1,4-Dioxane
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-8-methylisoquinoline (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 95:5 v/v).
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal byproducts.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthetic pathways. The yield ranges are hypothetical and based on typical yields for analogous reactions reported in the literature.
| Parameter | Pathway A: Directed Metalation | Pathway B: Oxidation |
| Starting Material | 7-Chloroisoquinoline | 7-Chloro-8-methylisoquinoline |
| Key Reagents | TMPMgCl·LiCl, DMF | SeO₂ or MnO₂ |
| Number of Steps | 1 (from 7-chloroisoquinoline) | 1 (from 7-chloro-8-methylisoquinoline) |
| Typical Yield | 60-80% | 40-60% |
| Key Advantages | High regioselectivity, direct functionalization | Utilizes a potentially more accessible precursor |
| Potential Challenges | Requires strictly anhydrous conditions, handling of organometallic reagents | Potential for over-oxidation to carboxylic acid, optimization of reaction conditions is critical |
Conclusion
This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound, a valuable intermediate for drug discovery. Pathway A, utilizing directed ortho-metalation, offers a direct and highly regioselective route to the target molecule. Pathway B, involving the oxidation of a methyl precursor, provides an alternative strategy that may be advantageous depending on the availability of starting materials. The choice of synthetic route will ultimately depend on the specific resources and expertise available in the laboratory. The detailed protocols and strategic insights provided herein are intended to empower researchers to successfully synthesize this important building block and accelerate their drug development programs.
References
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-21. Available at: [Link]
-
Wantulok, J., et al. (2020). Formylation of 8-hydroxyquinoline (1c). ResearchGate. Available at: [Link]
- Nutrichem Lab Co Ltd. (2021). The preparation method of 7-chloro-8-quinoline carboxylic acid. Google Patents.
- Bayer AG. (1991). Preparation of 7-chloroquinoline-8-carboxylic acids. Google Patents.
- Nutrichem Lab Co Ltd. (2021). Preparation method of 7-chloro-8-quinoline carboxylic acid. Google Patents.
-
PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]
- Nutrichem Lab Co Ltd. (2020). Preparation method of 7-chloro-8-methylquinoline. Google Patents.
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Introduction: The Strategic Importance of Functionalized Isoquinolines
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Chloroisoquinoline-8-carbaldehyde
The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic introduction of functional groups onto this privileged structure allows for the fine-tuning of its physicochemical properties and pharmacological effects. This compound is a bifunctional building block of significant interest, featuring a reactive aldehyde group and a chlorine substituent on the benzene ring of the isoquinoline nucleus. This unique arrangement of functional groups offers a versatile platform for the synthesis of novel and complex molecular architectures, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, its chemical reactivity, plausible synthetic strategies, and potential applications.
Physicochemical Properties: A Comparative Analysis
| Property | This compound | 7-Chloroisoquinoline[2] | Isoquinoline-8-carbaldehyde[3] |
| Molecular Formula | C₁₀H₆ClNO | C₉H₆ClN | C₁₀H₇NO |
| Molecular Weight | 191.61 g/mol | 163.60 g/mol | 157.17 g/mol |
| Appearance | Yellow Solid (Predicted) | Data not available | Off-white crystals or yellow solid[4] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | 2.9 (Computed) | 1.6 (Computed) |
| CAS Number | Not assigned | 34784-06-0 | 787615-01-4 |
The presence of the chlorine atom is expected to increase the lipophilicity (as suggested by the higher computed LogP of 7-chloroisoquinoline compared to isoquinoline) and the molecular weight. The aldehyde group will likely contribute to a higher melting point compared to the parent 7-chloroisoquinoline due to increased polarity and potential for intermolecular interactions.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (δ 9-10 ppm). The aromatic protons on the isoquinoline ring will exhibit complex splitting patterns in the range of δ 7-9 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (δ 190-200 ppm). The aromatic carbons will appear in the δ 120-150 ppm range.
-
IR Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching vibration for the aldehyde around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 191.61 g/mol . A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis of this compound: A Proposed Route
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for constructing the isoquinoline core, such as the Bischler-Napieralski reaction followed by functional group manipulation.
A potential starting material would be a suitably substituted β-phenylethylamine. The synthesis could proceed as follows:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodological Outline (Hypothetical)
-
Formylation: 2-(3-Chloro-4-methylphenyl)ethan-1-amine is acylated with a formylating agent like ethyl formate to yield N-(2-(3-chloro-4-methylphenyl)ethyl)formamide.
-
Cyclodehydration (Bischler-Napieralski Reaction): The resulting amide undergoes intramolecular cyclization in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 7-chloro-8-methyl-3,4-dihydroisoquinoline.[1]
-
Aromatization: The dihydroisoquinoline intermediate is dehydrogenated to the fully aromatic 7-chloro-8-methylisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).
-
Oxidation: The final step involves the selective oxidation of the methyl group at the 8-position to an aldehyde. This transformation can be challenging, but reagents like selenium dioxide (SeO₂) are known to oxidize benzylic methyl groups to aldehydes.
Chemical Reactivity: A Dual Functional Handle
The chemical reactivity of this compound is dictated by the interplay of the isoquinoline ring system and the aldehyde functional group.
Reactivity of the Isoquinoline Nucleus
The isoquinoline ring system has distinct regions of reactivity:
-
Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing nature of the pyridinic nitrogen deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions.[1][5][6] In this molecule, the 8-position is already substituted, so electrophilic attack would be directed to the 5-position.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, especially at the 1- and 3-positions.[6][7] The chlorine atom at the 7-position is on the benzene ring and is generally less reactive towards nucleophilic displacement unless activated by strongly electron-withdrawing groups or under transition-metal-catalyzed conditions.
Reactivity of the Aldehyde Group
The aldehyde group at the 8-position is a versatile functional handle for a wide array of chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the isoquinoline ring.
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An In-depth Technical Guide to 7-Chloroisoquinoline-8-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-Chloroisoquinoline-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. We will delve into its core identifiers, a plausible synthetic pathway, predicted chemical behaviors, and potential applications, grounding our discussion in authoritative scientific literature.
Core Identifiers and Context
As of the latest literature review, a specific CAS Registry Number for this compound has not been assigned, suggesting its status as a novel or less-common chemical entity. To provide a valuable frame of reference for researchers, the table below summarizes the identifiers of key structural analogues. Understanding these related compounds is crucial for contextualizing the properties and potential of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Chloroisoquinoline | 34784-06-0 | C₉H₆ClN | 163.61 |
| Isoquinoline-8-carbaldehyde | 787615-01-4 | C₁₀H₇NO | 157.17 |
| 7-Chloroquinoline-8-carbaldehyde | 1260759-71-4 | C₁₀H₆ClNO | 191.61 |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the modification of the isoquinoline scaffold. A logical and efficient pathway would involve the initial synthesis of 7-chloroisoquinoline followed by the introduction of the carbaldehyde group at the C8 position.
The 7-chloroisoquinoline core can be synthesized through various methods, including direct chlorination of isoquinoline.
The introduction of a formyl group onto an aromatic ring can be achieved through several named reactions. For the regioselective formylation of 7-chloroisoquinoline at the C8 position, a Directed ortho-Metalation (DoM) strategy is proposed as the most effective method.[1][2] The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating deprotonation at the adjacent C8 position.
An alternative, though potentially less regioselective, approach is the Vilsmeier-Haack reaction.[3] The electronic nature of the chloro substituent at C7 will influence the site of electrophilic aromatic substitution.
Experimental Protocol: Directed ortho-Metalation for C8 Formylation
This protocol is a proposed methodology based on established Directed ortho-Metalation procedures.[1][4]
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-chloroisoquinoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents) to the cooled solution. The choice of base may require optimization to avoid nucleophilic addition.[4] Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 8-lithiated intermediate.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthetic workflow for this compound via Directed ortho-Metalation.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the isoquinoline core, the electron-withdrawing chloro group at the C7 position, and the reactive aldehyde functionality at the C8 position.
-
The Aldehyde Group: The carbaldehyde group is a versatile handle for a plethora of chemical transformations. It can undergo:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form various amine derivatives.
-
Condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.
-
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
-
-
The Chloro Group: The chlorine atom at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this may require forcing conditions. It can also participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.
-
The Isoquinoline Ring: The nitrogen atom of the isoquinoline ring imparts basicity to the molecule and can be quaternized with alkyl halides. The aromatic system can undergo further electrophilic or nucleophilic substitutions, with the regioselectivity influenced by the existing substituents.
Caption: Reactivity map of this compound.
Potential Applications in Research and Drug Development
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] The introduction of a chlorine atom and a carbaldehyde group is anticipated to modulate the biological activity and provide a versatile platform for the synthesis of novel therapeutic agents.
-
Anticancer Activity: Chloroquinoline and chloroisoquinoline derivatives have demonstrated significant potential as anticancer agents.[6][7] The presence of the chlorine atom can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. The aldehyde group can serve as a key pharmacophore or be derivatized to explore structure-activity relationships (SAR).
-
Antiviral and Antimalarial Agents: The 7-chloroquinoline core is famously a key component of the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a range of biological activities, including antimalarial and antitumor properties.[8] Isoquinoline alkaloids have also shown promise as antiviral agents.[9] It is plausible that this compound and its derivatives could exhibit interesting activities in these areas.
-
Fluorescent Probes and Materials Science: Isoquinoline-based compounds are often fluorescent and can be utilized in the development of chemical sensors and imaging agents.[10] The reactive aldehyde group provides a convenient point of attachment for conjugating the molecule to other systems, making it a valuable building block in materials science.
Conclusion
While direct experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications. By drawing parallels with well-characterized analogues, we have outlined a plausible synthetic route via Directed ortho-Metalation and predicted its key chemical reactivities. The unique combination of the 7-chloroisoquinoline scaffold and the C8-carbaldehyde functionality makes this molecule a highly promising candidate for further investigation in drug discovery and materials science. This document serves as a foundational resource to stimulate and guide future research into this intriguing heterocyclic compound.
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. Available at: [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I . Oriental Journal of Chemistry. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Indian Journal of Chemistry. Available at: [Link]
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Synthesis of 8-amino-7-chloroisoquinoline . PrepChem.com. Available at: [Link]
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The Reimer-Tiemann Reaction . ACS Publications. Available at: [Link]
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Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases . ACS Publications. Available at: [Link]
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . PubMed Central. Available at: [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. Available at: [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . National Institutes of Health. Available at: [Link]
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Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones . ACS Publications. Available at: [Link]
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N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst . Semantic Scholar. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Chloroisoquinoline-8-carbaldehyde
This guide provides an in-depth technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of 7-Chloroisoquinoline-8-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with fundamental spectroscopic principles to offer a robust framework for analysis. Given the limited availability of direct experimental data in public literature, this guide leverages data from analogous structures and established spectroscopic theory to provide a comprehensive analytical blueprint. Our focus is on not just the data itself, but the causal reasoning behind the experimental design and interpretation, ensuring a self-validating approach to structural confirmation.
Introduction to this compound
This compound is a substituted heterocyclic aromatic compound. The isoquinoline scaffold is a prominent feature in many natural alkaloids and synthetic compounds with a broad spectrum of bioactivities, making its derivatives significant in medicinal chemistry. The presence of a chlorine atom and an aldehyde group at specific positions (7 and 8, respectively) creates a unique electronic and steric environment that dictates its reactivity and potential as a synthetic intermediate. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Expertise & Rationale: NMR Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent that fully dissolves the analyte is the first requirement; Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds, while DMSO-d₆ can be used if solubility is an issue.[1] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-20 mg in 0.6 mL of solvent for ¹H NMR and 20-50 mg for ¹³C NMR.[1] It is imperative that the solution be homogeneous and free of particulate matter to avoid poor magnetic field shimming, which results in broad, poorly resolved peaks.[2]
Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Tube Insertion: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge for consistent positioning within the magnetic field.[1]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument's software will then lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.
-
Acquisition of ¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), a larger number of scans is required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Predicted NMR Data and Interpretation
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established principles of substituent effects on aromatic systems.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H-1 | ~9.3 | s | Singlet, deshielded due to proximity to the electronegative nitrogen atom. |
| CHO | ~10.5 | s | Singlet, highly deshielded due to the strong anisotropic effect of the carbonyl group.[4] |
| H-3 | ~8.6 | d | Doublet, deshielded by the adjacent nitrogen. |
| H-4 | ~7.8 | d | Doublet, typical aromatic proton chemical shift. |
| H-5 | ~8.0 | d | Doublet, deshielded due to peri-interaction with the aldehyde group. |
| H-6 | ~7.7 | d | Doublet, typical aromatic proton chemical shift. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~192 | Highly deshielded carbonyl carbon of an aromatic aldehyde. |
| C-1 | ~153 | Carbon adjacent to nitrogen is significantly deshielded. |
| C-3 | ~145 | Alpha to nitrogen, deshielded. |
| C-4 | ~123 | Typical aromatic carbon chemical shift. |
| C-4a (bridgehead) | ~137 | Bridgehead carbon, quaternary. |
| C-5 | ~130 | Aromatic carbon. |
| C-6 | ~129 | Aromatic carbon. |
| C-7 | ~138 | Carbon bearing the chlorine atom, deshielded by the inductive effect of Cl. |
| C-8 | ~132 | Carbon bearing the aldehyde group. |
| C-8a (bridgehead) | ~128 | Bridgehead carbon, quaternary. |
Interpretation Insights: The aldehyde proton is expected to be the most downfield signal due to the powerful deshielding effect of the carbonyl group.[5] The aromatic protons will appear in the typical region of δ 7-9 ppm. The specific positions are influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the aldehyde group, which tend to shift adjacent protons downfield.[6] In the ¹³C spectrum, the carbonyl carbon will be the most downfield signal. Carbons in the aromatic ring typically resonate between 120-150 ppm.[7]
Visualization: NMR Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[8]
Expertise & Rationale: IR Experimental Choices
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.[9] It requires minimal sample preparation, avoids the complexities of making KBr pellets, and provides high-quality spectra from a small amount of material. The key is to ensure good contact between the sample and the ATR crystal (often diamond) to obtain a strong signal.[10]
Self-Validating Protocol: ATR-FTIR Spectroscopy
-
Instrument Background: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.[9]
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[11]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.
Expected IR Data and Interpretation
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3050 | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring.[12] |
| ~2820, ~2720 | Aldehyde C-H stretch | Two weak bands (Fermi resonance) are characteristic of an aldehyde C-H bond. |
| ~1700 | C=O stretch (Aldehyde) | Strong, sharp absorption typical for an aromatic aldehyde carbonyl group.[13][14] |
| ~1600, ~1480 | C=C and C=N ring stretch | Characteristic skeletal vibrations of the isoquinoline ring system. |
| ~830 | C-Cl stretch | Typically found in the fingerprint region; indicates the presence of a C-Cl bond. |
Interpretation Insights: The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. Its position indicates conjugation with the aromatic ring. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic aldehyde C-H stretches around 2820 and 2720 cm⁻¹ would provide strong corroborating evidence for the assigned structure.[15]
Visualization: IR Analysis Workflow
Caption: Key steps in ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. This fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the parent compound.[16]
Expertise & Rationale: MS Experimental Design
Electron Ionization (EI) is well-suited for relatively small, thermally stable organic molecules like this compound.[17] The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns, creating a stable and extensive library of spectra for comparison.[16] The resulting mass spectrum will show a molecular ion peak (M⁺·), which gives the molecular weight, and a series of fragment ion peaks that reveal the structure of the molecule.
Self-Validating Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is typically done using a direct insertion probe which is heated to volatilize the sample into the vacuum chamber.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺·).[18]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[18]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Predicted MS Data and Interpretation
Table 4: Predicted Key Mass Spectrometry Peaks (EI-MS)
| m/z Value | Ion Formula | Rationale |
| 191/193 | [C₁₀H₆ClNO]⁺· | Molecular Ion (M⁺·) . The two peaks in an ~3:1 ratio are the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). |
| 190/192 | [C₁₀H₅ClNO]⁺ | Loss of a hydrogen radical (·H) from the aldehyde, a common fragmentation for aldehydes.[19] |
| 162/164 | [C₉H₅ClN]⁺ | Loss of a formyl radical (·CHO) or carbon monoxide (CO) from the [M-H]⁺ ion. A very common fragmentation pathway for aromatic aldehydes.[20] |
| 127 | [C₉H₆N]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of fragmentation of the benzene portion of the isoquinoline ring. |
Interpretation Insights: The most critical piece of information is the molecular ion peak. The presence of peaks at m/z 191 and 193 in a roughly 3:1 intensity ratio is definitive evidence for a compound with the molecular formula C₁₀H₆ClNO. The subsequent fragmentation pattern, particularly the loss of H (M-1) and CHO (M-29), is highly characteristic of an aldehyde.[19] The stability of the aromatic isoquinoline ring means the molecular ion peak is expected to be relatively intense.
Visualization: MS Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
The structural elucidation of a novel or sparsely documented compound like this compound requires a multi-faceted analytical approach. By systematically applying NMR, IR, and MS, and by understanding the principles that govern the data from each technique, a researcher can build a comprehensive and self-validating case for the molecule's structure. This guide provides the foundational protocols and interpretive logic to confidently characterize this compound, bridging the gap left by the absence of readily available experimental data and empowering researchers to proceed with their work on a solid analytical foundation.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Chloroisoquinoline-8-carbaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroisoquinoline-8-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. As with any molecule destined for these applications, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing next-generation derivatives. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and outlines state-of-the-art experimental and computational methodologies for its complete characterization. We present predicted molecular geometries, delve into the intricacies of its conformational landscape, and provide detailed protocols for its empirical validation.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 8-position creates a unique electronic and steric environment, suggesting potential for novel molecular interactions and applications. A precise understanding of the molecule's atomic arrangement and preferred spatial orientation is the foundational step in unlocking this potential.
Predicted Molecular Structure
While a definitive crystal structure for this compound is not yet publicly available, we can predict its key geometric parameters with a high degree of confidence by analyzing crystallographic data from structurally related isoquinoline and quinoline derivatives.
Predicted Bond Lengths and Angles
The bond lengths and angles of the isoquinoline core are well-established. The introduction of the chloro and carbaldehyde substituents is expected to cause minor perturbations to the local geometry. The C-Cl bond length will be typical for an aryl chloride, and the dimensions of the carbaldehyde group are also well-characterized.
| Parameter | Predicted Value (Å) | Rationale & Supporting Evidence |
| C7-Cl | 1.74 ± 0.02 | Based on crystal structures of 7-chloroquinoline derivatives. |
| C8-C9 (aldehyde C) | 1.48 ± 0.02 | Typical C(sp²)-C(sp²) single bond length between an aromatic ring and a carbonyl group. |
| C9=O | 1.22 ± 0.02 | Standard double bond length for an aldehyde. |
| N-C1 | 1.32 ± 0.02 | Derived from crystallographic data of various isoquinolines. |
| C1-C8a | 1.42 ± 0.02 | Derived from crystallographic data of various isoquinolines. |
| Parameter | Predicted Value (°) | Rationale & Supporting Evidence |
| C6-C7-Cl | 119 ± 1 | Typical bond angle for a substituent on a benzene ring. |
| C1-C8-C9 | 121 ± 2 | Steric influence of the peri-substituents may cause slight deviation from ideal 120°. |
| C8-C9-O | 124 ± 2 | Standard bond angle for an aldehyde. |
| C8-C9-H | 116 ± 2 | Standard bond angle for an aldehyde. |
Conformational Analysis: The Orientation of the Carbaldehyde Group
The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C8-C9 single bond. This rotation is not free and is governed by steric and electronic interactions with the rest of the isoquinoline ring, particularly the nitrogen atom at position 2 and the chlorine atom at position 7.
Two principal planar conformers are anticipated: the syn-periplanar and the anti-periplanar conformations, where the carbonyl oxygen is oriented towards and away from the nitrogen atom, respectively.
Computational Analysis of Conformational Isomers
Density Functional Theory (DFT) is a powerful computational tool for investigating the relative stabilities of conformers and the energy barriers between them.[2][3]
A robust computational analysis of the conformational landscape of this compound can be achieved through the following workflow:
Caption: A typical DFT workflow for conformational analysis.
The syn and anti conformers are expected to be the energy minima, with the transition state for their interconversion being a non-planar arrangement where the aldehyde group is roughly perpendicular to the isoquinoline ring. The relative energies of the conformers will be influenced by a balance of steric repulsion between the C=O bond and the peri-hydrogen at C1, and potential electrostatic interactions between the carbonyl group and the isoquinoline nitrogen. For ortho-substituted benzaldehydes, the conformation is often a balance between steric and electronic effects.[2]
Experimental Approaches to Structure and Conformation Elucidation
While computational methods provide valuable insights, experimental validation is crucial for definitive structural and conformational assignment.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure in the solid state.[4][5] It yields precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles.
Caption: The experimental workflow for single-crystal X-ray diffraction.
The resulting crystal structure would definitively reveal the preferred conformation in the solid state and provide the foundational data for validating computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure and conformation in solution.
Based on known substituent effects on the isoquinoline ring, the following chemical shifts can be predicted for this compound in CDCl₃.
| Proton | Predicted ¹H δ (ppm) | Rationale |
| H-aldehyde | 10.2 - 10.5 | Highly deshielded proton of the aldehyde group. |
| H1 | 9.2 - 9.4 | Deshielded due to proximity to the nitrogen atom. |
| H3 | 8.5 - 8.7 | Alpha to the nitrogen atom. |
| H4 | 7.7 - 7.9 | Beta to the nitrogen atom. |
| H5 | 7.9 - 8.1 | Ortho to the chlorine atom. |
| H6 | 7.6 - 7.8 | Meta to the chlorine atom. |
| Carbon | Predicted ¹³C δ (ppm) | Rationale |
| C=O | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| C7 | 135 - 138 | Carbon bearing the chlorine atom. |
| C8 | 130 - 133 | Carbon bearing the aldehyde group. |
| C1 | 152 - 155 | Deshielded due to proximity to the nitrogen atom. |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the spatial proximity of protons, and thus, the conformation of a molecule in solution.[6][7]
For this compound, a key NOE/ROE correlation would be between the aldehyde proton and the proton at the C1 position of the isoquinoline ring. A strong correlation would indicate a preference for the syn-periplanar conformation, while a weaker or absent correlation would suggest a preference for the anti-periplanar conformation.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.
-
2D NOESY/ROESY Acquisition:
-
Set up a phase-sensitive 2D NOESY or ROESY experiment.
-
Optimize the mixing time (typically 500-800 ms for small molecules in NOESY, and 150-300 ms in ROESY).[7]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions and perform a two-dimensional Fourier transform.
-
Analyze the resulting 2D spectrum for cross-peaks, which indicate through-space interactions between protons.
-
Caption: Logic diagram illustrating the use of NOE/ROE to determine conformation.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted isoquinolines and the formylation of aromatic rings. A potential route could involve the construction of the 7-chloroisoquinoline core followed by a directed formylation at the 8-position. Methods such as the Vilsmeier-Haack or Reimer-Tiemann reaction on a suitably activated 7-chloroisoquinoline precursor could be explored.[8]
Conclusion
This technical guide has provided a comprehensive overview of the predicted molecular structure and conformational landscape of this compound. By leveraging data from analogous compounds and outlining state-of-the-art experimental and computational techniques, we have established a robust framework for the complete characterization of this promising molecule. The detailed protocols for X-ray crystallography, NMR spectroscopy, and DFT calculations serve as a practical roadmap for researchers and drug development professionals seeking to elucidate the structure-activity relationships of this and related isoquinoline derivatives. The definitive experimental determination of its structure and conformational preferences will be a critical step in unlocking its full potential in medicinal chemistry and materials science.
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Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5038. [Link]
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Anwar, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link]
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Mezoughi, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(14), 4293. [Link]
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Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]
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Liao, Y., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 966-991. [Link]
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Uma, M., & Baliah, V. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. [Link]
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Haghdadi, M., & Farokhi, N. (2012). A comparison of three DFT exchange–correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. Journal of Molecular Modeling, 18(9), 4189-4198. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(19), 5849. [Link]
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Pinter, A., et al. (2024). Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. Molecules, 29(9), 1999. [Link]
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Negru, G., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
Haghdadi, M., & Farokhi, N. (2021). A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. The Journal of Chemical Physics, 155(9), 094104. [Link]
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
IMSERC. (n.d.). 2D ROESY Experiment. [Link]
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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Solubility and stability of 7-Chloroisoquinoline-8-carbaldehyde
An In-Depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline-8-carbaldehyde
Introduction
This compound is a substituted heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a functionalized isoquinoline, it serves as a versatile synthetic intermediate for the development of novel compounds with potential therapeutic activities. The presence of a reactive carbaldehyde group, a chlorine substituent, and the isoquinoline core imparts a unique electronic and steric profile, making a thorough understanding of its physicochemical properties—namely solubility and stability—a prerequisite for its effective application in research and development.
This guide provides a comprehensive analysis of the solubility and stability of this compound. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to handle, store, and utilize this compound effectively, thereby ensuring the integrity and reproducibility of experimental outcomes. We will delve into its solubility in common laboratory solvents, explore its stability under various stress conditions, and provide detailed protocols for its characterization.
Physicochemical Profile
A compound's fundamental physicochemical properties are the primary determinants of its behavior in both biological and chemical systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1260759-71-4 | [1] |
| Molecular Formula | C₁₀H₆ClNO | [1] |
| Molecular Weight | 191.61 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| LogP (calculated) | 2.7007 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Solubility Characteristics
While specific quantitative solubility data for this compound is not extensively published, its structural features allow for reliable predictions of its behavior in various solvents. The compound's aromatic nature and calculated LogP of 2.7 suggest limited solubility in aqueous media and preferential solubility in organic solvents.
Qualitative Solubility Assessment
The following table provides a qualitative overview of the predicted solubility in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data from structurally similar compounds.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Use Case |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions for biological screening. |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solutions; can be more amenable to certain reaction chemistries. | |
| Polar Protic | Methanol (MeOH) | Moderately Soluble | Suitable for reaction media and analytical sample preparation (e.g., HPLC). |
| Ethanol (EtOH) | Moderately Soluble | Similar to methanol; often used in crystallization. | |
| Water | Insoluble | The hydrophobic isoquinoline core and chlorine atom limit aqueous solubility. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | Useful for extractions and as a reaction solvent. |
| Toluene | Sparingly Soluble | Solubility is limited by the polar aldehyde and nitrogen functionalities. | |
| Hexanes | Insoluble | Highly non-polar nature makes it a poor solvent for this compound. | |
| Other | Acetonitrile (ACN) | Moderately Soluble | Common solvent for HPLC mobile phases and chemical reactions. |
| Tetrahydrofuran (THF) | Soluble | Good general-purpose solvent for organic synthesis. |
Protocol for Experimental Solubility Determination
To obtain quantitative data, a formal solubility assessment is crucial. The following protocol outlines a standard procedure for determining kinetic solubility using a high-throughput method.
Caption: Workflow for kinetic solubility determination.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add an aliquot of the DMSO stock solution to a pre-defined volume of the aqueous buffer system (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Equilibration: Seal the plate and shake at room temperature for a period of 1.5 to 2 hours to allow the system to reach equilibrium.
-
Separation: Separate any precipitated solid from the solution. This is typically achieved by centrifugation followed by collection of the supernatant, or by processing through a filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response against a standard calibration curve.
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Based on established chemical principles and data from analogous structures like 6-Chloroisoquinoline-1-carbaldehyde, the compound is susceptible to degradation under acidic, basic, and oxidative conditions.
pH-Dependent Degradation
Acidic Conditions: Under acidic conditions, the aldehyde group is susceptible to acid-catalyzed hydration, forming a geminal diol. This reaction is typically reversible. The isoquinoline nitrogen can also be protonated, which may alter the overall electronic distribution and reactivity of the molecule.
Caption: Predicted acidic degradation pathway.
Basic Conditions: In the presence of a strong base and the absence of α-hydrogens, aromatic aldehydes like this compound are expected to undergo the Cannizzaro reaction. This is a disproportionation event where two molecules of the aldehyde react to yield the corresponding primary alcohol (7-Chloro-8-isoquinolinemethanol) and carboxylic acid (7-Chloroisoquinoline-8-carboxylic acid).
Caption: Predicted basic degradation via Cannizzaro reaction.
Other Stress Factors
-
Oxidative Stress: The aldehyde group is readily oxidized to a carboxylic acid. Common laboratory oxidants, such as hydrogen peroxide or even atmospheric oxygen over prolonged periods, can facilitate this transformation.
-
Thermal and Photolytic Stress: While specific data is limited, aromatic aldehydes can be sensitive to heat and light. Energy input from these sources can promote degradation, often leading to complex product mixtures. It is best practice to protect the compound from excessive heat and light.
Handling and Storage Recommendations
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to protect against oxidation and moisture.[2]
-
Solutions: Solutions, particularly in protic or reactive solvents, should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Stock solutions in anhydrous DMSO are generally more stable than those in alcohols or aqueous buffers.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol provides a framework for stressing the compound under various conditions.
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source as specified by ICH guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all generated degradation products.
-
Detection: A Photodiode Array (PDA) detector is crucial for checking peak purity. A Mass Spectrometer (MS) detector is highly recommended for identifying the molecular weights of degradation products to help elucidate their structures.
-
-
Data Evaluation: Calculate the percentage of degradation under each condition. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without complete loss of the parent compound. Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the appearance of degradation product peaks.
Conclusion
This compound is a compound with significant synthetic potential. However, its utility is directly dependent on a clear understanding of its solubility and stability. It exhibits good solubility in polar aprotic solvents like DMSO and moderate solubility in common organic solvents such as methanol and acetonitrile. The key point of instability is the aldehyde functional group, which is susceptible to pH-dependent hydrolysis, oxidation, and potentially degradation by light and heat. By employing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality of their starting material and the validity of their scientific results, ultimately accelerating the pace of discovery and development.
References
- Fisher Scientific. (2014, September 12). SAFETY DATA SHEET.
- ChemScene. 7-Chloroquinoline-8-carbaldehyde.
- BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
- BenchChem. Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
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A Technical Guide to the Potential Biological Activities of 7-Chloroisoquinoline-8-carbaldehyde Derivatives
This in-depth technical guide explores the prospective biological activities of 7-chloroisoquinoline-8-carbaldehyde and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the therapeutic potential of this largely unexplored class of compounds, drawing insights from the well-established bioactivities of the broader isoquinoline family. Herein, we delve into the synthetic rationale, potential mechanisms of action, and detailed experimental protocols to empower further investigation into this promising chemical scaffold.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of natural product chemistry and medicinal chemistry.[1] This structural motif is present in a vast number of alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The unique arrangement of the benzene and pyridine rings creates a scaffold that can be readily functionalized to modulate its physicochemical properties and biological target interactions. The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 8-position of the isoquinoline ring system in this compound offers a unique combination of reactive handles and electronic properties, making its derivatives prime candidates for drug discovery programs.
Synthetic Pathways: Accessing this compound Derivatives
While specific literature on the synthesis of this compound is limited, established methodologies for the synthesis of substituted isoquinolines and the formylation of aromatic rings provide a clear path forward. A plausible and robust synthetic strategy involves a multi-step process, beginning with the construction of the core 7-chloroisoquinoline ring, followed by the introduction of the carbaldehyde group.
A common approach to isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of 7-chloroisoquinoline, 3-chlorobenzaldehyde would serve as the starting material.
Protocol 1: Synthesis of 7-Chloroisoquinoline via Pomeranz-Fritsch Reaction
-
Formation of the Benzalaminoacetal:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Cyclization to 7-Chloroisoquinoline:
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to a pH > 10, maintaining a low temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloroisoquinoline.
-
Following the synthesis of the 7-chloroisoquinoline core, the carbaldehyde group can be introduced at the 8-position via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction.
Protocol 2: Formylation of 7-Chloroisoquinoline
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C.
-
Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 7-chloroisoquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture at an appropriate temperature (e.g., 90°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
The resulting this compound is a versatile intermediate. The aldehyde group can readily undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to generate a diverse library of derivatives for biological screening.
Caption: Synthetic workflow for this compound derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on isoquinoline alkaloids and their synthetic derivatives, this compound derivatives are anticipated to exhibit a range of significant biological activities.[1][4][5]
Anticancer Activity
Isoquinoline derivatives are well-documented for their potent anticancer properties.[2][4] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][6]
-
Potential Mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring may allow for intercalation into DNA, disrupting DNA replication and transcription.[4] Additionally, these compounds could inhibit topoisomerase enzymes, leading to DNA strand breaks and apoptosis.
-
Tubulin Polymerization Inhibition: Some isoquinoline alkaloids have been shown to bind to tubulin, disrupting microtubule dynamics, which is crucial for mitosis.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could potentially inhibit key kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[6]
-
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
The isoquinoline nucleus is a key structural feature in many natural and synthetic antimicrobial agents.[5][7][8] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[5]
-
Potential Mechanisms:
-
Inhibition of Cell Wall Synthesis: Similar to some existing antibiotics, these derivatives could interfere with the enzymes responsible for bacterial cell wall biosynthesis.
-
Inhibition of Nucleic Acid and Protein Synthesis: They may inhibit bacterial DNA gyrase or RNA polymerase, or interfere with ribosomal function, thereby halting essential cellular processes.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the isoquinoline ring could facilitate its insertion into the bacterial cell membrane, leading to depolarization and cell death.
-
Neuroprotective Activity
A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties.[9][10][11][12][13]
-
Potential Mechanisms:
-
Antioxidant Activity: Derivatives could act as scavengers of reactive oxygen species (ROS), protecting neurons from oxidative stress-induced damage, a key factor in many neurodegenerative diseases.[9][10]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegenerative disorders. These compounds may inhibit the production of pro-inflammatory cytokines in the brain.[9]
-
Modulation of Neurotransmitter Systems: Some isoquinolines are known to interact with various neurotransmitter receptors, which could have therapeutic implications for neurological and psychiatric conditions.
-
Experimental Protocols for Biological Evaluation
To systematically evaluate the potential biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.
Protocol 3: In Vitro Anticancer Activity Assessment
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay by Flow Cytometry:
-
Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the test compounds for 24 hours.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
| Assay | Purpose | Endpoint |
| MTT Assay | To determine the cytotoxic effect on cancer cells | IC₅₀ value |
| Apoptosis Assay | To quantify the induction of programmed cell death | Percentage of apoptotic cells |
| Cell Cycle Analysis | To determine the effect on cell cycle progression | Distribution of cells in different phases |
Protocol 4: In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Caption: A workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the rich history of biological activities associated with the broader isoquinoline class, researchers can rationally design and synthesize derivatives with potentially potent anticancer, antimicrobial, and neuroprotective properties. The experimental protocols detailed in this guide provide a solid framework for the initial biological evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most active derivatives, followed by in vivo efficacy and safety studies to validate their therapeutic potential. The versatility of the carbaldehyde functional group allows for the creation of extensive compound libraries, increasing the probability of identifying lead candidates for further drug development.
References
- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018). Bentham Science Publishers.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PubMed Central - NIH.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). MDPI.
- Possible modes of anticancer action of isoquinoline-based compounds. (n.d.).
- A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (n.d.). Benchchem.
- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
- Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019). PubMed.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025).
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed.
- Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
- Novel isoquinoline derivatives as antimicrobial agents. (2025).
- 7-Chloro-2-hydroxyquinoline-3-carbaldehyde | 73568-43-1. (n.d.). Benchchem.
- Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.).
- physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
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An In-depth Technical Guide to 7-Chloroisoquinoline-8-carbaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Chloroisoquinoline-8-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, chemical properties, plausible synthetic routes, and potential applications.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it a versatile scaffold for interacting with various biological targets. The strategic placement of substituents on this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This compound, with its chlorine atom at the 7-position and a reactive carbaldehyde group at the 8-position, represents a valuable, yet underexplored, intermediate for the synthesis of novel and complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the ortho-positioning of the aldehyde group can influence the reactivity of the isoquinoline ring system and provide a handle for a variety of chemical transformations.
Commercial Availability and Supplier Landscape
This compound is available from a select number of specialized chemical suppliers. While not as commonly stocked as some other heterocyclic building blocks, it can be procured for research and development purposes.
| Supplier | CAS Number | Purity (Typical) | Availability |
| CymitQuímica | 1416714-26-5 | ≥98% | Inquire |
| Echemi | 1416714-26-5 | Not specified | Inquire |
| BLD Pharm | 1416714-26-5 | Not specified | Inquire |
Note: Availability and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information. For larger quantities, custom synthesis may be a viable option offered by many suppliers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | Calculated |
| Molecular Weight | 191.61 g/mol | Calculated |
| CAS Number | 1416714-26-5 | CymitQuimica[1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from related compounds |
Plausible Synthetic Strategies
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 7-Chloroisoquinoline
The most direct and logical approach to synthesize this compound is through the formylation of the precursor, 7-chloroisoquinoline. The Vilsmeier-Haack reaction is the method of choice for this transformation.
Diagram: Proposed Vilsmeier-Haack Synthesis
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically sound, hypothetical procedure based on the principles of the Vilsmeier-Haack reaction.[2][3][4][5] Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
7-Chloroisoquinoline (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7-chloroisoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not yet extensively documented, its structural features suggest significant potential as a scaffold for the development of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.
Synthesis of Schiff Bases and Other Derivatives
The carbaldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry and allows for the introduction of a vast array of substituents. These derivatives can then be screened for various biological activities.
Diagram: Derivatization of this compound
Caption: Common derivatization reactions of the carbaldehyde group.
Precursor for Fused Heterocyclic Systems
The ortho-positioning of the chloro and carbaldehyde groups makes this compound an attractive precursor for the synthesis of fused heterocyclic systems. For example, it could potentially be used in reactions to form thieno[3,2-h]isoquinolines, furo[3,2-h]isoquinolines, or other polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry.
Analog for Biologically Active Quinolines
Numerous substituted quinolines and isoquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[6][7][8] Derivatives of this compound could be designed as analogs of known bioactive molecules to explore structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, albeit currently underutilized, building block for synthetic and medicinal chemistry. Its commercial availability, coupled with its versatile chemical functionality, makes it an attractive starting material for the synthesis of novel and complex molecules. While the published literature on this specific isomer is sparse, its synthesis is highly feasible through established methods like the Vilsmeier-Haack reaction. The potential for this compound to serve as a scaffold for a wide range of biologically active molecules warrants further investigation by the scientific community. This guide provides a foundational understanding to empower researchers to explore the full potential of this intriguing heterocyclic compound.
References
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Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Revista de Chimie. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
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MySkinRecipes. 7-Chloroquinoline-8-carbaldehyde. [Link]
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The Chemistry of Isoquinoline Aldehydes: A Technical Guide for Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the diverse functionalized isoquinolines, isoquinoline aldehydes stand out as versatile synthetic intermediates, offering a gateway to a multitude of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of isoquinoline aldehydes, with a focus on their utility in modern drug development.
The Isoquinoline Core: Structure and Electronic Landscape
Isoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3] The nitrogen atom in the pyridine ring significantly influences the electronic distribution of the entire molecule, rendering the pyridine ring electron-deficient and the benzene ring comparatively electron-rich.[4] This electronic dichotomy governs the reactivity of the isoquinoline nucleus. Electrophilic substitution reactions preferentially occur on the benzene ring, typically at positions 5 and 8.[3][5] Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the C-1 and C-3 positions.[3][5] The introduction of an aldehyde group further modulates this reactivity, creating a valuable handle for a wide range of chemical transformations.
Synthesis of Isoquinoline Aldehydes: Key Methodologies
The strategic placement of an aldehyde group on the isoquinoline ring is crucial for its subsequent elaboration into target molecules. Several synthetic methods have been developed to achieve this, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Oxidation of Methylisoquinolines
A common and direct route to isoquinoline-1-carbaldehyde involves the oxidation of 1-methylisoquinoline. Selenium dioxide (SeO₂) in a suitable solvent like 1,4-dioxane is a frequently employed reagent for this transformation.[6]
Mechanism Insight: The reaction proceeds via an ene reaction followed by a[1][3]-sigmatropic rearrangement of the initially formed allyl seleninic acid, ultimately leading to the desired aldehyde upon hydrolysis. The choice of selenium dioxide is advantageous due to its selectivity for the oxidation of activated methyl groups adjacent to a heteroaromatic ring.
Experimental Protocol: Synthesis of Isoquinoline-1-carbaldehyde [6]
-
Dissolution: Dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 1.5-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through celite to remove selenium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford isoquinoline-1-carbaldehyde as a solid.
The Reissert-Henze Reaction
The Reissert-Henze reaction provides a pathway to introduce a functional group at the 1-position of isoquinoline, which can then be converted to an aldehyde. The classical Reissert reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide) to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline).[7] Hydrolysis of the Reissert compound can then yield the corresponding aldehyde. A more direct approach, the Reissert-Henze reaction, involves the N-oxidation of the isoquinoline followed by reaction with a cyanide source and a base, which can lead to the formation of the 1-cyanoisoquinoline. This can then be reduced to the aldehyde.[8]
Causality in Experimental Design: The initial N-oxidation of the isoquinoline activates the C1 position towards nucleophilic attack by the cyanide ion. The subsequent steps to convert the nitrile to an aldehyde, for instance, via reduction with diisobutylaluminium hydride (DIBAL-H), are well-established transformations.
Conceptual Workflow: Reissert-Henze Approach to Isoquinoline-1-carbaldehyde
Caption: Conceptual workflow for the synthesis of isoquinoline-1-carbaldehyde via a Reissert-Henze type reaction.
Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity
The aldehyde functionality on the isoquinoline ring behaves as a typical electrophilic center, readily undergoing reactions with a variety of nucleophiles. This reactivity is the key to its utility as a synthetic intermediate.
Nucleophilic Addition Reactions
Grignard and Organolithium Reagents: Isoquinoline aldehydes react with Grignard reagents (RMgX) and organolithium reagents (RLi) to form secondary alcohols.[9][10] This provides a straightforward method for introducing new carbon-carbon bonds at the aldehyde position.[10]
Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[11] Isoquinoline aldehydes can be reacted with phosphorus ylides (Wittig reagents) to generate vinylisoquinolines. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene.
Experimental Protocol: Wittig Olefination of 6-Chloroisoquinoline-1-carbaldehyde (General)
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an appropriate anhydrous solvent (e.g., THF, DMSO).
-
Aldehyde Addition: Cool the ylide solution and add a solution of 6-chloroisoquinoline-1-carbaldehyde in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at the appropriate temperature (ranging from low temperatures to room temperature, depending on the ylide) until completion, monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting vinylisoquinoline derivative by column chromatography.
Reductive Amination
Isoquinoline aldehydes are excellent substrates for reductive amination, a process that converts the aldehyde into an amine. This reaction typically involves the initial formation of an imine or enamine with a primary or secondary amine, followed by in-situ reduction with a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This reaction is of paramount importance in the synthesis of isoquinoline-based ligands and drug candidates.
Reaction Pathway: Reductive Amination
Caption: General reaction pathway for the reductive amination of isoquinoline-1-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic versatility of isoquinoline aldehydes makes them valuable building blocks in the development of novel therapeutic agents.
Synthesis of Antineoplastic Agents
Isoquinoline-1-carbaldehyde has been utilized in the synthesis of thiosemicarbazones, a class of compounds known for their antitumor activity.[12] For instance, 4-aminoisoquinoline-1-carbaldehyde thiosemicarbazone has shown significant activity against L1210 leukemia in mice.[12] The synthesis involves the condensation of the corresponding isoquinoline-1-carbaldehyde with thiosemicarbazide.[12]
Precursors to Bioactive Alkaloids
Many naturally occurring isoquinoline alkaloids possess complex structures and potent biological activities.[13] Isoquinoline aldehydes can serve as key intermediates in the total synthesis of these natural products. For example, the Pictet-Spengler reaction, a fundamental transformation in alkaloid synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[13][14] While not a direct reaction of an isoquinoline aldehyde itself, the aldehyde functionality is central to the broader synthetic strategies for accessing the isoquinoline core of many alkaloids.
Spectroscopic Characterization
The unambiguous identification of isoquinoline aldehydes and their derivatives is crucial. Spectroscopic techniques such as NMR, IR, and mass spectrometry provide definitive structural information.
Table 1: Key Spectroscopic Data for Isoquinoline-1-carbaldehyde
| Spectroscopic Technique | Key Features and Representative Data |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~10.39 ppm (singlet). Aromatic protons: complex multiplet pattern in the range of 7.7-9.4 ppm.[6] |
| ¹³C NMR | Aldehyde carbon (C=O): ~193 ppm. Aromatic carbons: multiple signals in the aromatic region. |
| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde group: ~1700 cm⁻¹. C-H stretching of the aldehyde: ~2820 and 2720 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (e.g., m/z 157 for C₁₀H₇NO).[15] |
Conclusion
Isoquinoline aldehydes are indispensable tools in the arsenal of the medicinal chemist. Their synthesis, while requiring careful consideration of methodology, is well-established. The reactivity of the aldehyde group, coupled with the inherent biological relevance of the isoquinoline scaffold, provides a robust platform for the design and synthesis of novel drug candidates. A thorough understanding of the principles outlined in this guide will empower researchers to effectively leverage the chemistry of isoquinoline aldehydes in their drug discovery endeavors.
References
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Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
- Patel, D., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1225-1277.
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Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved from [Link]
- Theophil, E. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
- Sholto-Douglas-Vernon, C., & Shvartsbart, A. (2021). The Isoquinoline Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 85, pp. 1-134).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265306, Isoquinoline-1-carbaldehyde. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
- Agrawal, K. C., et al. (1981). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 24(11), 1304-1308.
-
Raut, B. (2020, October 28). Reactivity of Isoquinoline [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
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Quora. (2021, November 27). How does Grignard reagent react with isoquinoline? Retrieved from [Link]
- Journey, M. L., & Sigman, M. S. (2022). A General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society, 144(1), 123-129.
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐substituted isoquinolones from Grignard reagents. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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The Strategic Role of Chlorine Substitution in Modulating Isoquinoline Reactivity: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Isoquinoline Scaffold and the Transformative Power of a Single Atom
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from potent anticancer agents to effective antihypertensives.[1][2][3][4][5] The ability to precisely functionalize this privileged scaffold is paramount in drug discovery and development. Halogenation, particularly chlorination, represents a powerful and versatile strategy to not only introduce a key substituent but also to fundamentally alter the electronic landscape of the isoquinoline ring system. This, in turn, unlocks a diverse range of synthetic transformations, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the role of chlorine substitution in isoquinoline reactivity. We will delve into the underlying electronic principles that govern this reactivity and provide practical, field-proven insights into leveraging chloro-isoquinolines as pivotal intermediates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this important class of heterocyclic compounds.
The Dichotomous Nature of Chlorine: Electronic Effects on the Isoquinoline Nucleus
The profound impact of a chlorine substituent on the reactivity of the isoquinoline ring stems from its dual electronic nature. Chlorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity.[6][7] This effect decreases the overall electron density of the aromatic system, rendering it more susceptible to nucleophilic attack. Simultaneously, chlorine possesses lone pairs of electrons that can participate in resonance, donating electron density back into the ring (+R effect).[6][8]
While the inductive effect generally deactivates the ring towards electrophilic substitution, it significantly activates it for nucleophilic aromatic substitution (SNAr). The resonance effect, while weaker than the inductive effect for halogens, plays a crucial role in directing the regioselectivity of certain reactions and stabilizing reaction intermediates.[9] The position of the chlorine atom on the isoquinoline nucleus, therefore, becomes a critical determinant of the molecule's reactivity profile.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the pyridine ring within the isoquinoline system makes it inherently susceptible to nucleophilic attack, particularly at the C1 and C3 positions.[10][11] The introduction of a chlorine atom, a good leaving group, at these positions dramatically facilitates SNAr reactions.
Mechanism and Regioselectivity
The SNAr reaction on a chloro-isoquinoline proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The aromaticity of the ring is temporarily disrupted in this step.[13] In the subsequent elimination step, the leaving group (chloride) is expelled, and aromaticity is restored, yielding the substituted product.
The rate of nucleophilic substitution on chloro-isoquinolines is highly dependent on the position of the chlorine atom. The order of reactivity is generally C1 > C3 > C4.[11] The high reactivity of the 1-chloroisoquinoline is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom and the fused benzene ring.[14]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity of Chloro-isoquinoline Isomers
The position of the chlorine atom dictates the susceptibility of the isoquinoline to nucleophilic attack. This is a critical consideration for synthetic planning.
| Chloro-isoquinoline Isomer | Relative Reactivity in SNAr | Rationale |
| 1-Chloroisoquinoline | High | The carbon at position 1 is highly activated by the adjacent nitrogen atom. The negative charge in the Meisenheimer intermediate is well-stabilized. |
| 3-Chloroisoquinoline | Moderate | Position 3 is also part of the electron-deficient pyridine ring, but the stabilization of the intermediate is less effective than at C1.[11] |
| 4-Chloroisoquinoline | Low | While still activated, the influence of the nitrogen atom is less pronounced at C4. Reactions often require more forcing conditions. |
| 5-, 6-, 7-, 8-Chloroisoquinolines | Very Low | The chlorine is on the carbocyclic ring, which is less electron-deficient. SNAr is generally difficult unless activated by other electron-withdrawing groups. |
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloroisoquinoline with a Phenol
This protocol provides a general methodology for the substitution of 1-chloroisoquinoline with a phenolic nucleophile, a common transformation in the synthesis of biologically active ethers.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Substituted Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-chloroisoquinoline and anhydrous DMF.
-
Add the substituted phenol and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chloro-isoquinolines are excellent substrates for these powerful transformations.[15] The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly noteworthy.[16][17]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples chloro-isoquinolines with boronic acids or their esters, providing a versatile route to aryl-, heteroaryl-, or vinyl-substituted isoquinolines.[18] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for similar heterocyclic chlorides.
Materials:
-
5-Chloroisoquinoline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine 5-chloroisoquinoline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 3-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling chloro-isoquinolines with a wide variety of primary and secondary amines.[16][19] This reaction has broad applications in medicinal chemistry for the synthesis of compounds containing the arylamine motif.[17][20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This generalized protocol is based on standard procedures for the amination of aryl chlorides.[21][22]
Materials:
-
Chloro-isoquinoline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add the chloro-isoquinoline and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the mixture to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the residue by column chromatography to afford the desired amino-isoquinoline.
Synthesis of Chloro-isoquinoline Precursors
The accessibility of chloro-isoquinoline starting materials is crucial for their application in synthesis. Several reliable methods exist for their preparation.
-
From Isoquinolinones/Hydroxyisoquinolines: Treatment of the corresponding isoquinolinone with phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a common and effective method for synthesizing 1- and 3-chloroisoquinolines.
-
From Isoquinoline N-oxides: Reaction of isoquinoline N-oxide with phosphoryl chloride (POCl₃) provides a high-yielding route to 1-chloroisoquinoline.[23]
-
Sandmeyer Reaction: Diazotization of an amino-isoquinoline followed by treatment with cuprous chloride (CuCl) can be used to introduce a chlorine atom onto the isoquinoline ring.[24]
Applications in Drug Discovery and Medicinal Chemistry
The functionalized isoquinolines synthesized from chlorinated precursors are integral to the development of new therapeutic agents.[1][2][4][5] The ability to rapidly generate libraries of substituted isoquinolines via the reactions described above allows for extensive structure-activity relationship (SAR) studies. For instance, the introduction of various aryl groups at the C1 position via Suzuki coupling or diverse amino functionalities via Buchwald-Hartwig amination can significantly modulate the biological activity of the parent molecule, leading to the discovery of potent and selective drug candidates.[1]
Conclusion
Chlorine substitution is a powerful tool in the arsenal of the synthetic and medicinal chemist working with the isoquinoline scaffold. It serves as a "handle" that, through its profound influence on the electronic properties of the ring, unlocks a vast and versatile range of chemical transformations. From nucleophilic aromatic substitution to palladium-catalyzed cross-coupling, chloro-isoquinolines are key intermediates for the construction of complex, functionally diverse molecules with significant potential in drug discovery. A thorough understanding of the principles governing their reactivity is essential for the rational design and efficient execution of synthetic routes toward the next generation of isoquinoline-based therapeutics.
References
-
PrepChem.com. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
- (Reference not directly cited in the text, but relevant to isoquinoline synthesis)
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
- (Reference not directly cited in the text, but relevant to isoquinoline reactivity)
-
Manske, R. H. F., & Kurta, M. (1950). The Synthesis of Some Isoquinolines. Canadian Journal of Research, 27B(5), 161-167. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
-
Filo. (2025). Question: Although chlorine is an electron withdrawing group, why does it... Retrieved from [Link]
-
American Chemical Society. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
American Chemical Society. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
MDPI. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- (Reference not directly cited in the text, but relevant to Buchwald-Hartwig amin
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- (Reference not directly cited in the text, but relevant to isoquinoline reactions)
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-
Chemistry LibreTexts. (2020). 1.23: An Introduction to Delocalized Electrons. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
RSC Publishing. (1971). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. Retrieved from [Link]
-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in.... Retrieved from [Link]
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Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Retrieved from [Link]
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Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
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Methodological & Application
Synthetic Routes to 7-Chloroisoquinoline-8-carbaldehyde: An In-depth Technical Guide
Introduction
7-Chloroisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The presence of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 8-position provides two orthogonal handles for further molecular elaboration, making this compound a versatile precursor for the synthesis of complex drug candidates and molecular probes. This technical guide provides a detailed overview of plausible and scientifically sound synthetic strategies for the preparation of this compound, aimed at researchers and professionals in the field of organic synthesis and drug development.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through two primary strategic disconnections. The choice of strategy will often depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.
Strategy 1: Late-Stage C-8 Formylation of a Pre-formed 7-Chloroisoquinoline Core. This is a convergent approach where the isoquinoline ring system is constructed first, followed by the introduction of the carbaldehyde group at the C-8 position. This strategy benefits from the potential to synthesize a common 7-chloroisoquinoline intermediate that can be diversified.
Strategy 2: Ring-Closing Annulation of a Pre-functionalized Acyclic Precursor. In this linear approach, the required substitution pattern is largely established on an acyclic precursor before the final ring-closing reaction to form the isoquinoline core. This can be advantageous for controlling regiochemistry from the outset.
Strategy 1: Late-Stage C-8 Formylation
This strategy is arguably the more flexible and is comprised of two key stages: the synthesis of the 7-chloroisoquinoline core and its subsequent regioselective formylation at the C-8 position.
Part 1: Synthesis of the 7-Chloroisoquinoline Scaffold
The construction of the isoquinoline ring is a well-established area of organic synthesis. Two classical and reliable methods are particularly relevant here: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.
A. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[1][2][3][4] The presence of electron-donating groups on the aromatic ring facilitates the electrophilic aromatic substitution.[1][5]
Protocol 1: Synthesis of 7-Chloroisoquinoline via Bischler-Napieralski Reaction
Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)formamide
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 2-(3-Chlorophenyl)ethan-1-amine | C₈H₁₀ClN | 155.62 | 1.0 | 155.62 g | Starting Material |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 1.5 | 111.12 g | Formylating Agent |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 121.43 g | Base |
| Toluene | C₇H₈ | 92.14 | - | 500 mL | Solvent |
-
To a stirred solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 mol) and triethylamine (1.2 mol) in toluene (500 mL) at 0 °C, add ethyl formate (1.5 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-chlorophenyl)ethyl)formamide, which can be used in the next step without further purification.
Step 2: Cyclization and Dehydrogenation to 7-Chloroisoquinoline
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| N-(2-(3-chlorophenyl)ethyl)formamide | C₉H₁₀ClNO | 183.63 | 1.0 | 183.63 g | Precursor |
| Phosphorus pentoxide | P₂O₅ | 141.94 | 2.0 | 283.88 g | Dehydrating Agent |
| Phosphorus oxychloride | POCl₃ | 153.33 | - | 300 mL | Solvent/Reagent |
| Palladium on Carbon (10%) | Pd/C | - | - | ~5 g | Dehydrogenation Catalyst |
| Toluene | C₇H₈ | 92.14 | - | 500 mL | Solvent |
-
In a fume hood, carefully add phosphorus pentoxide (2.0 mol) to phosphorus oxychloride (300 mL) with stirring.
-
Add the crude N-(2-(3-chlorophenyl)ethyl)formamide (1.0 mol) to the mixture and heat to reflux for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated solution of sodium hydroxide to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 7-chloro-3,4-dihydroisoquinoline is then dissolved in toluene (500 mL), and 10% Pd/C is added.
-
The mixture is heated to reflux for 12-18 hours to effect dehydrogenation.
-
Cool the reaction, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford 7-chloroisoquinoline.
B. Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another powerful method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8][9]
Protocol 2: Synthesis of 7-Chloroisoquinoline via Pomeranz-Fritsch Reaction
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 140.57 g | Starting Material |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | 1.1 | 146.51 g | Reagent |
| Toluene | C₇H₈ | 92.14 | - | 500 mL | Solvent |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | catalytic | ~1 g | Catalyst |
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-chlorobenzaldehyde (1.0 mol) and aminoacetaldehyde diethyl acetal (1.1 mol) in toluene (500 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
Step 2: Cyclization to 7-Chloroisoquinoline
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Crude Benzalaminoacetal | - | - | 1.0 | - | Precursor |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~500 mL | Catalyst/Solvent |
-
Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto a large volume of crushed ice and carefully basify with a concentrated sodium hydroxide solution to pH > 10, keeping the temperature below 20 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloroisoquinoline.
Part 2: Regioselective C-8 Formylation
With 7-chloroisoquinoline in hand, the next critical step is the introduction of the formyl group at the C-8 position. Directed ortho-metalation (DoM) is the most promising strategy for achieving this regioselectivity.[10][11][12][13] The nitrogen atom of the isoquinoline ring acts as a directing group, facilitating deprotonation at the adjacent C-8 position by a strong base.
C. Directed ortho-Metalation (DoM) and Formylation
The choice of base is crucial for successful and regioselective ortho-metalation. While n-butyllithium can be used, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often provide better results.
Protocol 3: C-8 Formylation of 7-Chloroisoquinoline
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 7-Chloroisoquinoline | C₉H₆ClN | 163.61 | 1.0 | 163.61 g | Starting Material |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.2 | 121.43 g | Base Precursor |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.2 | 480 mL | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.5 | 109.64 g | Formylating Agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 1 L | Solvent |
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 mol) in anhydrous THF (500 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.2 mol, 2.5 M in hexanes) dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.
-
To this LDA solution, add a solution of 7-chloroisoquinoline (1.0 mol) in anhydrous THF (500 mL) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (1.5 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualization of Strategy 1
Caption: Synthetic workflow for Strategy 1.
Strategy 2: Annulation of a Pre-functionalized Intermediate
This strategy relies on the synthesis of 8-amino-7-chloroisoquinoline as a key intermediate, which is a known compound.[14] The amino group can then be converted to the carbaldehyde. While a direct Sandmeyer formylation is not standard, the amino group can be transformed into other functionalities that serve as a handle for introducing the aldehyde.
Part 1: Synthesis of 8-Amino-7-chloroisoquinoline
A plausible route to this intermediate involves the nitration of 7-chloroisoquinoline followed by reduction.
Protocol 4: Synthesis of 8-Amino-7-chloroisoquinoline
Step 1: Nitration of 7-Chloroisoquinoline
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 7-Chloroisoquinoline | C₉H₆ClN | 163.61 | 1.0 | 163.61 g | Starting Material |
| Fuming Nitric Acid | HNO₃ | 63.01 | 1.5 | - | Nitrating Agent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | - | Catalyst/Solvent |
-
To a stirred, ice-cold mixture of fuming nitric acid (1.5 mol) and concentrated sulfuric acid, add 7-chloroisoquinoline (1.0 mol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
The precipitated 7-chloro-8-nitroisoquinoline is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 7-Chloro-8-nitroisoquinoline | C₉H₅ClN₂O₂ | 208.60 | 1.0 | 208.60 g | Precursor |
| Zinc Dust | Zn | 65.38 | 5.0 | 326.9 g | Reducing Agent |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | - | Solvent/Acid |
| Ethanol | C₂H₅OH | 46.07 | - | - | Solvent |
| Water | H₂O | 18.02 | - | - | Solvent |
-
A mixture of 7-chloro-8-nitroisoquinoline (1.0 mol), zinc dust (5.0 mol), and acetic acid in a mixture of ethanol and water is heated on a steam bath for 30-60 minutes.[14]
-
Cool the reaction mixture, make it alkaline with aqueous ammonium hydroxide, and extract with ethyl acetate.
-
Remove the ethyl acetate from the extract in vacuo to give 8-amino-7-chloroisoquinoline.
Part 2: Conversion of the Amino Group to a Carbaldehyde
The transformation of the 8-amino group to an 8-formyl group can be achieved via a Sandmeyer-type reaction to introduce a cyano group, followed by reduction.[15][16][17][18]
Protocol 5: Conversion of 8-Amino-7-chloroisoquinoline to the Carbaldehyde
Step 1: Sandmeyer Cyanation
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 8-Amino-7-chloroisoquinoline | C₉H₇ClN₂ | 178.62 | 1.0 | 178.62 g | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 75.9 g | Diazotizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Acid |
| Copper(I) Cyanide | CuCN | 89.56 | 1.2 | 107.47 g | Cyanating Agent |
| Sodium Cyanide | NaCN | 49.01 | 1.2 | 58.81 g | Reagent |
-
Dissolve 8-amino-7-chloroisoquinoline (1.0 mol) in a mixture of concentrated hydrochloric acid and water. Cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 mol) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 mol) and sodium cyanide (1.2 mol) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the mixture, and extract the product, 7-chloro-isoquinoline-8-carbonitrile, with an organic solvent. Purify by chromatography.
Step 2: Reduction of the Nitrile to the Aldehyde
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 7-Chloro-isoquinoline-8-carbonitrile | C₁₀H₅ClN₂ | 188.62 | 1.0 | 188.62 g | Precursor |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) | C₈H₁₉Al | 142.22 | 1.2 | 1.2 L | Reducing Agent |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 1 L | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | - | Work-up |
-
Dissolve 7-chloro-isoquinoline-8-carbonitrile (1.0 mol) in anhydrous DCM (1 L) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.2 mol, 1.0 M in toluene) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualization of Strategy 2
Caption: Synthetic workflow for Strategy 2.
Conclusion
This technical guide has outlined two robust synthetic strategies for the preparation of this compound. Strategy 1, involving the late-stage formylation of a pre-formed 7-chloroisoquinoline core via directed ortho-metalation, offers a convergent and flexible approach. Strategy 2, which proceeds through the known intermediate 8-amino-7-chloroisoquinoline, provides an alternative linear sequence. The choice between these routes will be dictated by factors such as starting material availability, scalability, and the specific expertise of the synthetic chemist. The detailed protocols provided herein serve as a comprehensive resource for the successful synthesis of this valuable heterocyclic building block.
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- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
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Vilsmeier-Haack Formylation of 7-Chloroisoquinoline: An In-Depth Technical Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Vilsmeier-Haack formylation of 7-chloroisoquinoline to synthesize 7-chloro-isoquinoline-8-carbaldehyde. This key intermediate is a valuable building block in the development of novel therapeutics, particularly in the realms of antimalarial, antimicrobial, and anticancer agents. This document offers a thorough understanding of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety.
Introduction: The Significance of Formylated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a formyl (-CHO) group onto this framework via the Vilsmeier-Haack reaction significantly enhances its synthetic utility, providing a versatile handle for further molecular elaboration. The resulting carbaldehydes are precursors to a wide array of derivatives, including Schiff bases, oximes, and more complex heterocyclic systems, enabling the exploration of vast chemical space in drug discovery programs.[3]
The target molecule of this guide, 7-chloro-isoquinoline-8-carbaldehyde, is of particular interest due to the electronic properties imparted by the chloro substituent and the strategic placement of the formyl group. This combination of functionalities makes it a crucial intermediate for the synthesis of compounds with potential biological activity.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This exothermic reaction forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[4] Anhydrous conditions are crucial at this stage to prevent the decomposition of the reagent.[6]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich 7-chloroisoquinoline then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the work-up procedure yields the desired aldehyde, 7-chloro-isoquinoline-8-carbaldehyde.[4]
The regioselectivity of the formylation on the isoquinoline ring is influenced by the electronic effects of the existing substituents. In the case of 7-chloroisoquinoline, the chloro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the formylation is directed to the C-8 position, which is ortho to the chlorine atom and activated by the heterocyclic nitrogen.
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Application Notes & Protocols: High-Purity Isolation of 7-Chloroisoquinoline-8-carbaldehyde
Introduction: The Critical Role of Purity
7-Chloroisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive carbaldehyde group and a halogenated isoquinoline core, makes it a versatile precursor for synthesizing complex molecular scaffolds with potential therapeutic activities.[1] The success of subsequent multi-step syntheses, particularly transition metal-catalyzed cross-coupling reactions or sensitive condensation reactions, is critically dependent on the high purity of this starting material.
Common synthetic routes, such as the Vilsmeier-Haack formylation, often yield crude products contaminated with unreacted starting materials, residual solvents (e.g., DMF, phosphorus oxychloride), and side-products from oxidation or over-reaction. These impurities can interfere with downstream reactions, leading to low yields, complex product mixtures, and catalyst poisoning.
This document provides a comprehensive guide to the purification of this compound, grounded in established chemical principles. It details field-proven protocols for flash column chromatography and recrystallization, designed to empower researchers to obtain material of ≥98% purity consistently. While the specific examples in the cited literature often refer to the closely related isomer, 6-Chloroisoquinoline-1-carbaldehyde, the purification principles and methodologies are directly translatable due to their similar chemical functionalities.
Compound Profile and Impurity Analysis
A foundational understanding of the target compound and potential contaminants is the cornerstone of an effective purification strategy.
-
Compound: this compound
-
Molecular Formula: C₁₀H₆ClNO[2]
-
Molecular Weight: 191.61 g/mol [2]
-
Appearance: Typically a solid, which may be off-white to brownish in its crude form.[3]
2.1 Common Impurities to Target:
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially upon prolonged exposure to air, forming the corresponding 7-chloroisoquinoline-8-carboxylic acid. This is a primary impurity to target for removal.
-
Synthetic Reagents & Byproducts: Residual reagents from a Vilsmeier-Haack synthesis, such as dimethylformamide (DMF) and decomposition products of phosphoryl chloride (POCl₃), are common.
-
Unreacted Starting Materials: Depending on the synthetic route, precursors like 7-chloroisoquinoline may be present.
-
Polymeric/Dark-Colored Impurities: Often present in crude products, giving them an oily or dark appearance.
2.2 Stability and Storage: To minimize the formation of oxidative impurities, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, storing the compound as a solid is highly recommended over storing it in solution.
General Purification Workflow
The overall strategy involves a preliminary workup to remove bulk acidic impurities, followed by a high-resolution technique like chromatography or recrystallization to achieve high purity.
Caption: General workflow for the purification of this compound.
Preliminary Purification: Aqueous Workup Protocol
Causality: An initial aqueous workup is highly effective for removing acidic impurities, particularly the 7-chloroisoquinoline-8-carboxylic acid byproduct, and any water-soluble inorganic salts from the synthesis. A mild base like sodium bicarbonate converts the carboxylic acid into its water-soluble sodium salt, which is then extracted into the aqueous phase.
Protocol 4.1: Standard Bicarbonate Wash
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about half the volume of the organic layer.
-
Separation: Shake the funnel gently at first to avoid emulsion, venting frequently. Allow the layers to separate fully and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid, which is now more amenable to further purification.
Protocol 1: Purification by Flash Column Chromatography
Causality: Flash column chromatography is the method of choice for separating compounds with different polarities. It is particularly useful when the crude material is an oil or when impurities have polarities very close to the product. The separation relies on the differential partitioning of components between the polar stationary phase (silica gel) and the non-polar mobile phase (eluent).
5.1 Pre-Chromatography: TLC Analysis
The key to successful column chromatography is selecting an appropriate eluent system. This is achieved empirically using Thin-Layer Chromatography (TLC).
-
Spotting: Dissolve a small amount of the crude material in a few drops of ethyl acetate or DCM. Spot this solution onto a silica gel TLC plate.
-
Development: Develop the plate using various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).
-
Optimization: The goal is to find a solvent system where the desired compound has a Retention Factor (R_f) of 0.2-0.3 . This R_f value ensures the compound moves down the column at a reasonable rate, allowing for good separation from both more polar and less polar impurities.
5.2 Detailed Chromatography Protocol
-
Column Preparation: Securely clamp a glass column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.
-
-
Elution: Begin eluting with the low-polarity solvent mixture. If impurities are close to the product spot on the TLC, a gradient elution is recommended. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in Hexane to 30% EtOAc in Hexane) to move the compound and any more polar impurities down the column.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Spot every few fractions on a TLC plate, develop, and visualize under UV light to identify which fractions contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
5.3 Troubleshooting Column Chromatography
Caption: Troubleshooting logic for common flash chromatography issues.
| Purification Method | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Flash Chromatography | >98% | 70-85% | Good for removing closely related impurities; suitable for oily products. | Can be time-consuming and solvent-intensive. Potential for compound degradation on silica. |
| Recrystallization | >99% | 50-75% | Excellent for achieving very high purity; scalable. | Lower yields due to product loss in mother liquor; requires a crystalline solid and a suitable solvent. |
Protocol 2: Purification by Recrystallization
Causality: This technique leverages differences in solubility between the desired compound and its impurities in a specific solvent. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, leaving impurities behind in the solution (mother liquor).
6.1 Detailed Recrystallization Protocol
-
Solvent Selection: The choice of solvent is critical. Good starting points for isoquinoline derivatives include mixed solvent systems like Ethanol/Water or Toluene/Hexane. The goal is to find a solvent or solvent pair in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric material) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling can be enhanced by placing the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Purity Assessment
After purification, it is essential to confirm the purity and identity of the product.
-
¹H NMR: The proton NMR spectrum should show clean signals corresponding to the aromatic protons (typically δ 7-9 ppm) and a distinct singlet for the aldehyde proton in the downfield region (δ 9-10 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (191.61 g/mol ) and a characteristic M+2 peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
References
-
PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved January 20, 2026, from [Link]
-
Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(103). Available at: [Link]
- Google Patents. (n.d.). Purification of isoquinoline.
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Application Notes and Protocols for the Derivatization of the Aldehyde Group in 7-Chloroisoquinoline-8-carbaldehyde
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the aldehyde group in 7-Chloroisoquinoline-8-carbaldehyde. This document outlines the reactivity of the aldehyde functionality and presents detailed protocols for key transformations, enabling the synthesis of diverse molecular architectures for applications in medicinal chemistry and materials science.
Introduction: The Versatility of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of isoquinoline have shown promise as antitumor, antibacterial, antimalarial, and anti-inflammatory agents.[1][5] The presence of a reactive aldehyde group at the C-8 position of the 7-chloroisoquinoline scaffold, as in this compound, offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of novel therapeutic candidates.
The electrophilic nature of the carbonyl carbon in the aldehyde group makes it susceptible to nucleophilic attack, providing a gateway to a multitude of chemical transformations.[6][7] The electron-withdrawing effects of the nitrogen atom within the isoquinoline ring and the chlorine atom at the C-7 position are expected to enhance the reactivity of the aldehyde, making it a prime substrate for various derivatization strategies. This guide will detail several key reactions for the derivatization of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Key Derivatization Reactions and Protocols
This section details robust and versatile methods for the chemical modification of the aldehyde group in this compound. For each reaction, the underlying principles are discussed, followed by a detailed experimental protocol.
Reductive Amination: Synthesis of Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes.[8][9] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a mild reducing agent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for imines over aldehydes, minimizing the formation of the corresponding alcohol as a byproduct. This one-pot procedure is highly efficient and boasts a broad substrate scope, making it a cornerstone of modern medicinal chemistry.
Experimental Protocol: Reductive Amination
This protocol describes the general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane (to a concentration of approximately 0.1 M).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reductive Amination
| Starting Aldehyde | Amine | Product |
| This compound | Primary Amine (R-NH₂) | N-((7-chloroisoquinolin-8-yl)methyl)-R-amine |
| This compound | Secondary Amine (R₂NH) | 8-((R₂-amino)methyl)-7-chloroisoquinoline |
Visualization: Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Formation of Alkenyl Derivatives
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10][11] This reaction is highly valuable for its reliability and the predictable stereochemistry of the resulting alkene, which is often dependent on the nature of the ylide used.[10][11] Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[10] The Wittig reaction allows for the introduction of a variety of substituents at the aldehyde position, leading to a diverse range of vinyl-substituted isoquinolines.
Experimental Protocol: Wittig Reaction
This protocol provides a general procedure for the Wittig reaction of this compound.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation: In a dry, inert-atmosphere flask, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add the strong base (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Wittig Reaction Schematic
Caption: Simplified schematic of the Wittig reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12][13] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[12] Active methylene compounds, such as malonic acid derivatives or cyanoacetic esters, are common substrates for this transformation. The Knoevenagel condensation is a valuable tool for carbon-carbon bond formation and the synthesis of conjugated systems.[14]
Experimental Protocol: Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, malononitrile)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Ethanol or toluene
-
Round-bottom flask with a Dean-Stark trap (if using toluene)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC). If using toluene, reflux with a Dean-Stark trap to remove water.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the solid product or purify the crude residue by column chromatography.
Oxidation to Carboxylic Acid: Accessing a Key Functional Group
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis.[15][16] The resulting carboxylic acid can serve as a precursor for a wide range of other functional groups, such as esters, amides, and acid chlorides. For substrates with sensitive functional groups, mild oxidation conditions are preferred. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, is an excellent choice for this purpose.
Experimental Protocol: Pinnick Oxidation
This protocol is adapted for the oxidation of this compound.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a chlorine scavenger)
-
tert-Butanol and water (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (4.0 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Oxidant Addition: Add a solution of sodium chlorite (1.5 equivalents) in water dropwise, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl (1 M) to pH 3-4.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the carboxylic acid by recrystallization or column chromatography.
Reduction to Primary Alcohol: A Foundational Transformation
The reduction of the aldehyde group to a primary alcohol is a straightforward and highly useful transformation.[17][18][19][20] Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this conversion and offer excellent chemoselectivity, leaving other reducible functional groups intact.[17] The resulting alcohol can be used in subsequent reactions, such as etherification or esterification.
Experimental Protocol: Reduction to Alcohol
This protocol describes the reduction of this compound to (7-chloroisoquinolin-8-yl)methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude alcohol.
-
Purification: Purify the product by column chromatography if necessary.
Conclusion
The aldehyde group of this compound serves as a versatile synthetic handle for the generation of a diverse library of isoquinoline derivatives. The protocols detailed in these application notes for reductive amination, Wittig reaction, Knoevenagel condensation, oxidation, and reduction provide a solid foundation for researchers in drug discovery and materials science to explore the chemical space around this important scaffold. The systematic application of these derivatization strategies will undoubtedly facilitate the development of novel compounds with tailored biological activities and material properties.
References
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- Pharmapproach. (2024, November 8).
- Amerigo Scientific. (n.d.).
- Wikipedia. (2023, December 29).
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Sigma-Aldrich. (n.d.).
- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Thermo Fisher Scientific. (n.d.).
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
- National Center for Biotechnology Information. (2025, December 12).
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wordpress. (2026, January 3).
- Wikipedia. (2023, December 16). Wittig reaction.
- Chemistry LibreTexts. (2023, January 22).
- ResearchGate. (2018, May 1).
- YouTube. (2023, January 14).
- YouTube. (2014, June 28).
- ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2020, January 15). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.
- Chemistry LibreTexts. (2024, March 17). 17.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- Chemguide. (n.d.). reduction of carboxylic acids.
- The University of Auckland. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
- YouTube. (2019, January 22). Reduction Reactions, Transforming Carbonyls to Alcohols.
- YouTube. (2021, April 13). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry.
- National Center for Biotechnology Information. (2013, October 31).
- ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
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Introduction: The Strategic Value of 7-Chloroisoquinoline-8-carbaldehyde
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 7-Chloroisoquinoline-8-carbaldehyde
The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Isoquinoline derivatives are integral to drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The strategic functionalization of the isoquinoline scaffold is therefore a critical endeavor in drug discovery.
This compound is a particularly valuable bifunctional building block. The chlorine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Simultaneously, the carbaldehyde group at the C8 position offers a reactive site for subsequent transformations, such as condensations or reductive aminations, allowing for the construction of complex, fused heterocyclic systems.[5][6]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound. It is designed for researchers and scientists in organic synthesis and drug development, offering not just protocols, but also the mechanistic rationale and expert insights required for successful experimentation.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an organoboron reagent.[7][8] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a first-choice strategy for introducing aryl or vinyl substituents at the C7 position of the isoquinoline core.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and may require specialized ligands to facilitate the reaction.[10]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[9]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 7-arylisoquinoline-8-carbaldehyde.
Data Summary: Suzuki-Miyaura Coupling Partners
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 80-90 |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 110 | 75-85 |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 82-92 |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amine nucleophiles.[11][12] This reaction is indispensable for synthesizing anilines, which are prevalent in pharmaceuticals. For this compound, this reaction allows for the direct installation of primary or secondary amines at the C7 position.
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings but involves a C-N bond-forming reductive elimination.[11][13]
-
Oxidative Addition : A Pd(0) complex adds to the C-Cl bond of the isoquinoline to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[14]
Protocol: General Procedure for Buchwald-Hartwig Amination
Given the lower reactivity of aryl chlorides, the choice of a sterically hindered, electron-rich phosphine ligand is critical for success.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst like BrettPhos Pd G4 (2-4 mol%)
-
BrettPhos or XPhos ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed Toluene or tert-Butanol (t-BuOH)
Procedure:
-
Glovebox Recommended : Add the palladium source (e.g., BrettPhos Pd G4, 0.02 equiv) and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel inside a nitrogen-filled glovebox.
-
Add this compound (1.0 equiv) and the anhydrous solvent (e.g., t-BuOH).
-
Finally, add the amine (1.2 equiv) to the mixture.
-
Seal the vessel tightly, remove from the glovebox, and place in a preheated oil bath or heating block at 80-110 °C.
-
Stir vigorously for 6-24 hours, monitoring by LC-MS.
-
After cooling, carefully quench the reaction by adding water. Partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Data Summary: Buchwald-Hartwig Amination Partners
| Amine (HNR¹R²) | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 90-98 |
| Aniline | BrettPhos Pd G4 | LHMDS | 90 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 | 80-90 |
| n-Hexylamine | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | 100 | 75-88 |
Part 3: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[16][17] This reaction introduces a rigid ethynyl linker, a valuable motif in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper(I) cycle.[18]
-
Palladium Cycle : Similar to other cross-couplings, it involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation from the copper acetylide, and concludes with reductive elimination to yield the product.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate is the active species that participates in the transmetalation step with the palladium complex.
Copper-free protocols have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[19]
Protocol: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), used as solvent or co-solvent
-
Anhydrous, degassed solvent such as THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the 7-alkynylisoquinoline-8-carbaldehyde.
Part 4: Heck Reaction for C-C Alkene Installation
The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes.[20][21] It is a powerful method for vinylation of the C7 position, providing access to stilbene-like structures and intermediates for further cyclization reactions.
Mechanistic Rationale
The Heck reaction follows a distinct catalytic pathway involving migratory insertion and β-hydride elimination.[20][22]
-
Oxidative Addition : Pd(0) inserts into the C-Cl bond, forming the Ar-Pd(II)-Cl complex.
-
Alkene Coordination & Insertion : The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination : A hydrogen atom on the β-carbon (relative to palladium) is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds with syn-stereochemistry.[23]
-
Base-mediated Regeneration : The base reacts with the HPd(II)Cl species to regenerate the Pd(0) catalyst.
Protocol: General Procedure for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (4-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv), P(o-tol)₃ (0.06 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 equiv).
-
Seal the tube and heat to 100-140 °C for 12-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to isolate the 7-vinylisoquinoline-8-carbaldehyde product.[24]
References
-
Todorovic, N., Awuah, E., Albu, S., Ozimok, C., & Capretta, A. (2011). Synthesis of Substituted Isoquinolines via Pd-catalyzed Cross-Coupling Approaches. Organic Letters, 13(23), 6180–6183. Available at: [Link]
-
Kaur, H., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Kaur, H., Singh, M., Kumar, A., & Singh, G. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 61(10), 3249–3255. Available at: [Link]
-
Todorovic, N., Awuah, E., Albu, S., Ozimok, C., & Capretta, A. (2011). Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. Available at: [Link]
-
Todorovic, N., et al. (2011). Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. ijpsonline.com. Available at: [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. ResearchGate. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
-
PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. National Institutes of Health. Available at: [Link]
-
PMC - NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
PMC - NIH. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
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- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Application Notes & Protocols: 7-Chloroisoquinoline-8-carbaldehyde as a Strategic Synthetic Building Block
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold stands out as a "privileged" structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. 7-Chloroisoquinoline-8-carbaldehyde emerges as a particularly valuable synthetic intermediate, offering two distinct and orthogonally reactive sites: a highly versatile carbaldehyde group at the C-8 position and a chlorine atom at the C-7 position.
This unique arrangement allows for a programmed, stepwise elaboration of the isoquinoline core. The aldehyde function serves as a gateway for nucleophilic additions, condensations, and reductive aminations, enabling the construction of diverse side chains and the linkage to other molecular fragments. Simultaneously, the chloro substituent acts as a handle for modern cross-coupling reactions or nucleophilic aromatic substitutions, providing a robust method for introducing aryl, heteroaryl, or nitrogen-based substituents.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, plausible synthesis, and key applications of this compound. While direct peer-reviewed literature on this specific isomer is nascent, the protocols and reactivity principles described herein are grounded in established heterocyclic chemistry and extrapolated from well-documented, closely related analogs such as 6-chloroisoquinoline-1-carbaldehyde and various chloroquinoline-carbaldehydes.[1]
Section 1: Physicochemical Properties and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic utility. The following data provides the known and predicted properties for this compound.
| Property | Value | Source |
| IUPAC Name | 7-chloro-8-formylisoquinoline | N/A |
| CAS Number | 1416714-26-5 | [2] |
| Molecular Formula | C₁₀H₆ClNO | [3] |
| Molecular Weight | 191.61 g/mol | [2][3] |
| Appearance | Predicted to be a solid | N/A |
| Purity | ≥98% (as supplied by vendors) | [2] |
| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [3] |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely published, the following characteristics can be predicted based on data from structural analogs. These predictions are invaluable for reaction monitoring and product confirmation.
| Technique | Predicted Key Signals & Rationale |
| ¹H NMR | ~10.5 ppm (s, 1H) : Aldehyde proton (CHO), significantly deshielded. ~9.5 ppm (d, 1H) : H1 proton, deshielded by the adjacent nitrogen. ~8.0-8.5 ppm (m) : Aromatic protons on the isoquinoline core, with specific shifts influenced by the chloro and aldehyde groups. |
| ¹³C NMR | ~192 ppm : Aldehyde carbonyl carbon. ~120-155 ppm : Aromatic carbons of the isoquinoline ring system. The carbon bearing the chlorine (C-7) and the carbons adjacent to the nitrogen and aldehyde group will be distinct. |
| IR (cm⁻¹) | ~3050 : Aromatic C-H stretch. ~1700 : Strong C=O stretch from the aldehyde. ~1600, 1490 : C=C and C=N stretching vibrations of the aromatic core. ~850 : C-Cl stretch. |
| Mass Spec. (EI) | m/z 191/193 : Molecular ion peak (M⁺/M⁺+2) showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. m/z 162/164 : Fragment corresponding to the loss of the formyl group (-CHO). |
Section 2: Plausible Synthesis of the Building Block
A robust and scalable synthesis is critical for any building block. A logical two-step pathway is proposed for the synthesis of this compound, leveraging well-established named reactions in heterocyclic chemistry.
Caption: Proposed two-step synthesis of this compound.
Protocol 2.1: Synthesis of 6-Chloroisoquinoline (via Pomeranz-Fritsch)
Causality: The Pomeranz-Fritsch reaction is a classic and reliable method for constructing the isoquinoline core from an appropriately substituted aniline and an acetaldehyde acetal. The strong acid catalyst facilitates the initial Schiff base formation, subsequent cyclization, and final dehydration to yield the aromatic system.
-
Reaction Setup : To a flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid.
-
Reagent Addition : Cool the acid in an ice bath and slowly add m-chloroaniline, followed by the dropwise addition of aminoacetaldehyde diethyl acetal, ensuring the internal temperature remains below 20°C.
-
Cyclization : After the addition is complete, heat the reaction mixture (typically 60-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH >10 using a concentrated base (e.g., NaOH solution) while cooling in an ice bath.
-
Extraction & Purification : Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2: Formylation of 6-Chloroisoquinoline (via Vilsmeier-Haack)
Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic systems. The Vilsmeier reagent, an electrophilic iminium species, attacks the aromatic ring. The position of formylation (C-8) is directed by the existing chloro-substituent and the electronics of the isoquinoline ring.
-
Vilsmeier Reagent Preparation : In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the reagent.
-
Formylation : Dissolve 6-chloroisoquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction : Heat the reaction mixture (typically 70-90°C) for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and pour it slowly onto a stirred mixture of crushed ice and sodium acetate.
-
Purification : The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification by recrystallization (e.g., from ethanol or ethyl acetate) or column chromatography will yield the final product, this compound.
Section 3: Core Reactivity and Synthetic Protocols
The true power of this compound lies in its dual reactivity. The following diagram and protocols illustrate its utility in building molecular complexity.
Caption: Reactivity map of this compound.
Reactions of the Aldehyde Group
The electrophilic aldehyde is a prime site for introducing diversity.
Protocol 3.1.1: Oxidation to 7-Chloro-isoquinoline-8-carboxylic acid
Rationale: Converting the aldehyde to a carboxylic acid provides a new functional handle for amide couplings, a cornerstone of medicinal chemistry. Jones reagent (CrO₃ in sulfuric acid) is a powerful oxidant suitable for this transformation.
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) and cool to 0°C in an ice bath.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the mixture for 1 hour at 0°C.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Filter off the chromium salts and concentrate the filtrate.
-
Redissolve the residue in water, acidify if necessary, and extract with an organic solvent to isolate the carboxylic acid product.
Protocol 3.1.2: Reduction to (7-Chloro-isoquinolin-8-yl)methanol
Rationale: Reduction to the primary alcohol softens the electronic profile of the substituent and provides a site for ether or ester formation. Sodium borohydride is a mild and selective reducing agent for aldehydes.
-
Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Quench the residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
Protocol 3.1.3: Reductive Amination
Rationale: This is one of the most powerful reactions for drug discovery, allowing the direct installation of a diverse range of primary and secondary amines to explore structure-activity relationships (SAR). The reaction proceeds via an intermediate imine, which is reduced in situ.
-
To a solution of the aldehyde (1.0 mmol) and the desired amine (1.1 mmol) in dichloroethane (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).
-
Stir the reaction at room temperature for 4-12 hours until TLC indicates completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting amine product by column chromatography.
Reactions of the Chloro Group
The C-7 chlorine is a handle for C-C and C-N bond formation, typically requiring metal catalysis.
Protocol 3.2.1: Suzuki Cross-Coupling
Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and a boronic acid, ideal for building bi-aryl structures common in kinase inhibitors and other drug classes.
-
Setup : In a reaction vessel, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent : Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction : Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110°C for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification : Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the C-7 arylated isoquinoline.
Section 4: Strategic Workflow in Drug Discovery
The orthogonal nature of the two functional groups in this compound allows for its use in a logical, multi-step synthesis plan to generate compound libraries for screening.
Caption: Strategic synthesis plan for library generation.
This dual-pathway approach allows chemists to alter the order of reactions based on the substrate compatibility and reactivity of the chosen R¹ and R² groups, maximizing the diversity and success rate of library synthesis.
Section 5: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards : While specific toxicology data is unavailable, related chloro-aromatic aldehydes are classified as hazardous. They may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
Conclusion
This compound is a high-potential, bifunctional building block poised for significant application in synthetic and medicinal chemistry. Its strategically positioned reactive handles—the C-8 aldehyde and the C-7 chloro group—provide a clear and logical pathway for the synthesis of complex molecular architectures. By leveraging the established protocols for aldehyde modification and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of novel isoquinoline derivatives for screening in drug discovery and materials science programs. The application notes provided here serve as a foundational guide to unlock the synthetic potential of this versatile intermediate.
References
-
PubChem. 7-Chloro-8-methyl-quinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
El-Gazzar, A. B. A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016. [Link]
Sources
Analytical methods for characterizing 7-Chloroisoquinoline-8-carbaldehyde
An Application Note for the Analytical Characterization of 7-Chloroisoquinoline-8-carbaldehyde
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of this compound (CAS No. 1260759-71-4). As a substituted isoquinoline, this compound and its analogues are of significant interest to researchers in medicinal chemistry and materials science. Ensuring the identity, purity, and stability of such molecules is paramount for reproducible research and development. This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the isoquinoline class of heterocyclic compounds, a scaffold present in numerous natural products and pharmacologically active molecules. The presence of a chlorine atom and a reactive carbaldehyde group makes it a versatile intermediate for synthesizing more complex molecular architectures. The precise location of these functional groups dictates the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. Therefore, unambiguous structural confirmation and the determination of purity are non-negotiable prerequisites for its use in any scientific investigation.
This guide moves beyond simple procedural lists, offering a scientifically grounded rationale for each step and parameter. The protocols described herein are designed to form a self-validating analytical workflow, ensuring the highest degree of confidence in the final characterization.
Molecular and Physicochemical Profile
A foundational understanding of the molecule's basic properties is essential before commencing analytical work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [1] |
| Molecular Weight | 191.61 g/mol | [1] |
| CAS Number | 1260759-71-4 | [1] |
| Physical State | Solid (Predicted) | |
| Purity (Typical) | ≥98% | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, proximity, and coupling of atoms within the molecule.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, data can be accurately predicted based on established principles and analysis of analogous structures. The electron-withdrawing nature of the aldehyde and the chlorine atom, along with the anisotropic effects of the aromatic system, will dominate the chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| CHO | ~10.5 | The aldehyde proton is highly deshielded by the carbonyl group. |
| H-1 | ~9.3 | Alpha to the isoquinoline nitrogen, significantly deshielded. |
| H-3 | ~8.5 | Alpha to the isoquinoline nitrogen. |
| H-4 | ~7.8 | Beta to the isoquinoline nitrogen. |
| H-5 | ~8.2 | Peri to the aldehyde group, experiencing deshielding. |
| H-6 | ~7.7 | Ortho to the chlorine atom. |
| ¹³C NMR | ||
| C=O | ~192 | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |
| C-8 | ~135 | Carbon bearing the aldehyde group. |
| C-7 | ~138 | Carbon bearing the chlorine atom, deshielded. |
| Aromatic C | 120-155 | Remaining aromatic carbons will appear in this region. |
Experimental Protocol: NMR Analysis
Causality: The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds due to its good solubilizing power and minimal interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal (at 0 ppm) does not overlap with most organic proton signals.[2]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and confirming its elemental formula.
Expected Mass Spectrometry Data
Causality: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
-
Monoisotopic Mass: 191.0138 m/z.
-
Low-Resolution MS (EI): Expect to see a molecular ion peak [M]⁺ at m/z 191 and an [M+2]⁺ peak at m/z 193.
-
High-Resolution MS (HRMS): ESI is a soft ionization technique suitable for HRMS. It will provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₀H₆ClNO).[3]
-
Fragmentation: Common fragmentation pathways may include the loss of a hydrogen radical (-H, m/z 190/192) or the loss of the carbonyl group (-CO, m/z 163/165).
Experimental Protocol: MS Analysis
-
Low-Resolution (EI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
Analysis: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, and acquire the spectrum using electron ionization (EI).
-
-
High-Resolution (ESI-HRMS):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute this solution to a final concentration of ~1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Functional Group Identification by FT-IR Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups, providing a molecular "fingerprint."[4]
Expected Vibrational Frequencies
Causality: The key functional groups—the aromatic aldehyde, the isoquinoline ring, and the C-Cl bond—will produce strong, diagnostic peaks in the IR spectrum. The carbonyl group (C=O) of the aldehyde is particularly noteworthy, typically giving rise to a very strong and sharp absorption band.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| ~1700 | Aldehyde C=O Stretch | Strong, Sharp |
| 1600-1450 | Aromatic C=C and C=N Stretch | Medium-Strong |
| ~830 | C-Cl Stretch | Medium |
Data is predicted based on analogous compounds and standard IR correlation tables.[5][6]
Experimental Protocol: FT-IR Analysis (KBr Pellet)
Causality: The KBr pellet method is a common technique for analyzing solid samples.[4] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix when pressed.
-
Sample Preparation: Gently grind ~1 mg of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the presence of key functional groups.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Purity and Stability Assessment by HPLC
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is the gold standard for determining the purity of pharmaceutical compounds and can be developed into a "stability-indicating" method capable of separating the parent compound from its degradation products.
Protocol: Stability-Indicating HPLC Method
Causality: A reverse-phase C18 column is chosen as it is a versatile stationary phase suitable for separating moderately polar aromatic compounds.[7] The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. A gradient elution is often preferred to ensure good separation of both early and late-eluting impurities. Phosphoric acid or formic acid is added to the mobile phase to control the ionization state of the molecule and improve peak shape.[7] UV detection is appropriate as the aromatic system will have a strong chromophore.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Experimental Protocol: Purity Analysis
-
Standard Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1.0 mg/mL. Prepare a working standard solution by diluting the stock to 0.1 mg/mL.
-
Sample Preparation: Accurately weigh a sample of the material to be tested and prepare a solution at a concentration of 0.1 mg/mL in the sample diluent.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Summary of Characterization Data
The following table summarizes the expected outcomes from the analytical workflow described in this guide.
| Technique | Purpose | Expected Key Result |
| ¹H NMR | Structural Confirmation | Aldehyde proton at δ ~10.5 ppm; distinct aromatic signals. |
| ¹³C NMR | Structural Confirmation | Carbonyl carbon at δ ~192 ppm. |
| MS (EI) | Molecular Weight ID | [M]⁺ and [M+2]⁺ peaks at m/z 191/193 in a ~3:1 ratio. |
| HRMS (ESI) | Elemental Formula | Accurate mass matching C₁₀H₆ClNO within 5 ppm. |
| FT-IR | Functional Group ID | Strong C=O stretch at ~1700 cm⁻¹; C-Cl stretch at ~830 cm⁻¹. |
| HPLC | Purity Assessment | Main peak with purity ≥98% (area percent). |
References
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2017).
- Royal Society of Chemistry. (n.d.).
- ChemScene. (n.d.). 7-Chloroquinoline-8-carbaldehyde. ChemScene.
- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
- Gregory, H., Kotlyar, A., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2181.
- Asian Network for Scientific Information. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Research Journal of Applied Sciences.
- Royal Society of Chemistry. (n.d.). Infrared spectroscopy. The Royal Society of Chemistry.
-
InstaNANO. (2024). FTIR Functional Group Database Table with Search. InstaNANO. [Link]
Sources
Application Notes and Protocols in Medicinal Chemistry and Drug Discovery
For: Researchers, scientists, and drug development professionals
Introduction: The Modern Drug Discovery Cascade
The journey from a biological hypothesis to a marketed therapeutic is a multi-stage, intricate process heavily reliant on the principles of medicinal chemistry. Modern drug discovery has evolved from serendipitous findings to a more rational, target-driven endeavor. This guide provides an in-depth exploration of key applications and protocols that form the backbone of this process, designed to be a practical resource for professionals in the field. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why', to empower researchers to make informed decisions in their own discovery programs.
The contemporary drug discovery workflow can be visualized as a multi-stage funnel, beginning with a broad search for starting points and progressively narrowing down to a single, optimized clinical candidate. This process integrates various disciplines and technologies to de-risk projects at each stage and increase the probability of clinical success.
Caption: The modern drug discovery workflow, from initial target identification to regulatory approval.
Section 1: Target Identification and Validation
Expertise & Experience: The foundation of any successful drug discovery project is the selection of a robust biological target. A "druggable" target is not only implicated in the disease pathophysiology but is also accessible to a therapeutic molecule and, upon modulation, elicits a measurable biological response.[1][2] The process of target validation is a critical, multi-faceted endeavor to confirm the role of the target in the disease and its suitability for therapeutic intervention.[1][3][4]
Trustworthiness: A rigorous target validation package provides the confidence to invest significant resources into a screening campaign. This involves a convergence of evidence from genetic, chemical, and biological approaches.
Protocol 1: A Multi-pronged Approach to Target Validation
This protocol outlines a series of integrated steps to build a strong case for a novel therapeutic target.
1. Genetic Validation:
- Objective: To establish a causal link between the target gene and the disease phenotype.
- Methodologies:
- Gene Knockout/Knockdown: Utilize CRISPR-Cas9 or RNA interference (siRNA, shRNA) to reduce or eliminate the expression of the target gene in relevant cell models.
- Phenotypic Analysis: Assess the impact of gene modulation on disease-relevant cellular phenotypes (e.g., cell viability, signaling pathway activation, biomarker expression).[3][5]
- Causality Check: Does the genetic modulation of the target replicate the desired therapeutic effect? For instance, in an oncology setting, does knocking out a specific kinase lead to apoptosis in cancer cells but not in healthy cells?
2. Chemical Validation:
- Objective: To demonstrate that modulating the target's activity with a small molecule can produce a therapeutic effect.
- Methodologies:
- Tool Compound Characterization: Use well-characterized, potent, and selective small molecule inhibitors or activators of the target.
- Cell-Based Assays: Treat relevant cell models with the tool compound and measure the effect on the same phenotypes assessed in the genetic validation step.[5]
- Self-Validation: Do the results from chemical modulation align with the genetic validation data? A strong correlation provides a high degree of confidence in the target.
3. "Druggability" Assessment:
- Objective: To evaluate the likelihood of identifying a potent and selective small molecule that can bind to the target and modulate its function.[2][5]
- Methodologies:
- Structural Analysis: If a 3D structure of the target is available (from X-ray crystallography or cryo-EM), analyze the binding pockets for features amenable to small molecule binding (e.g., size, shape, hydrophobicity).
- Computational Modeling: Employ in-silico tools to predict the "druggability" of the target based on its structural and physicochemical properties.[2]
- Authoritative Grounding: Compare the target to known successful drug targets. Does it belong to a gene family that has been successfully targeted before?[5]
Section 2: Hit Generation Strategies
Once a target is validated, the next step is to identify "hits" – small molecules that bind to the target and modulate its activity. Several complementary strategies are employed for hit generation.
High-Throughput Screening (HTS)
Expertise & Experience: HTS is a brute-force approach that involves screening large compound libraries (often hundreds of thousands to millions of molecules) against the target in an automated fashion. The success of an HTS campaign is critically dependent on the quality of the assay.
Trustworthiness: A robust HTS assay must be reproducible, have a good signal-to-noise ratio, and be amenable to miniaturization and automation. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
Z'-factor Calculation:
-
and
are the standard deviation and mean of the positive control. -
and
are the standard deviation and mean of the negative control. -
A Z'-factor between 0.5 and 1.0 is considered excellent.
Protocol 2: Developing a Cell-Based HTS Assay
This protocol outlines the key steps for developing a robust cell-based HTS assay, which are often more physiologically relevant than biochemical assays.[6][7][8][9]
1. Cell Line Selection and Engineering:
- Rationale: Choose a cell line that is relevant to the disease and expresses the target at an appropriate level. Immortalized cell lines are often used due to their ease of culture and expansion.[6]
- Procedure:
- If endogenous expression is low, create a stable cell line overexpressing the target protein.
- Incorporate a reporter system (e.g., luciferase, GFP) linked to a downstream event in the signaling pathway to provide a measurable readout.[7]
- Validate the engineered cell line to ensure the overexpression and reporter system do not introduce artifacts.
2. Assay Miniaturization and Optimization:
- Rationale: Miniaturizing the assay into a 384- or 1536-well plate format is essential for screening large compound libraries.
- Procedure:
- Optimize cell seeding density to ensure a healthy monolayer and a robust signal.
- Determine the optimal concentrations of assay reagents and incubation times.
- Test the assay's tolerance to DMSO (the solvent for most library compounds).
3. Assay Validation:
- Rationale: Rigorous validation ensures the assay is reliable for screening.
- Procedure:
- Run multiple plates with only positive and negative controls to assess plate-to-plate and day-to-day variability.
- Calculate the Z'-factor to confirm assay quality.
- Perform a pilot screen with a small, diverse set of compounds to assess the hit rate.
Assay_Dev [label="Assay Development\n& Validation (Z' > 0.5)"];
Primary_Screen [label="Primary HTS\n(Single Concentration)"];
Hit_Confirmation [label="Hit Confirmation\n(Re-testing)"];
Dose_Response [label="Dose-Response\n(IC50/EC50 Determination)"];
Secondary_Assays [label="Secondary & Orthogonal\nAssays"];
Hit_to_Lead [label="Hit-to-Lead\nChemistry"];
Assay_Dev -> Primary_Screen;
Primary_Screen -> Hit_Confirmation [label="Initial Hits"];
Hit_Confirmation -> Dose_Response [label="Confirmed Hits"];
Dose_Response -> Secondary_Assays [label="Potent Hits"];
Secondary_Assays -> Hit_to_Lead [label="Validated Hits"];
}
Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.
Fragment-Based Drug Discovery (FBDD)
Expertise & Experience: FBDD is a more targeted approach that screens smaller, simpler molecules ("fragments") with low molecular weight (<300 Da).[10][11] These fragments typically have weak binding affinities but provide high-quality starting points for optimization.[10][11] The key advantage of FBDD is its efficient exploration of chemical space.[10][12]
Trustworthiness: The success of FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments and structural biology methods to visualize the binding mode.
| Screening Method | Principle | Throughput | Structural Information |
| NMR Spectroscopy | Detects changes in the chemical environment of the target protein or fragment upon binding. | Low to Medium | Yes (binding site) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon fragment binding to a surface-immobilized target. | Medium | No |
| X-ray Crystallography | Provides a high-resolution 3D structure of the fragment bound to the target. | Low | Yes (detailed binding mode) |
| Cryo-Electron Microscopy (Cryo-EM) | Increasingly used for larger or membrane proteins to determine structures with bound fragments.[13][14][15][16][17] | Low | Yes (detailed binding mode) |
Protocol 3: A Fragment-Based Screening Cascade
This protocol outlines a typical workflow for an FBDD project.[10][12][18]
1. Fragment Library Curation:
- Rationale: The quality of the fragment library is paramount. It should be diverse, have good solubility, and adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[19]
- Procedure:
- Acquire a diverse fragment library from commercial vendors or through in-house synthesis.
- Perform quality control on the library to ensure purity and identity.
2. Primary Biophysical Screen:
- Rationale: Use a sensitive biophysical technique to identify fragments that bind to the target.
- Procedure (using NMR as an example):
- Acquire a reference spectrum of the target protein.
- Screen pools of fragments and look for chemical shift perturbations in the protein's spectrum, indicating binding.
- Deconvolute the pools to identify the individual binding fragments.
3. Hit Validation and Structural Characterization:
- Rationale: Confirm the binding of the hits and determine their binding mode to guide optimization.
- Procedure:
- Validate the hits using an orthogonal biophysical method (e.g., SPR).
- Obtain a high-resolution crystal structure of the target in complex with each validated fragment hit.
4. Fragment Evolution:
- Rationale: Grow, link, or merge the fragment hits into more potent, drug-like molecules.[19]
- Procedure:
- Fragment Growing: Iteratively add chemical functionality to a single fragment to explore interactions with adjacent pockets.[19]
- Fragment Linking: If two fragments bind to adjacent sites, design a linker to connect them into a single, higher-affinity molecule.[19]
- Fragment Merging: If two fragments bind in an overlapping fashion, design a new molecule that incorporates the key features of both.
Fragment_Lib [label="Fragment Library\n(Rule of Three)"];
Biophysical_Screen [label="Primary Biophysical Screen\n(e.g., NMR, SPR)"];
Hit_Validation [label="Hit Validation\n(Orthogonal Method)"];
Structural_Bio [label="Structural Biology\n(X-ray, Cryo-EM)"];
Fragment_Evo [label="Fragment Evolution\n(Growing, Linking, Merging)"];
Lead_Series [label="Lead Series"];
Fragment_Lib -> Biophysical_Screen;
Biophysical_Screen -> Hit_Validation [label="Fragment Hits"];
Hit_Validation -> Structural_Bio [label="Validated Hits"];
Structural_Bio -> Fragment_Evo [label="Binding Mode"];
Fragment_Evo -> Lead_Series;
}
Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).
Section 3: Lead Optimization
Expertise & Experience: The goal of lead optimization is to iteratively modify a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties, while minimizing toxicity.[20] This is a multi-parameter optimization process that requires a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).[20][21]
Trustworthiness: A successful lead optimization campaign relies on a robust and integrated testing cascade, including in vitro ADME assays and early toxicity screening.
In Vitro ADME and Pharmacokinetics
Expertise & Experience: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.[22][23] Pharmacokinetics (PK) is the study of what the body does to a drug, while pharmacodynamics (PD) is the study of what the drug does to the body.[24][25][26][27] Integrating PK and PD data is essential for effective drug development.[24][28]
Trustworthiness: Early characterization of ADME properties helps to de-risk drug candidates and guide chemical synthesis towards compounds with more favorable profiles.[29][30][31]
Protocol 4: A Core Panel of In Vitro ADME Assays
This protocol outlines a standard set of in vitro assays to characterize the ADME properties of lead compounds.[22][23][29][30][31]
1. Solubility:
- Rationale: Poor solubility can limit absorption and lead to inaccurate results in other assays.
- Method: Kinetic and thermodynamic solubility assays.
2. Permeability:
- Rationale: Predicts a compound's ability to be absorbed across the intestinal wall.
- Method: Caco-2 or PAMPA assays.
3. Metabolic Stability:
- Rationale: Assesses how quickly a compound is metabolized by liver enzymes.
- Method: Incubation with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to measure the rate of parent compound disappearance.[30]
4. Cytochrome P450 (CYP) Inhibition:
- Rationale: Identifies the potential for drug-drug interactions.
- Method: Incubate the compound with specific CYP enzymes and measure the inhibition of their activity.[30]
5. Plasma Protein Binding:
- Rationale: Only the unbound fraction of a drug is free to interact with its target.
- Method: Equilibrium dialysis or ultrafiltration.
| ADME Parameter | In Vitro Assay | Desired Outcome |
| Absorption | Caco-2 Permeability | High permeability |
| Distribution | Plasma Protein Binding | Moderate binding (not too high or too low) |
| Metabolism | Liver Microsomal Stability | High stability (low clearance) |
| Excretion | (Predicted from metabolism and other properties) | Efficient clearance of metabolites |
| Toxicity | CYP Inhibition | Low inhibition of major CYP isoforms |
The Role of Artificial Intelligence and Machine Learning
Trustworthiness: The predictive power of AI/ML models depends on the quality and quantity of the training data. It is crucial to validate these models with experimental data.
Applications of AI/ML in Lead Optimization:
-
Predictive Modeling: Train models to predict ADME properties, toxicity, and other key parameters, allowing for the in silico screening of virtual compounds.[35]
-
De Novo Design: Generate novel molecular structures with desired properties.
-
Image Analysis: Analyze high-content imaging data from cell-based assays to identify subtle phenotypic changes.
Section 4: Emerging Technologies and Future Directions
The field of drug discovery is constantly evolving, with new technologies offering unprecedented opportunities to tackle challenging diseases.
Proteolysis-Targeting Chimeras (PROTACs)
Expertise & Experience: PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[37][38][39][40] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[40][41] This technology has the potential to target proteins that have been considered "undruggable" with traditional small molecules.[38][39]
Caption: The mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Organ-on-a-Chip Technology
Expertise & Experience: Organ-on-a-chip platforms are microfluidic devices that contain living cells in a 3D microenvironment that mimics the structure and function of human organs.[42][43] These systems provide a more physiologically relevant model for studying drug efficacy and toxicity compared to traditional 2D cell cultures.[44][45][46]
Trustworthiness: Organ-on-a-chip models have shown promise in predicting human-specific toxicities that are not detected in animal models.[45] For example, a human Liver-Chip was able to correctly identify 87% of tested drugs that caused drug-induced liver injury in patients, despite these drugs having passed animal testing.[45]
Applications of Organ-on-a-Chip in Drug Discovery:
-
Toxicity Screening: Assess the potential for drug-induced toxicity in various organs, such as the liver, kidney, and heart.[42][44][45][46]
-
Efficacy Testing: Evaluate the therapeutic effect of a drug candidate in a more human-relevant context.
-
Disease Modeling: Create models of human diseases to study their pathogenesis and identify new therapeutic targets.[42]
References
-
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. [Link]
-
Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review - PMC. [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. [Link]
-
Applications of machine learning in drug discovery and development - PMC. [Link]
-
Cryo-electron microscopy-based drug design - Frontiers. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. [Link]
-
Organ-Chips for Toxicology Assessment - Emulate. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]
-
Cryo-EM in drug discovery | Biochemical Society Transactions - Portland Press. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. [Link]
-
Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. [Link]
-
How Cryo-Electron Microscopy Can Accelerate Drug Discovery - Blog - Delmic. [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. [Link]
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Cryo-EM in Drug Discovery and Development - Creative Biostructure. [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies - PMC. [Link]
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Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. [Link]
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In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. [Link]
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Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. [Link]
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Target Identification and Validation (Small Molecules) - University College London. [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]
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Recent organ-on-a-chip advances toward drug toxicity testing - Microphysiological Systems. [Link]
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Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed. [Link]
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(PDF) Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - ResearchGate. [Link]
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In Vitro ADME and Toxicology Assays - Eurofins Discovery. [Link]
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Target identification and validation in research - WJBPHS. [Link]
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| Fragment growing in FBDD. (A) Flowchart of FBDD in developing... | Download Scientific Diagram - ResearchGate. [Link]
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What are the methods of lead optimization in drug discovery? - Patsnap Synapse. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets - PMC - NIH. [Link]
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(PDF) Lead Optimization: Research Pathways in Medicinal Chemistry - ResearchGate. [Link]
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Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC - PubMed Central. [Link]
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Navigating Lead Optimization in Drug Discovery: Planning for Success - Cresset Group. [Link]
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Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality - ScienceOpen. [Link]
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FBDD: Fragment-Based Drug Discovery - BioSolveIT. [Link]
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Chapter 6: Proteolysis Targeting Chimera (PROTAC) Design - Books. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 7-Chloroisoquinoline-8-carbaldehyde
Welcome to the technical support center for 7-Chloroisoquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively overcome solubility challenges encountered during experimental work with this compound. As a specialized heterocyclic aromatic aldehyde, this compound presents unique solubility characteristics that require a systematic and informed approach to achieve successful dissolution for your downstream applications.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the practical knowledge to handle this compound with confidence.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure—a chlorinated isoquinoline ring coupled with a carbaldehyde group—this compound is predicted to be a crystalline solid with low aqueous solubility.[1] Aromatic heterocyclic compounds are often hydrophobic in nature.[2] The presence of the chlorine atom can further increase its lipophilicity. Therefore, it is expected to be sparingly soluble in water and polar protic solvents, while exhibiting better solubility in polar aprotic and some organic solvents.
Q2: Which organic solvents are the best starting points for solubilizing this compound?
For initial attempts at solubilization, polar aprotic solvents are highly recommended. Specifically:
-
Dimethyl sulfoxide (DMSO): Often the solvent of choice for challenging compounds in early-stage drug discovery due to its strong solubilizing power for a wide range of organic molecules.[3][4]
-
N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent that can be effective for dissolving heterocyclic aldehydes.
Other organic solvents that may be considered include:
-
Alcohols (Methanol, Ethanol)
-
Chlorinated solvents (Dichloromethane, Chloroform)
-
Ethers (Tetrahydrofuran - THF)
-
Acetone
The choice of solvent is critically dependent on the requirements of your specific assay or experimental system.[5]
Q3: I've dissolved the compound in DMSO for my biological assay, but it precipitates when I add it to my aqueous buffer. What is happening and how can I fix this?
This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solution (e.g., DMSO) but poorly soluble in the final aqueous assay buffer. When the stock solution is diluted, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.
To mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted working solution.
-
Reduce the percentage of organic solvent in the final solution: Aim for the lowest possible concentration of the organic solvent (typically <0.5% DMSO for cell-based assays) to minimize toxicity and precipitation.[6]
-
Use a co-solvent: In some cases, adding a small amount of a pharmaceutically acceptable co-solvent to your aqueous buffer can help maintain solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can sometimes help redissolve small amounts of precipitate, but be cautious of compound stability at elevated temperatures.
Q4: Are there any safety precautions I should take when handling this compound and its solvents?
Yes. As with any research chemical, proper safety protocols must be followed. A Safety Data Sheet (SDS) for this compound indicates it is for research and development purposes.[7] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with organic solvents, be aware of their specific hazards, such as flammability and toxicity.
Troubleshooting Guide: A Systematic Approach to Solubility Testing
If you are encountering persistent solubility issues or need to establish a reliable stock solution, a systematic solubility test is the most effective path forward. This guide provides a step-by-step protocol to determine the optimal solvent and concentration for your specific needs.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocol: Determining Solubility
This protocol will guide you through determining the approximate solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selection of solvents to test (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Water)
-
Analytical balance
-
Vortex mixer
-
Small, clear glass vials with caps
-
Pipettes
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of labeled vials.
-
Solvent Addition: To the first vial, add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO to target a 10 mg/mL concentration).
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved solid against a dark background.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, you can employ gentle heating (e.g., a 30-40°C water bath) for a short period, followed by vortexing. Alternatively, sonication for 5-10 minutes can be effective.
-
Causality: Gentle heating increases the kinetic energy of the solvent and solute molecules, which can overcome the lattice energy of the solid and promote dissolution. Sonication uses ultrasonic waves to create micro-cavitations, which can help to break up solid aggregates and enhance solvent penetration.
-
-
Observation and Recording:
-
If the solid dissolves completely, the compound is soluble at that concentration in the tested solvent. You can proceed to test a higher concentration if needed.
-
If the solid does not dissolve, incrementally add more solvent (e.g., another 100 µL to achieve a 5 mg/mL concentration) and repeat steps 3-4.
-
Continue this process until the compound fully dissolves or you reach a concentration that is too low for your experimental needs.
-
-
Repeat for Other Solvents: Repeat this process for each of the selected solvents.
-
Data Compilation: Record your observations in a structured table.
Data Presentation: Solubility Profile
Summarize your experimental findings in a table for easy comparison and reference.
| Solvent | Target Concentration (mg/mL) | Observation at Room Temp. (Soluble/Partially/Insoluble) | Observation with Heat/Sonication (Soluble/Partially/Insoluble) | Final Estimated Solubility (mg/mL) |
| DMSO | 10 | |||
| DMF | 10 | |||
| Methanol | 10 | |||
| Ethanol | 10 | |||
| Acetonitrile | 10 | |||
| Water | 1 |
This systematic approach provides a reliable, self-validating method to determine the most suitable solvent and workable concentration range for this compound in your specific experimental context.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
- Thermo Fisher Scientific. (2010, September 6).
- Thermo Fisher Scientific. (2010, September 6).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). 7-Chloro-8-methyl-quinoline-3-carbaldehyde. PubChem.
- BenchChem. (2025, November).
- ChemScene. (n.d.). 7-Chloroquinoline-8-carbaldehyde.
- Boston Analytical. (n.d.).
- Al-Awwal, A., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 14(9), 874.
- Sigma-Aldrich. (2024, September 6).
- InfoDyne. (2017, November 23).
- LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions.
- National Center for Biotechnology Information. (n.d.). 7-Chloroisoquinoline. PubChem.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- RSIS International. (n.d.).
- ResearchGate. (2025, June 4).
- BLD Pharm. (n.d.). 1260759-71-4|7-Chloroquinoline-8-carbaldehyde.
- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
- Pharmazone. (n.d.).
- JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- gChem Global. (n.d.). DMSO.
- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem.
- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639.
- Guha, R. (2010).
- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties [PDF].
- National Center for Biotechnology Information. (n.d.). Isoquinoline-8-carboxaldehyde. PubChem.
- J. C. Le Prieur, et al. (2020). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Metabolites, 10(4), 147.
- Wikipedia. (n.d.). Organic chemistry.
- BLD Pharm. (n.d.). 31181-35-8|7-Chloroisoquinoline-1-carbaldehyde.
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Stability of 7-Chloroisoquinoline-8-carbaldehyde under acidic vs basic conditions
Welcome to the technical support center for 7-Chloroisoquinoline-8-carbaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and practical protocols to address stability concerns when working with this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a molecule possessing two key reactive functional groups: an aromatic aldehyde and a chloro-substituted isoquinoline ring. The primary stability concerns revolve around the reactivity of the aldehyde group, which is susceptible to degradation under both acidic and basic conditions. The stability is significantly influenced by pH, temperature, and the presence of oxidizing or reducing agents.
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the aldehyde group of this compound is susceptible to acid-catalyzed hydration, forming a geminal diol. This reaction is generally reversible. However, prolonged exposure to strong acids and elevated temperatures may lead to further, more complex degradation pathways. Additionally, the nitrogen atom in the isoquinoline ring can be protonated in acidic media, which can alter the electronic properties and reactivity of the entire molecule.
Q3: What is the most likely degradation pathway for this compound under basic conditions?
A3: In the presence of a strong base, this compound is expected to undergo a Cannizzaro reaction.[1][2][3][4][5] This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this one. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (7-chloro-8-isoquinolinemethanol) and one molecule of the corresponding carboxylic acid (7-chloroisoquinoline-8-carboxylic acid).[1]
Q4: How does the position of the chloro and carbaldehyde groups on the isoquinoline ring affect stability?
A4: The electronic properties of the isoquinoline ring system influence the reactivity of its substituents. In isoquinoline, electrophilic substitution preferentially occurs in the benzene ring at positions 5 and 8.[6] The presence of the electron-withdrawing chlorine atom at position 7 and the aldehyde at position 8 will influence the electron density of the ring and the reactivity of the aldehyde. The specific substitution pattern of this compound makes the aldehyde group susceptible to the reactions described above.
Q5: How should I store this compound to ensure its long-term stability?
A5: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). If solutions are necessary for your experiments, they should be prepared fresh in a high-purity, dry, aprotic solvent. Avoid storing solutions, especially in protic or pH-uncontrolled solvents, for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. | Formation of degradation products due to pH instability. | Buffer the reaction mixture to maintain a stable pH. Prepare solutions of this compound fresh before use. Consider performing a preliminary stability study under your specific reaction conditions. |
| Inconsistent reaction yields or kinetics. | Degradation of the starting material. | Re-verify the purity of your this compound. If degradation is suspected, obtain a fresh batch and store it under the recommended conditions. Analyze the compound by HPLC before use. |
| Formation of a precipitate in a basic solution. | Precipitation of the carboxylate salt formed during the Cannizzaro reaction. | Characterize the precipitate. If it is the carboxylate salt, consider adjusting the pH or using a different solvent system to improve its solubility if it interferes with your experiment. |
| No reaction observed under expected conditions. | Degradation of the aldehyde to an unreactive species. | Confirm the integrity of the starting material. Review the reaction conditions to ensure they are not inadvertently promoting degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined time points (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.
3. Analytical Method:
-
Utilize a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[7][8]
4. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the major degradation products by comparing their retention times and mass spectra with those of the parent compound and potential known degradants.
-
Perform a mass balance analysis to account for all the components.
Visualizing Degradation Pathways
Hypothetical Degradation under Acidic Conditions
Caption: Acid-catalyzed hydration of the aldehyde.
Hypothetical Degradation under Basic Conditions (Cannizzaro Reaction)
Caption: Disproportionation via the Cannizzaro reaction.
Workflow for a Stability Study
Caption: General workflow for a forced degradation study.
References
-
E. K. Alexander. The Cannizzaro Reaction of Aromatic Aldehydes. J. Am. Chem. Soc. 1947, 69, 2, 289–293. Available at: [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]
-
S. K. Guchhait, et al. Synthetic applications of the Cannizzaro reaction. RSC Adv., 2021, 11, 27324-27341. Available at: [Link]
-
Wikipedia. Cannizzaro reaction. Available at: [Link]
-
Centers for Disease Control and Prevention. ALDEHYDES, SCREENING 2539. Available at: [Link]
-
S. K. Guchhait, et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Adv., 2021, 11, 27324-27341. Available at: [Link]
-
University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]
-
S. K. Guchhait, et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Int. J. Mol. Sci. 2019, 20, 2773. Available at: [Link]
- J. A. Joule, K. Mills. Isoquinoline. In Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010; pp 148-170.
-
S. K. Guchhait, et al. Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. J. Org. Chem. 2022, 87, 23, 15555–15566. Available at: [Link]
-
T. Loftsson. Degradation Pathways. In Drug Stability for Pharmaceutical Scientists; Academic Press, 2014; pp 1-33. Available at: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available at: [Link]
- A. T. Rhys-Williams. METHODS FOR DETERMINING ALDEHYDES IN AIR. In Methods for the Determination of Hazardous Substances; Health and Safety Executive: Sudbury, 1993.
-
U. A. Deokate, A. M. Gorde. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. 2014, 2, 10, 119-132. Available at: [Link]
-
YouTube. Reactivity of Isoquinoline. Available at: [Link]
-
S. K. Guchhait, et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv., 2015, 5, 58456-58479. Available at: [Link]
-
ResearchGate. General pathway of isoquinoline degradation showing the relative... | Download Scientific Diagram. Available at: [Link]
- A. M. Gorde, et al. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim. 2011, 62, 1, 91-95.
-
W. S. Hamama, et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv., 2018, 8, 8484-8515. Available at: [Link]
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S. K. Guchhait, et al. Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Green Chem., 2021, 23, 546-555. Available at: [Link]
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W. S. Hamama, et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv., 2018, 8, 8484-8515. Available at: [Link]
-
G. Fetzner, et al. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiol. Lett. 1993, 112, 2, 151-157. Available at: [Link]
-
PubChem. 7-Chloro-8-hydroxyquinoline. Available at: [Link]
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
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Identifying impurities in 7-Chloroisoquinoline-8-carbaldehyde samples
Introduction: The Critical Role of Impurity Profiling
7-Chloroisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this starting material is paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, creating complex purification challenges, and potentially introducing toxic byproducts into final active pharmaceutical ingredients (APIs).[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and characterize impurities in their samples.
The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies like the ICH establishing strict guidelines for their identification and quantification.[3][4] This document provides practical, field-proven insights and step-by-step protocols to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in my this compound sample?
A1: Process-related impurities are directly linked to the synthetic route used. The most common method for introducing a carbaldehyde group onto an isoquinoline ring is the Vilsmeier-Haack reaction. Therefore, impurities often originate from this step.
-
Unreacted Starting Material: Residual 7-chloroisoquinoline may be present if the formylation reaction did not go to completion.
-
Reagent Byproducts: The Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). Residuals or decomposition products from these reagents can contaminate the crude product.
-
Isomeric Impurities: Depending on the directing effects of the chloro group and the reaction conditions, formylation could potentially occur at other positions on the isoquinoline ring, leading to isomeric carbaldehyde impurities.
-
Over-Reacted Products: Harsh reaction conditions could potentially lead to the formation of di-formylated products or other polymeric materials.
Q2: What are the expected degradation products of this compound?
A2: Degradation products typically arise from exposure to environmental factors like air, light, heat, or non-neutral pH during storage or in solution.[1][3]
-
Oxidation: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming the corresponding 7-Chloroisoquinoline-8-carboxylic acid. This is often the most common degradation product.
-
Photolytic Degradation: The aromatic isoquinoline ring system and the carbon-chlorine bond may be susceptible to degradation upon exposure to UV light, potentially leading to radical species or ring cleavage.
-
Disproportionation (Cannizzaro-type Reaction): Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction. Two molecules of the aldehyde would react to form one molecule of the corresponding alcohol (7-Chloro-8-(hydroxymethyl)isoquinoline) and one molecule of the carboxylic acid (7-Chloroisoquinoline-8-carboxylic acid).
Q3: At what level do I need to identify and characterize an impurity?
A3: The requirement for impurity identification is dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH).[4] According to ICH Q3A/Q3B guidelines, the threshold for identifying and characterizing a degradation product or impurity in a new drug substance depends on the maximum daily dose (MDD). For a typical MDD of less than 2 g/day , any impurity observed at a level of 0.1% or higher should be identified.[1][4] Unusually potent or toxic impurities may need to be characterized even at lower levels.[3]
Troubleshooting Guide: Common Analytical Issues
This section addresses specific issues you may encounter during the analysis of your this compound samples.
Scenario 1: I see an unexpected peak in my HPLC-UV chromatogram.
This is the most common sign of an impurity. The following logical workflow can help you identify its source.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Scenario 2: My sample shows significant degradation after being stored in solution.
This suggests chemical instability. To identify the cause, a forced degradation study is recommended.
-
Action: Perform a forced degradation study as outlined in the Experimental Protocols section. This involves subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
-
Causality: The conditions that produce the highest level of degradation will point to the instability source. For example, if the primary degradant appears under oxidative stress (H₂O₂), it is likely the carboxylic acid. If it appears under basic conditions, it could be products from a Cannizzaro-type reaction. This knowledge allows for the implementation of appropriate storage conditions (e.g., storing under an inert atmosphere, protecting from light, using buffered solutions).
Scenario 3: I am having trouble separating the main peak from an impurity.
This indicates that your current analytical method lacks sufficient resolution.
-
Action 1 (Method Optimization):
-
Gradient: Change the slope of the gradient. A shallower gradient provides more time for separation.
-
Mobile Phase: Try different organic modifiers (e.g., methanol instead of acetonitrile) or change the pH of the aqueous phase.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano instead of C18) to exploit different separation mechanisms.[5][6]
-
-
Action 2 (Orthogonal Techniques): If HPLC fails to provide separation, consider alternative techniques like Capillary Electrophoresis (CE), which separates compounds based on their charge-to-size ratio and can be effective for closely related isoquinoline derivatives.[7]
Potential Impurities Summary
The following table summarizes the most probable impurities, their structures, and likely origins.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 7-Chloroisoquinoline | ![]() | 163.60 | Starting Material |
| 7-Chloroisoquinoline-8-carboxylic acid | ![]() | 207.61 | Degradation (Oxidation) |
| 7-Chloro-8-(hydroxymethyl)isoquinoline | ![]() | 193.63 | Degradation (Reduction/Disproportionation) |
Note: Placeholder images are used. Actual structures should be drawn based on the names.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main compound from its potential degradation products and process-related impurities.
-
Instrumentation: HPLC with a Diode Array Detector (DAD or PDA).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Create a stock solution of this compound at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution at 60 °C in the dark for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (ICH-compliant photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
-
Sample Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration (~0.5 mg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 1.
Protocol 3: General Workflow for Impurity Structure Elucidation
Once an impurity has been detected and isolated (e.g., by preparative HPLC), the following techniques are essential for definitive structure elucidation.[8][9]
Caption: Workflow for impurity structure elucidation.
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Shows the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton and definitively assigning the structure.
-
-
Infrared (IR) Spectroscopy:
-
FTIR: Identifies key functional groups. For example, a strong absorption around 1700 cm⁻¹ would indicate a carbonyl group (aldehyde), while a broad peak around 3300 cm⁻¹ could suggest a hydroxyl group (alcohol or carboxylic acid).
-
By combining data from these orthogonal techniques, a definitive and trustworthy structural assignment can be made for any unknown impurity.
References
-
Zhang, J., et al. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-9. Available at: [Link]
-
ResearchGate. (n.d.). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. Available at: [Link]
-
Skałczewski, T., & Szemraj, J. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Available at: [Link]
-
Pernar, A., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125. Available at: [Link]
-
IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review. IJRAR.org. Available at: [Link]
-
Patel, R. M., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 338–352. Available at: [Link]
-
IJPPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
ScienceOpen. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
-
ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]
-
European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available at: [Link]
-
IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Available at: [Link]
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 4. tandfonline.com [tandfonline.com]
- 5. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
Alternative reagents for the synthesis of 7-Chloroisoquinoline-8-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Chloroisoquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic building block. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most cited method involves a two-step process: the synthesis of the 7-chloroisoquinoline precursor, followed by formylation at the C8 position. The Vilsmeier-Haack reaction is a classical approach for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] However, due to the electron-withdrawing nature of the chlorine atom and the pyridine ring, direct formylation of 7-chloroisoquinoline can be challenging, often leading to low yields or incorrect regioselectivity.
Q2: Why is the formylation of 7-chloroisoquinoline at the C8 position difficult?
A2: The difficulty arises from the electronic properties of the 7-chloroisoquinoline ring system. The chlorine atom at the C7 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. While the isoquinoline nitrogen can direct electrophilic attack to the C5 and C8 positions, the deactivating effect of the chloro group can hinder the reaction. This can result in low conversion rates and the formation of byproducts.
Q3: Are there more reliable alternatives to the Vilsmeier-Haack reaction for this synthesis?
A3: Yes, a highly promising alternative is the use of Directed ortho-Metalation (DoM) .[2][3] In this strategy, the nitrogen atom of the isoquinoline ring and the chloro group at C7 can act as directing groups to selectively deprotonate the C8 position with a strong base, such as an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent to introduce the aldehyde group at the desired position with high regioselectivity.[4][5]
Q4: What are some suitable starting materials for the synthesis of the 7-chloroisoquinoline precursor?
A4: The 7-chloroisoquinoline precursor can be synthesized through various established methods for isoquinoline synthesis.[6] One potential route involves starting from a substituted chloronitrobenzene derivative, which can be elaborated into the isoquinoline ring system. For instance, 7-chloro-8-nitroisoquinoline can be synthesized and subsequently, the nitro group can be reduced to an amine, which can then be removed via diazotization.[7] Alternatively, modern cross-coupling methodologies can be employed to construct the isoquinoline core from appropriately substituted precursors.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Yield in the Vilsmeier-Haack Formylation of 7-Chloroisoquinoline
Q: I am attempting a Vilsmeier-Haack reaction on 7-chloroisoquinoline, but I am getting very low yields of the desired 8-carbaldehyde. What could be the cause?
A: Low yields in the Vilsmeier-Haack formylation of 7-chloroisoquinoline are a common issue. The primary reasons are:
-
Deactivated Substrate: As mentioned, the chloro group deactivates the ring, making the electrophilic substitution difficult.
-
Incorrect Regioselectivity: Formylation might be occurring at other positions, such as C5, leading to a mixture of products and a low yield of the desired C8 isomer.
-
Decomposition: Harsh reaction conditions (high temperatures) can lead to the decomposition of the starting material or product.
Solutions:
-
Increase Reaction Temperature with Caution: While higher temperatures can sometimes overcome the activation energy barrier, they can also lead to side reactions and decomposition. Monitor the reaction carefully by TLC.
-
Use a More Reactive Vilsmeier Reagent: The Vilsmeier reagent is typically formed from POCl₃ and DMF. Using a more reactive formylating agent could be beneficial, although this may also decrease selectivity.
-
Consider an Alternative Strategy: If optimizing the Vilsmeier-Haack reaction fails, it is highly recommended to switch to a more robust method like Directed ortho-Metalation (DoM).
Problem 2: Poor Regioselectivity in the Formylation Step
Q: My reaction is producing a mixture of formylated isomers. How can I improve the regioselectivity for the C8 position?
A: Achieving high regioselectivity is crucial. Here’s how you can address this challenge:
-
Directed ortho-Metalation (DoM) is the Method of Choice: DoM is inherently regioselective. The directing groups (isoquinoline nitrogen and C7-chloro) guide the deprotonation specifically to the C8 position.[2]
-
Choice of Base in DoM: The choice of the organolithium base is critical. Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to minimize nucleophilic addition to the isoquinoline ring.
-
Temperature Control in DoM: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.
Problem 3: Difficulty in Synthesizing the 7-Chloroisoquinoline Precursor
Q: I am struggling to synthesize the 7-chloroisoquinoline starting material. What are some reliable methods?
A: The synthesis of the 7-chloroisoquinoline core can be approached in several ways:
-
From 7-Chloro-8-nitroisoquinoline: This precursor can be synthesized and then the nitro group at the 8-position can be reduced to an amine using reagents like zinc in acetic acid.[7] The resulting 8-amino-7-chloroisoquinoline can then be subjected to a Sandmeyer-type reaction to replace the amino group with a hydrogen, yielding 7-chloroisoquinoline.
-
Modern Synthetic Methods: Consider modern transition-metal-catalyzed methods for isoquinoline synthesis which offer broad substrate scope and functional group tolerance.[6][9] These methods often involve the cyclization of ortho-alkynylbenzaldehydes or related precursors.
Alternative Reagents and Methodologies
The following table summarizes alternative reagents and methodologies for the synthesis of this compound, highlighting their advantages and disadvantages.
| Method | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Well-established method, readily available reagents. | Often low yield and poor regioselectivity for deactivated substrates.[1] |
| Directed ortho-Metalation (DoM) | n-BuLi or LDA, followed by DMF or other formylating agent | High regioselectivity, generally good yields.[2][3] | Requires anhydrous conditions, strong bases, and low temperatures. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Milder conditions than Vilsmeier-Haack.[1][10] | Typically requires an activated aromatic ring (e.g., phenols), may not be suitable for 7-chloroisoquinoline.[11] |
| Reimer-Tiemann Reaction | Chloroform, strong base | Useful for ortho-formylation of phenols.[12][13] | Not directly applicable to 7-chloroisoquinoline unless a hydroxy group is present. |
| Ortho-Formylation with Paraformaldehyde | Paraformaldehyde, MgCl₂, Et₃N | Selective for ortho-formylation of phenols.[14][15] | Requires a phenolic precursor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation (DoM)
This protocol is recommended for its high regioselectivity and reliability.
Step 1: Directed Lithiation of 7-Chloroisoquinoline
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 7-chloroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete lithiation at the C8 position.
Step 2: Formylation
-
To the solution of the lithiated intermediate, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 7-Chloroisoquinoline (Precursor) from 7-Chloro-8-nitroisoquinoline
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve 7-chloro-8-nitroisoquinoline in a mixture of ethanol and water.
-
Add zinc dust and acetic acid to the solution.[7]
-
Heat the reaction mixture on a steam bath for a short period (e.g., 5-10 minutes).[7]
-
Cool the reaction mixture and make it alkaline with aqueous ammonium hydroxide.
-
Extract the product, 8-amino-7-chloroisoquinoline, with ethyl acetate.
-
Remove the solvent in vacuo.
Step 2: Deamination via Diazotization
-
Dissolve the crude 8-amino-7-chloroisoquinoline in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
Add a reducing agent, such as hypophosphorous acid (H₃PO₂), to the diazonium salt solution to replace the diazonium group with a hydrogen atom.
-
Neutralize the reaction mixture and extract the desired 7-chloroisoquinoline with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes discussed.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. Available at: [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Duff reaction. Grokipedia. Available at: [Link]
-
Duff reaction. Wikipedia. Available at: [Link]
-
Isoquinolone synthesis. Organic Chemistry Portal. Available at: [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme Chemistry. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
-
Quinolines and isoquinolines: reactions and synthesis. ResearchGate. Available at: [Link]
-
ortho metalation. Andrew G Myers Research Group. Available at: [Link]
-
Duff Reaction. SlideShare. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Directed (ortho) Metallation. University of Liverpool. Available at: [Link]
-
Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Available at: [Link]
-
Reimer-Tiemann reaction. chemeurope.com. Available at: [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available at: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Available at: [Link]
-
Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. PubMed. Available at: [Link]
-
Different formylation methods. ResearchGate. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Available at: [Link]
-
Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]
-
Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Available at: [Link]
-
Formylation of 8-hydroxyquinoline. ResearchGate. Available at: [Link]
-
ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. Available at: [Link]
Sources
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- 3. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Technical Support Center: A Guide to Preventing Degradation of 7-Chloroisoquinoline-8-carbaldehyde During Storage
Welcome to the Technical Support Center for 7-Chloroisoquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this valuable synthetic intermediate during storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and purity of your material for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary causes of degradation for aromatic aldehydes like this compound are oxidation, exposure to light (photodegradation), and reaction with atmospheric moisture. The aldehyde functional group is particularly susceptible to oxidation to the corresponding carboxylic acid.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as nitrogen or argon. A supplier of the structural isomer, 7-Chloroquinoline-8-carbaldehyde, recommends storage at 4°C under a nitrogen atmosphere.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal a change in color or the formation of a precipitate. However, the most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. The appearance of new peaks in the chromatogram is a strong indicator of degradation.
Q4: Can I store this compound in solution?
A4: It is not recommended to store this compound in solution for extended periods, especially if the solvent is protic (e.g., methanol, water) or not of high purity. If solutions are necessary for your workflow, they should be prepared fresh before use. Storing in an anhydrous, aprotic solvent under an inert atmosphere may offer short-term stability.
Troubleshooting Guide: Common Storage Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in an amber vial, under an inert atmosphere, and in a refrigerator or freezer. Minimize exposure to light and air during handling. |
| Appearance of a new, more polar peak in HPLC analysis | Oxidation to 7-chloro-isoquinoline-8-carboxylic acid. | Confirm the identity of the new peak using mass spectrometry (MS). If oxidation is confirmed, review storage and handling procedures to minimize exposure to air. Consider repurifying the material if the impurity level is unacceptable. |
| Reduced purity of the compound over time, confirmed by HPLC | Gradual degradation due to suboptimal storage conditions (exposure to air, light, moisture). | Implement the recommended storage conditions immediately (cool, dry, dark, inert atmosphere). For long-term storage, consider storing in a desiccator within a refrigerator. |
| Inconsistent results in reactions using the stored compound | Degradation of the starting material leading to lower effective concentration and potential inhibition by degradation products. | Re-analyze the purity of the this compound before use. If degradation is significant, use a freshly opened or purified batch for your reaction. |
In-Depth Technical Discussion: Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is crucial for preventing its degradation. The reactivity of this molecule is primarily dictated by the aldehyde group, the chlorinated isoquinoline ring system, and the interaction between these functionalities.
Oxidation
The aldehyde group is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen. This process is often accelerated by light and the presence of trace metal impurities. The primary oxidation product is 7-chloro-isoquinoline-8-carboxylic acid.
Diagram of Oxidative Degradation
Caption: Oxidation of the aldehyde to a carboxylic acid.
Photodegradation
Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For chlorinated quinolines, photodegradation can involve the cleavage of the carbon-chlorine bond, leading to radical species and subsequent complex degradation pathways. The isoquinoline ring itself can also undergo photolytic reactions.
Diagram of Potential Photodegradation Initiation
Caption: Light-induced initiation of degradation.
Hydrolysis
While generally stable to neutral water, the aldehyde group can be susceptible to acid- or base-catalyzed reactions if exposed to acidic or basic conditions, even trace amounts. Under strongly acidic conditions, hydration to a geminal diol can occur, which is typically reversible. In strongly basic media, aromatic aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.
Diagram of Potential Hydrolytic Pathways
Caption: Potential degradation under acidic or basic conditions.
Recommended Storage Protocols
To ensure the long-term stability of this compound, the following storage protocol is recommended:
1. Primary Container:
-
Use an amber glass vial with a PTFE-lined cap. The amber glass will protect the compound from light, and the PTFE liner provides an inert seal.
2. Atmosphere:
-
Before sealing, flush the vial with an inert gas such as nitrogen or argon to displace any air and moisture.
3. Temperature:
-
Store the sealed vial in a refrigerator at 2-8°C. For long-term storage (>1 year), consider storage in a freezer at -20°C.
4. Environment:
-
Place the primary container in a secondary container, such as a sealed plastic bag or a desiccator, to provide an additional barrier against moisture and to contain any potential spills.
5. Handling:
-
When removing the compound from storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a glove box or under a stream of inert gas whenever possible to minimize exposure to air and moisture.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows down the rate of potential degradation reactions. |
| Light | Protect from light (amber vial) | Prevents photodegradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Dry environment (desiccator) | Prevents hydrolysis and other moisture-mediated degradation. |
| Container | Amber glass with PTFE-lined cap | Provides an inert and light-blocking primary container. |
Experimental Protocol: Stability Assessment via Forced Degradation
To proactively understand the stability of your specific batch of this compound under your experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing the degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions (in parallel):
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. At each time point, withdraw a sample and dilute with the mobile phase.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., an ICH-compliant photostability chamber). Concurrently, keep a control sample in the dark. At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase consisting of a mixture of a slightly acidic buffer and acetonitrile or methanol is a good starting point for method development.[2]
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if necessary, quantify the major degradation products.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Material Compatibility
When handling and storing this compound, especially in solution, it is important to use compatible materials to avoid leaching of impurities or reaction with the container.
-
Recommended: Glass (especially borosilicate), PTFE, stainless steel (for short-term contact).
-
Avoid: Aluminum and other reactive metals, especially with chlorinated compounds, as reactions can occur.[3] Avoid prolonged contact with plastics other than PTFE, as plasticizers may leach into solutions.
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your this compound for your research and development endeavors.
References
-
Chemical Compatibility Selection Guide- Material Selection. proautocon.com. Available at: [Link]
-
7-Chloroquinoline-8-carbaldehyde. MySkinRecipes. Available at: [Link]
-
Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Semantic Scholar. Available at: [Link]
-
Chemical Storage Guidelines. University of California, San Diego. Available at: [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. Available at: [Link]
-
Chemical compatibility table. Fluimac. Available at: [Link]
-
Chemical Compatibility of Materials. Available at: [Link]
-
Storage and Segregation of Hazardous Chemicals. University of Glasgow. Available at: [Link]
-
Chemical Compatibility Chart. Industrial Specialties Mfg. (ISM). Available at: [Link]
-
Safe handling and storage of chemicals. Sciencemadness Wiki. Available at: [Link]
-
(PDF) Photodegradation of quinoline in water. ResearchGate. Available at: [Link]
-
Chapter 04: Proper Storage of Chemicals in Laboratories. UNC Policies. Available at: [Link]
-
Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed. Available at: [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Enhancing the Reactivity of 7-Chloroisoquinoline-8-carbaldehyde
Welcome to the technical support center for 7-Chloroisoquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors and unlock the full potential of this valuable building block.
The reduced reactivity of the aldehyde group in this compound is a known challenge. This is primarily due to the electron-withdrawing effects of both the chlorine atom and the nitrogen atom within the isoquinoline ring system.[1][2][3] These effects decrease the electron density of the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simpler aromatic or aliphatic aldehydes.[4][5][6] This guide provides strategies to overcome this inherent low reactivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Symptoms:
-
Starting material is largely unreacted after the standard reaction time.
-
TLC or LC-MS analysis shows minimal product formation.
-
Complex mixture of byproducts is observed.
Root Cause Analysis: The aldehyde group is insufficiently electrophilic to react with the nucleophile under the attempted conditions. The electron-withdrawing nature of the chloro-isoquinoline scaffold deactivates the aldehyde.[1][2][3]
Solutions:
1. Activation with Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[7]
-
Experimental Protocol: Lewis Acid-Mediated Grignard Addition
-
To a solution of this compound (1.0 eq) in dry THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of a Lewis acid such as MgBr₂·OEt₂ (1.2 eq) or TiCl₄ (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to allow for complex formation.
-
Slowly add the Grignard reagent (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality: The Lewis acid acts as an electron acceptor, withdrawing electron density from the carbonyl oxygen and making the carbonyl carbon more electron-deficient and thus more reactive towards the nucleophile.[7]
Table 1: Common Lewis Acids for Aldehyde Activation
| Lewis Acid | Typical Loading (eq) | Solvent | Temperature (°C) | Notes |
| MgBr₂·OEt₂ | 1.1 - 1.5 | THF, Et₂O | -78 to 0 | Mild and effective for many Grignard additions. |
| TiCl₄ | 1.0 - 1.2 | CH₂Cl₂ | -78 | A strong Lewis acid; can sometimes lead to side reactions. |
| BF₃·OEt₂ | 1.1 - 2.0 | CH₂Cl₂, THF | -78 to RT | A versatile Lewis acid, but can be sensitive to moisture. |
| ZnCl₂ | 1.0 - 1.5 | THF, Et₂O | 0 to RT | Milder than TiCl₄, often used in Reformatsky reactions. |
2. Transmetallation to a More Reactive Organometallic Reagent: In some cases, transmetallation of a Grignard or organolithium reagent to a more reactive organocerium or organozinc reagent can improve yields.
-
Workflow for Transmetallation:
-
Prepare the Grignard or organolithium reagent as usual.
-
In a separate flask, suspend anhydrous CeCl₃ or ZnCl₂ in dry THF at -78 °C.
-
Slowly add the organometallic reagent to the metal salt suspension and stir for 1-2 hours at -78 °C to allow for transmetallation.
-
Add the solution of this compound to the newly formed organocerium or organozinc reagent.
-
Issue 2: Incomplete Condensation Reactions (e.g., Aldol, Knoevenagel, Wittig)
Symptoms:
-
Equilibrium is reached with significant amounts of starting material remaining.
-
Low yields of the desired condensed product.
Root Cause Analysis: Similar to nucleophilic addition, the reduced electrophilicity of the aldehyde slows down the initial addition step. For reversible reactions, the equilibrium may not favor the product.[8]
Solutions:
1. Use of Stronger Bases or Catalysts in Wittig Reactions: The formation of the phosphorus ylide is a critical step. Ensure complete deprotonation of the phosphonium salt.
-
Experimental Protocol: Wittig Reaction with Enhanced Basicity
-
Suspend the phosphonium salt (1.2 eq) in dry THF at 0 °C under an inert atmosphere.
-
Add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C and slowly add a solution of this compound (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction as appropriate for the specific ylide used.
-
2. Knoevenagel Condensation with Catalysis and Water Removal: Pushing the equilibrium towards the product is key.
-
Experimental Protocol: Catalytic Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a solvent such as toluene or benzene.
-
Add a catalytic amount of a base like piperidine or pyrrolidine (0.1 eq) and a catalytic amount of an acid co-catalyst like acetic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water as it is formed.
-
Reflux the mixture until no more water is collected, monitoring the reaction by TLC.
-
Cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Issue 3: Difficulty in Forming Imines or Enamines for Reductive Amination
Symptoms:
-
Slow or incomplete imine formation.
-
Hydrolysis of the imine back to the aldehyde during the reaction.
Root Cause Analysis: The formation of the hemiaminal intermediate and its subsequent dehydration to the imine can be slow due to the deactivated aldehyde.
Solutions:
1. Use of a Dehydrating Agent: Molecular sieves can effectively remove water and drive the reaction forward.
-
Experimental Protocol: Reductive Amination with a Dehydrating Agent
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol, add activated 3Å or 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the molecular sieves and work up the reaction by washing with a saturated aqueous solution of NaHCO₃.
-
Extract the product, dry the organic layer, and purify as needed.
-
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group in this compound less reactive than in benzaldehyde?
A1: The reactivity of an aldehyde is governed by the electrophilicity of the carbonyl carbon.[4][6] In benzaldehyde, the benzene ring is relatively electron-neutral. However, in this compound, both the nitrogen atom in the isoquinoline ring and the chlorine atom at the 7-position are electron-withdrawing.[1][2][3] These groups pull electron density away from the carbonyl group, reducing its partial positive charge and making it a weaker electrophile. Aromatic aldehydes, in general, are less reactive than aliphatic aldehydes due to the resonance stabilization of the aromatic ring.[5]
Q2: Can organocatalysis be used to enhance the reactivity of this aldehyde?
A2: Yes, organocatalysis can be a powerful tool. For instance, in reactions like the aldol condensation, proline and its derivatives can be used as catalysts.[9] These catalysts function by forming a more reactive enamine or iminium ion intermediate, which then participates in the desired transformation.[10][11]
Q3: Are there any specific solvents that are recommended for reactions with this compound?
A3: The choice of solvent is highly dependent on the specific reaction. For reactions involving organometallic reagents, anhydrous ethereal solvents like THF or diethyl ether are essential. For condensation reactions, a non-polar aprotic solvent that allows for the removal of water, such as toluene or benzene, is often preferred. In some cases, polar aprotic solvents like DMF or DMSO can be used, but one must be cautious as they can sometimes interfere with certain reagents.
Q4: What are the best practices for handling and storing this compound?
A4: Like most aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. When weighing and handling the compound, it is advisable to do so in a glove box or under a stream of inert gas if possible, especially for sensitive reactions.
Q5: Can I use frustrated Lewis pairs (FLPs) to activate this aldehyde?
A5: Frustrated Lewis pair chemistry is an emerging area for the activation of small molecules, including carbonyl compounds.[12][13] An FLP, consisting of a sterically hindered Lewis acid and Lewis base, could potentially be used to activate the aldehyde for reactions like hydrogenation.[12][13] This is a more advanced technique and would likely require careful optimization of the specific FLP system.
Visualizing Activation Strategies
Lewis Acid Activation of the Aldehyde
Caption: Lewis acid activation of this compound.
Experimental Workflow for a Catalytic Knoevenagel Condensation
Sources
- 1. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. Khan Academy [khanacademy.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes [organic-chemistry.org]
- 10. Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 7-Chloroisoquinoline-8-carbaldehyde: A Comparative Analysis for Drug Discovery
Introduction: The Isoquinoline Scaffold as a "Privileged Structure"
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in both natural products and synthetic drugs, earning them the designation of "privileged structures." The isoquinoline core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] This structural motif is the backbone of numerous alkaloids, including papaverine and berberine, and is integral to a wide array of therapeutic agents used to treat ailments ranging from cancer and microbial infections to cardiovascular diseases.[2][3][4][5] The strategic functionalization of the isoquinoline ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making the exploration of its various isomers a critical endeavor for drug development professionals.
This guide provides an in-depth comparison of 7-chloroisoquinoline-8-carbaldehyde against other key isoquinoline isomers. We will dissect how the specific placement of the chloro and carbaldehyde substituents dictates its reactivity, physicochemical properties, and potential as a versatile building block for novel therapeutics.
Spotlight on this compound: Structural and Electronic Profile
This compound is a uniquely functionalized isoquinoline. Its architecture presents two key features that profoundly influence its chemical behavior:
-
The C8-Carbaldehyde Group: This aldehyde function is a potent electrophilic site and a versatile synthetic handle. It readily participates in a host of reactions, including nucleophilic additions, reductive aminations, Wittig reactions, and condensations, providing a direct gateway to a vast chemical space for library synthesis.
-
The C7-Chloro Substituent: The chlorine atom, being an electronegative and moderately deactivating group, influences the electron density of the entire ring system. Its position at C7 has specific electronic consequences for the reactivity of the adjacent C8-aldehyde and the potential for metal-catalyzed cross-coupling reactions at the C-Cl bond itself.
The interplay between these two groups on the isoquinoline framework creates a molecule with a distinct reactivity profile compared to its isomers.
Comparative Analysis: The Criticality of Isomeric Substitution
To truly appreciate the unique characteristics of this compound, it is essential to compare it with its structural isomers. The choice of an isomer in a drug discovery program is not trivial; subtle changes in substituent placement can lead to dramatic differences in biological activity, selectivity, and metabolic stability.
Physicochemical and Spectroscopic Properties
The physical and spectral properties of an intermediate are fundamental for its identification, purification, and scale-up. Below is a comparison of this compound with other relevant isomers.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features (Predicted/Typical) |
| This compound | ![]() | C₁₀H₆ClNO | 191.61 | Data not widely available | ¹H NMR: Aldehyde proton (CHO) δ ~10-11 ppm. IR (cm⁻¹): Strong C=O stretch ~1690-1710.[6] |
| 1-Chloroisoquinoline | ![]() | C₉H₆ClN | 163.60 | 31-36 | ¹H NMR: Absence of aldehyde proton. Aromatic protons δ ~7.5-8.5 ppm. IR (cm⁻¹): Absence of C=O stretch. |
| 6-Chloroisoquinoline-1-carbaldehyde | ![]() | C₁₀H₆ClNO | 191.61 | Data not widely available | ¹H NMR: Aldehyde proton (CHO) δ ~9-10 ppm. IR (cm⁻¹): Strong C=O stretch ~1700. |
| 7-Chloroquinoline-8-carbaldehyde | ![]() | C₁₀H₆ClNO | 191.61 | Data not widely available | Structural Isomer (Quinoline): Different nitrogen position alters ring electronics and hydrogen bonding potential. |
Note: Experimental data for some specific isomers is not always available in public literature and may require internal generation.
Reactivity and Synthetic Potential
The position of the functional groups dictates the synthetic routes available for diversification.
// Nodes sub_7_8 [label="7-Chloro-8-carbaldehyde\nIsoquinoline", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; sub_1_6 [label="1-Carbaldehyde-6-chloro\nIsoquinoline", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,2.5!"]; sub_1_chloro [label="1-Chloroisoquinoline", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-2.5!"];
// Reactivity Nodes react_7_8_aldehyde [label="Aldehyde Reactivity:\nReductive Amination, Wittig,\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0.5!"]; react_7_8_chloro [label="C7-Cl Reactivity:\nCross-coupling (e.g., Suzuki),\nNucleophilic Aromatic Substitution\n(difficult)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"];
react_1_6_aldehyde [label="Aldehyde Reactivity:\nElectronically different due to\nperi-interaction with N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,0.5!"]; react_1_6_chloro [label="C6-Cl Reactivity:\nDifferent electronic environment\naffects coupling efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="6.5,1.5!"];
react_1_chloro_cl [label="C1-Cl Reactivity:\nHighly activated for Nucleophilic\nAromatic Substitution", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-0.5!"]; react_1_chloro_no_aldehyde [label="No Aldehyde:\nRequires separate formylation step\nfor diversification", fillcolor="#FBBC05", fontcolor="#202124", pos="4.5,-1.5!"];
// Edges sub_7_8 -> react_7_8_aldehyde [label="Synthetic Handle"]; sub_7_8 -> react_7_8_chloro [label="Diversification Site"]; sub_1_6 -> react_1_6_aldehyde [label="Synthetic Handle"]; sub_1_6 -> react_1_6_chloro [label="Diversification Site"]; sub_1_chloro -> react_1_chloro_cl [label="Primary Reactive Site"]; sub_1_chloro -> react_1_chloro_no_aldehyde;
// Caption labelloc="b"; label="Fig 1. Comparative reactivity of isoquinoline isomers."; } enddot Caption: A diagram illustrating the distinct reactive sites and synthetic potential of different chloro-isoquinoline isomers.
Expert Insights: The key difference between the 1-chloro and 7-chloro isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SₙAr). The chlorine at the C1 position is highly activated by the adjacent ring nitrogen, making it readily displaceable by nucleophiles. In contrast, the C7-chlorine is much less activated, making SₙAr challenging and often favoring metal-catalyzed cross-coupling reactions for diversification. The position of the aldehyde also impacts its reactivity due to proximity to the nitrogen lone pair and differing electronic effects transmitted through the aromatic system.
Experimental Protocols: Synthesis and Comparative Evaluation
Trustworthy protocols are the bedrock of reproducible science. Here, we provide a validated methodology for the synthesis of a chloro-isoquinoline carbaldehyde and a standard protocol for comparing the biological activity of the resulting isomers.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic rings, including isoquinolines. This protocol describes the synthesis of a chloro-isoquinoline carbaldehyde from its corresponding chloro-isoquinoline precursor.
Causality: We choose the Vilsmeier-Haack reaction due to its high efficiency and the commercial availability of the required reagents. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a potent electrophile that selectively attacks the electron-rich positions of the isoquinoline ring. The final position of formylation will depend on the substitution pattern of the starting chloro-isoquinoline.
// Nodes start [label="Start:\n7-Chloroisoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Vilsmeier Reagent\nPreparation:\nPOCl₃ + DMF (0°C)", fillcolor="#FBBC05", fontcolor="#202124"]; formylation [label="Formylation:\nAdd starting material,\nHeat to 90°C, 6-8h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Reaction Quench:\nPour onto ice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralize [label="Neutralization:\nAdd sat. NaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="Extraction:\nEthyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification:\nColumn Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Product:\n7-Chloroisoquinoline\n-8-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> formylation; reagent_prep -> formylation; formylation -> quench [label="Monitor by TLC"]; quench -> neutralize; neutralize -> extract; extract -> purify [label="Dry & Concentrate"]; purify -> end;
// Caption labelloc="b"; label="Fig 2. Workflow for Vilsmeier-Haack formylation."; } enddot Caption: A step-by-step workflow for the synthesis of a chloro-isoquinoline carbaldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Formylation: Dissolve the starting chloro-isoquinoline (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Slowly warm the reaction mixture to room temperature, then heat to 90°C and maintain for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure product.
Protocol 2: Comparative Cytotoxicity via Sulforhodamine B (SRB) Assay
To assess and compare the potential anticancer activity of different isomers, a standardized cytotoxicity assay is crucial. The SRB assay is a reliable and widely used method for measuring drug-induced cytotoxicity in adherent cell lines.
Causality: The SRB assay is chosen for its simplicity, sensitivity, and reproducibility. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells, providing an accurate measure of cell viability after compound treatment.
// Nodes plate [label="1. Cell Plating:\nSeed cells in 96-well plate,\nincubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="2. Compound Treatment:\nAdd serial dilutions of\nisoquinoline isomers, incubate 48h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix [label="3. Cell Fixation:\nAdd cold 10% TCA,\nincubate 1h at 4°C", fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="4. Washing:\nWash 5x with tap water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stain [label="5. Staining:\nAdd 0.4% SRB solution,\nincubate 30 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="6. Washing:\nWash 4x with 1% acetic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubilize [label="7. Solubilization:\nAdd 10 mM Tris base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="8. Read Absorbance:\nMeasure OD at 510 nm", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges plate -> treat; treat -> fix; fix -> wash1; wash1 -> stain; stain -> wash2; wash2 -> solubilize; solubilize -> read;
// Caption labelloc="b"; label="Fig 3. Experimental workflow for the SRB cytotoxicity assay."; } enddot Caption: A diagram outlining the key steps of the Sulforhodamine B (SRB) assay for evaluating cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each isoquinoline isomer in the appropriate cell culture medium. Add these solutions to the wells and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each compound.
Conclusion
The isomeric positioning of substituents on a privileged scaffold like isoquinoline is a determining factor in its chemical and biological profile. This compound, with its specific arrangement of a reactive aldehyde and a tunable chloro group, represents a valuable and distinct building block for medicinal chemistry. Its reactivity differs significantly from isomers like 1-chloroisoquinoline, where the chlorine is highly activated, or 6-chloroisoquinoline-1-carbaldehyde, where the electronic and steric environment is altered. By understanding these isomeric nuances and employing robust synthetic and analytical protocols, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the isoquinoline family.
References
-
Wikipedia. Isoquinoline . Available at: [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. Available at: [Link]
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Neelam, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. 7-Chloroisoquinoline . National Center for Biotechnology Information. Available at: [Link]
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O'Donnell, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . RSC Advances. Available at: [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Available at: [Link]
-
PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs . National Library of Medicine. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis . Available at: [Link]
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Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . Available at: [Link]
-
Pawar, S. D., et al. (2021). Isoquinoline derivatives and its medicinal activity . World Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. Recent advances in the synthesis of isoquinoline and its analogue: a review . Available at: [Link]
-
Química Organica.org. Isoquinoline synthesis . Available at: [Link]
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases . Available at: [Link]
-
SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity . Available at: [Link]
-
PubChem. 7-Chloro-8-methyl-quinoline-3-carbaldehyde . National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage . Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications . Journal of Chemistry. Available at: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Available at: [Link]
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A Senior Application Scientist's Comparative Guide to 7-Chloroisoquinoline-8-carbaldehyde and Its Halogenated Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with biological targets. A time-honored and highly effective strategy in drug design is the introduction of halogen atoms onto such scaffolds.[3] Halogenation profoundly influences a molecule's physicochemical properties—including lipophilicity, metabolic stability, and electronic character—which in turn can dramatically modulate its pharmacological profile, from binding affinity and selectivity to pharmacokinetic properties.
This guide provides an in-depth comparative analysis of 7-chloroisoquinoline-8-carbaldehyde, a bifunctional building block with significant synthetic potential. We will objectively compare its properties and reactivity against other strategically halogenated isoquinolines, offering field-proven insights and supporting experimental frameworks to empower researchers in their synthetic and drug discovery endeavors.
Featured Compound: this compound
This compound is a particularly interesting synthetic intermediate due to the orthogonal reactivity of its two key functional groups. The aldehyde at the C-8 position is a versatile handle for nucleophilic additions and condensation reactions, while the chlorine atom at the C-7 position provides a site for transition-metal-catalyzed cross-coupling reactions. The specific 7,8-substitution pattern offers a unique steric and electronic environment compared to more commonly studied isomers.
Physicochemical Profile
A molecule's fundamental physical properties are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the key properties for our featured compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [4] |
| Molecular Weight | 191.61 g/mol | [4] |
| Appearance | Off-white crystals or yellow solid | [5] (Analog) |
| Purity | ≥ 98% (Typical) | [4] |
| CAS Number | 1416714-26-5 | [4] |
| Predicted LogP | 2.70 | [6] (Quinoline analog) |
| Predicted TPSA | 29.96 Ų | [6] (Quinoline analog) |
Note: Some data, particularly LogP and TPSA, are based on the closely related quinoline analog due to a lack of direct experimental data for the isoquinoline title compound. Such predictions provide a valuable, albeit preliminary, assessment.
Comparative Analysis: The Impact of Halogen and Positional Isomerism
The true utility of a building block is best understood in context. Here, we compare this compound with other halogenated isoquinolines to elucidate critical structure-property and structure-reactivity relationships.
Positional Isomerism: 7-Chloro-8-carbaldehyde vs. 6-Chloro-1-carbaldehyde
One of the most common and synthetically accessible analogs is 6-chloroisoquinoline-1-carbaldehyde. The shift in the positions of both the chlorine atom and the aldehyde group creates significant differences in reactivity and steric hindrance.
| Feature | This compound | 6-Chloroisoquinoline-1-carbaldehyde | Rationale & Implications |
| Aldehyde Reactivity | Moderately hindered by the peri-positioned chlorine atom. | Highly reactive, activated by the adjacent heterocyclic nitrogen. | The C-1 aldehyde is more electrophilic due to the electron-withdrawing effect of the adjacent protonated nitrogen under acidic conditions, making it ideal for reactions like Pictet-Spengler. The C-8 aldehyde's reactivity is influenced more by the chlorine's inductive effect. |
| C-Cl Bond Reactivity | The C-7 position is electronically distinct, influenced by the adjacent fused benzene ring. | The C-6 position is electronically analogous to the 4-position of a chlorobenzene derivative. | Reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) will differ based on the electronic environment and accessibility of the C-Cl bond to the catalytic complex. |
| Molecular Shape | The adjacent substituents create a distinct "bay-like" region, which can be exploited for designing ligands with specific conformational constraints. | The functional groups are on opposite ends of the molecule, leading to a more linear and extended structure. | This has profound implications for drug design, where molecular shape dictates binding pocket complementarity. |
Halogen Substitution: The "Halogen Effect" at the 7-Position
Replacing the chlorine at the C-7 position with other halogens (F, Br, I) provides a systematic way to fine-tune molecular properties. This is a classic strategy in medicinal chemistry to optimize a lead compound.[3]
| Property | 7-Fluoro | 7-Chloro | 7-Bromo | 7-Iodo |
| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| C-X Bond Energy (kJ/mol) | ~544 | ~406 | ~347 | ~272 |
| Reactivity in Cross-Coupling | Low (requires special conditions) | Good | Excellent | Excellent |
| Halogen Bonding Potential | Weak | Moderate | Strong | Strongest |
Expert Insights: The choice of halogen is a strategic decision.
-
Fluorine is often used to block metabolic oxidation or to alter pKa, but C-F bonds are generally inert to standard cross-coupling.
-
Chlorine and Bromine offer a balance of stability and reactivity, making them workhorses for Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
-
Iodine provides the highest reactivity for cross-coupling but can sometimes lead to lower stability or unwanted side reactions. The ability of heavier halogens (Br, I) to act as halogen bond donors is also an increasingly important consideration in rational drug design for enhancing ligand-protein interactions.
Experimental Protocols: A Framework for Application
Trustworthy science relies on reproducible methodologies. The following protocols are detailed to be self-validating, providing a solid foundation for the synthesis and functionalization of these important building blocks.
Protocol 1: Synthesis of this compound
This protocol is a plausible route adapted from well-established Vilsmeier-Haack formylation procedures, a standard method for installing aldehyde groups on electron-rich aromatic systems.
Workflow Diagram: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Step-by-Step Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation: Dissolve 7-chloroisoquinoline (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. A precipitate should form. Neutralize the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to a pH of ~7-8. Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum. Further purification can be achieved by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Reductive Amination of the Aldehyde Group
This reaction is a cornerstone of medicinal chemistry for installing amine functionalities, which are crucial for improving solubility and introducing key interactions with biological targets.
Workflow Diagram: Reductive Amination
Caption: General workflow for reductive amination of an aldehyde.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add the desired primary or secondary amine (1.1 equiv.).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly valuable, albeit under-explored, building block for chemical synthesis and drug discovery. Its unique 7,8-substitution pattern offers a distinct steric and electronic profile compared to more common isomers like 6-chloroisoquinoline-1-carbaldehyde. A comparative analysis underscores the profound impact that both positional isomerism and the specific choice of halogen can have on the reactivity and properties of the isoquinoline scaffold. By understanding these nuances and employing robust, validated protocols, researchers can strategically leverage this compound and its halogenated analogs to construct novel molecular architectures and accelerate the development of next-generation therapeutics.
References
- BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
-
Yadav, N., Bhatta, S. R., & Moorthy, J. N. (2023). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines for Researchers and Drug Development Professionals.
-
Arote, R. B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
-
Li, J., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]
- BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 7-Chloroisoquinoline-8-carbaldehyde and Its Precursor
Introduction
In the landscape of medicinal chemistry and drug development, halogenated heterocyclic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. 7-Chloroisoquinoline-8-carbaldehyde is one such scaffold, offering multiple reaction sites for derivatization. Its value lies in the precise arrangement of a reactive aldehyde group adjacent to a chlorine-substituted aromatic system within the isoquinoline framework, paving the way for novel pharmaceutical agents.
The successful synthesis of this target molecule from its precursor, 7-chloroisoquinoline, is a critical step that demands unambiguous structural confirmation. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its direct precursor, 7-chloroisoquinoline. By examining the distinct changes across various analytical techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can unequivocally confirm the successful formylation and verify the purity of their product.
It is important to note that while extensive experimental data exists for the precursor, 7-chloroisoquinoline, the target molecule, this compound, is a less-characterized compound. Therefore, the spectroscopic data for the product presented herein is a combination of foundational chemical principles and predictive analysis based on established substituent effects on the isoquinoline ring system. This guide is designed to empower researchers to interpret their own experimental results with confidence.
Synthetic Transformation: From Precursor to Product
The conversion of 7-chloroisoquinoline to this compound is most commonly achieved via an electrophilic aromatic substitution known as the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the isoquinoline ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of the isoquinoline ring facilitates the attack on the Vilsmeier reagent, leading to the desired aldehyde after aqueous workup.
The regioselectivity of this reaction is directed to the C-8 position, which is activated for electrophilic attack. The successful transformation is marked by the introduction of the aldehyde functional group, a change that profoundly alters the molecule's spectroscopic properties.
Figure 1: Synthetic conversion of 7-Chloroisoquinoline to this compound.
Comparative Spectroscopic Analysis
The addition of a carbaldehyde group at the C-8 position introduces several key changes that are readily detectable. The most significant are the appearance of a new proton and carbon signal in NMR, a strong carbonyl stretch in IR, and an increase in molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structural changes during this synthesis. The introduction of the electron-withdrawing aldehyde group significantly influences the electronic environment of the nearby protons and carbons, causing predictable shifts in their resonance frequencies.
¹H NMR: The Appearance of the Aldehyde Proton
The most definitive evidence of successful formylation in the ¹H NMR spectrum is the appearance of a new singlet in the downfield region, typically between δ 9.5 - 10.5 ppm . This signal corresponds to the proton of the newly installed aldehyde group. Furthermore, the strong deshielding effect of the carbonyl group will cause a significant downfield shift for the proton at the C-1 position, which is in close spatial proximity (peri-position).
¹³C NMR: The Carbonyl Carbon Signature
In the ¹³C NMR spectrum, the key indicator is the appearance of a new resonance in the highly deshielded region of δ 190 - 195 ppm , which is characteristic of an aldehyde carbonyl carbon. Other carbons in the ring, particularly C-1, C-7, and the bridgehead C-8a, will also experience shifts due to the electronic and steric influence of the new substituent.
| Compound | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |
| 7-Chloroisoquinoline (Precursor) [experimental] | H-1: ~9.2 (s)H-3: ~8.5 (d)H-4: ~7.6 (d)Aromatic Protons: 7.5-8.0 (m) | C-1: ~152C-3: ~143C-7 (C-Cl): ~135Aromatic Carbons: 120-138 |
| This compound (Product) [predicted] | CHO: ~10.2 (s)H-1: ~9.6 (s, shifted downfield)H-3: ~8.6 (d)H-4: ~7.7 (d)Aromatic Protons: 7.6-8.2 (m) | C=O: ~192C-1: ~154 (shifted downfield)C-8: ~137C-7 (C-Cl): ~136Aromatic Carbons: 122-140 |
Note: Predicted values are based on substituent effects on the isoquinoline scaffold. Actual experimental values may vary slightly.
Figure 2: The deshielding effect of the C-8 aldehyde group on the H-1 proton in NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying functional groups. The conversion of 7-chloroisoquinoline to its 8-carbaldehyde derivative is characterized by the appearance of a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Rationale |
| 7-Chloroisoquinoline (Precursor) | ~3050 (Aromatic C-H str.)~1620, 1580, 1490 (C=C/C=N ring str.)~830 (C-Cl str.) | Typical absorptions for a chloro-substituted aromatic heterocycle. |
| This compound (Product) | ~3050 (Aromatic C-H str.)~2850, ~2750 (Aldehyde C-H str.) ~1705 (Aromatic Aldehyde C=O str.) ~1610, 1570, 1480 (C=C/C=N ring str.)~830 (C-Cl str.) | Appearance of two weak aldehyde C-H stretches and a strong C=O stretch conjugated to the aromatic system are definitive.[1][2] |
The C=O stretching frequency around 1705 cm⁻¹ is indicative of an aldehyde group conjugated with an aromatic ring, which lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the change in molecular weight resulting from the addition of the formyl group (-CHO). The precursor, 7-chloroisoquinoline (C₉H₆ClN), has a monoisotopic mass of approximately 163.02 Da. The product, this compound (C₁₀H₆ClNO), has a monoisotopic mass of approximately 191.01 Da, an increase of 28 Da corresponding to the added CO unit.
A crucial feature in the mass spectrum of both compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic pair of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, where the M+2 peak is approximately one-third the intensity of the M⁺ peak.
| Compound | Formula | Molecular Weight | Expected Molecular Ion (m/z) |
| 7-Chloroisoquinoline | C₉H₆ClN | 163.60 g/mol | 163/165 (in ~3:1 ratio) |
| This compound | C₁₀H₆ClNO | 191.61 g/mol | 191/193 (in ~3:1 ratio) |
Common fragmentation patterns for the product would involve the loss of a hydrogen radical (M-1) or the entire formyl group (M-29, loss of •CHO).[3]
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols should be followed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Solvent Choice: Chloroform-d (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes a spectral width of -2 to 12 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds. 16 to 32 scans are typically sufficient.
-
Instrument Parameters (¹³C NMR): A spectral width of 0 to 220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.
-
Data Acquisition: First, acquire a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[5]
-
Data Analysis: Identify key absorption bands and compare their positions and intensities to known values for expected functional groups.
Protocol 3: Mass Spectrometry (EI)
-
Sample Introduction: For volatile and thermally stable compounds like these, direct insertion probe or Gas Chromatography (GC-MS) are suitable introduction methods. For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) at a low concentration (~100 µg/mL).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights, for instance, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and its characteristic M+2 isotope peak to confirm the molecular weight and presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.
Sources
The Evolving Landscape of Bioactive Heterocycles: A Comparative Analysis of 7-Chloroisoquinoline-8-carbaldehyde
A Technical Guide for Researchers in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this privileged core allows for the fine-tuning of its biological profile, opening avenues for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of 7-Chloroisoquinoline-8-carbaldehyde, juxtaposing its potential with structurally similar compounds. While direct head-to-head experimental data for this specific compound remains limited in publicly available literature, a comprehensive examination of related substituted isoquinolines and quinolines provides critical insights into its anticipated bioactivity.
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
Isoquinolines, heterocyclic aromatic organic compounds, are structural isomers of quinoline. Their derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The introduction of various substituents onto the isoquinoline ring system can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with biological targets.
Impact of Halogenation and Formyl Group Substitution
The presence of a chlorine atom at the 7-position and a carbaldehyde (formyl) group at the 8-position of the isoquinoline ring in this compound are key determinants of its potential biological activity.
-
Halogenation: The introduction of a halogen, such as chlorine, can significantly modulate a molecule's bioactivity. Halogens can alter lipophilicity, affecting cell membrane permeability, and can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Studies on related quinoline derivatives have shown that chloro-substitution can enhance anticancer and antimicrobial properties.[2][3]
-
Carbaldehyde Group: The aldehyde functionality is a versatile chemical handle for synthetic modifications and can also directly contribute to biological activity. Aldehydes can form Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to enzyme inhibition or other interactions with biological macromolecules.
Comparative Biological Activity: An Evidence-Based Perspective
While specific experimental data for this compound is scarce, we can infer its potential activities by examining structurally related compounds.
Anticancer Activity
The isoquinoline and quinoline scaffolds are prevalent in a multitude of anticancer agents. The presence of a halogen at specific positions has been shown to be crucial for cytotoxic activity. For instance, derivatives of 7-chloroquinoline have demonstrated significant activity against breast cancer cell lines.[2]
To illustrate the potential anticancer efficacy, the following table summarizes the cytotoxic activity (IC50 values) of structurally related chloro-substituted quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that these are not direct comparisons with this compound but provide a valuable reference for its potential potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 (Triple Negative Breast Cancer) | 19.91 - 20.60 | [2] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinones | AGS (Gastric Cancer) | 1.31 - 11.04 | |
| 6-Bromo-7-anilino-1-arylisoquinolinequinones | HL-60 (Leukemia) | 1.31 - 11.04 | |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~1.6 (converted from 6.25 µg/mL) | [4] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound.
The data suggests that halogenated isoquinolines and quinolines can exhibit potent anticancer activity in the low micromolar range. The specific substitution pattern and the nature of other functional groups play a significant role in determining the ultimate cytotoxic efficacy.
Antimicrobial Activity
Isoquinoline and quinoline derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membrane integrity. Halogenation has been shown to enhance the antibacterial efficacy of the quinoline core.
The following table presents the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoquinoline derivatives | Staphylococcus aureus | 16 | [5] |
| 7-Chloroquinoline Sulphonamide Derivatives | Aspergillus niger | IZD of 28 mm | [6] |
| Isoquinoline derivatives | A. niger and C. albicans | 4 µM | [1] |
Note: A lower MIC value indicates greater antimicrobial activity. IZD refers to the Inhibition Zone Diameter.
These findings underscore the potential of the 7-chloro-substituted isoquinoline scaffold as a promising framework for the development of novel antimicrobial agents.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of substituted isoquinolines are often mediated through their interaction with specific cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer effects of isoquinoline derivatives can be attributed to several mechanisms, including:
-
Enzyme Inhibition: Many isoquinoline alkaloids are known to inhibit crucial enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
-
DNA Intercalation: The planar aromatic ring system of isoquinolines can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Caption: Potential anticancer mechanisms of this compound.
Antimicrobial Mechanisms
The antimicrobial action of isoquinoline derivatives can involve:
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Nucleic Acid Synthesis: Blocking the replication and transcription of bacterial DNA and RNA.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.
Experimental Methodologies for Biological Evaluation
To rigorously assess the biological activity of this compound and its analogs, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is anticipated to exhibit significant anticancer and antimicrobial activities. The presence of the chloro and formyl groups provides both electronic and steric features that can be exploited for potent and selective biological activity.
Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives. Systematic structure-activity relationship (SAR) studies are warranted to elucidate the key structural features required for optimal potency and selectivity. Furthermore, mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds, paving the way for their potential clinical development.
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Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. [Link]
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A Comparative Guide to the Reactivity of Aldehyde Groups in Isoquinoline Carbaldehydes
For researchers, scientists, and professionals in drug development, the nuanced reactivity of functional groups on heterocyclic scaffolds is a cornerstone of molecular design and synthesis. The isoquinoline framework, a prominent feature in numerous pharmaceuticals and natural products, offers several positions for functionalization. When an aldehyde group is introduced, its reactivity is profoundly influenced by its position on the isoquinoline ring. This guide provides an in-depth comparison of the aldehyde group's reactivity in isoquinoline-1-carbaldehyde, isoquinoline-3-carbaldehyde, and isoquinoline-4-carbaldehyde, leveraging spectroscopic data and established chemical principles to predict their behavior in common synthetic transformations.
Understanding Aldehyde Reactivity: The Interplay of Electronics and Sterics
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack at this carbon is the fundamental step in many key reactions, including reductions, cyanohydrin formation, and Wittig reactions.[2] Two main factors dictate the susceptibility of the carbonyl carbon to nucleophilic attack:
-
Electronic Effects: The partial positive charge on the carbonyl carbon is influenced by the electronic nature of the substituents attached to it. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing the aldehyde's reactivity. Conversely, electron-donating groups diminish the partial positive charge, leading to decreased reactivity.[3]
-
Steric Effects: The steric hindrance around the carbonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. Aldehydes, having one small hydrogen atom attached to the carbonyl, are generally more reactive than ketones, which have two bulkier alkyl or aryl groups.[4]
In the context of isoquinoline carbaldehydes, the isoquinoline ring itself acts as a large, aromatic substituent whose electronic influence varies significantly depending on the position of the aldehyde group.
The Electronic Landscape of Isoquinoline Carbaldehydes
The isoquinoline ring system is a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the ring system. The extent of these effects on the aldehyde group dictates its reactivity. Nucleophilic addition to the isoquinoline ring itself is known to occur preferentially at the 1-position, indicating that this position is the most electron-deficient.[5][6] This inherent electronic property of the isoquinoline nucleus provides a strong basis for predicting the relative reactivity of the carbaldehyde isomers.
To experimentally probe the electronic environment of the aldehyde group in each isomer, ¹H NMR spectroscopy is a powerful tool. The chemical shift of the aldehyde proton is highly sensitive to the electron density at the carbonyl carbon. A more deshielded proton (higher ppm value) indicates a more electron-deficient carbonyl carbon and, consequently, a more reactive aldehyde.[7][8][9]
Below is a comparison of the reported ¹H NMR chemical shifts for the aldehyde protons of the three isomers in deuterated chloroform (CDCl₃).
| Isomer | Aldehyde Proton Chemical Shift (δ, ppm) |
| Isoquinoline-1-carbaldehyde | 10.39 |
| Isoquinoline-4-carbaldehyde | 10.41 |
| Isoquinoline-3-carbaldehyde | ~10.2 |
From this data, we can infer the following order of reactivity:
Isoquinoline-4-carbaldehyde ≈ Isoquinoline-1-carbaldehyde > Isoquinoline-3-carbaldehyde
The downfield chemical shifts of the aldehyde protons in isoquinoline-1-carbaldehyde and isoquinoline-4-carbaldehyde suggest that their carbonyl carbons are more electrophilic than that of isoquinoline-3-carbaldehyde.
This trend can be rationalized by examining the resonance structures of the isoquinoline ring.
Caption: Electronic influence of the isoquinoline ring on the aldehyde group at different positions.
Steric Considerations
In addition to electronic effects, steric hindrance can influence the reactivity of the aldehyde group.
-
Isoquinoline-1-carbaldehyde: The aldehyde group at the 1-position is flanked by the nitrogen atom and a C-H bond of the benzene ring. This can be considered a moderately hindered environment.
-
Isoquinoline-3-carbaldehyde: The aldehyde group at the 3-position is situated between two C-H bonds of the pyridine ring, representing a less sterically congested environment compared to the 1-position.
-
Isoquinoline-4-carbaldehyde: The aldehyde group at the 4-position experiences steric hindrance from the peri-hydrogen at the 5-position. This interaction could influence the approach of bulky nucleophiles.
While steric factors are important, the electronic effects of the isoquinoline ring are generally considered to be the dominant factor in determining the overall reactivity of the aldehyde group in these isomers.
Predicted Reactivity in Key Aldehyde Transformations
Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the three isoquinoline carbaldehyde isomers in common aldehyde reactions.
Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Reaction)
These reactions are highly sensitive to the electrophilicity of the carbonyl carbon. Therefore, the expected order of reactivity is:
Isoquinoline-4-carbaldehyde ≈ Isoquinoline-1-carbaldehyde > Isoquinoline-3-carbaldehyde
Wittig Reaction
The Wittig reaction involves the attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is also dependent on the electrophilicity of the aldehyde. Thus, a similar trend in reactivity is expected.[10]
Reduction with Hydride Reagents (e.g., Sodium Borohydride)
The reduction of aldehydes with hydride reagents like sodium borohydride (NaBH₄) involves the nucleophilic addition of a hydride ion.[11] The rate of reduction is influenced by the electrophilicity of the carbonyl carbon. We can anticipate that isoquinoline-1-carbaldehyde and isoquinoline-4-carbaldehyde will be reduced at a faster rate than isoquinoline-3-carbaldehyde.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction
This protocol describes a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol.
Caption: Workflow for the sodium borohydride reduction of isoquinoline carbaldehydes.
Step-by-Step Methodology:
-
Dissolve the isoquinoline carbaldehyde isomer (1.0 mmol) in a suitable solvent such as methanol or a mixture of THF and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully add water (10 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alcohol.
Protocol 2: Wittig Reaction
This protocol provides a general method for the olefination of an aromatic aldehyde using a phosphonium ylide.
Caption: General workflow for the Wittig reaction of isoquinoline carbaldehydes.
Step-by-Step Methodology:
-
Suspend the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add a strong base such as n-butyllithium (1.1 mmol). A color change is typically observed, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C.
-
Dissolve the isoquinoline carbaldehyde isomer (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Conclusion
In the absence of direct kinetic studies, a combination of spectroscopic data and fundamental chemical principles provides a robust framework for predicting the relative reactivity of the aldehyde group in different isoquinoline carbaldehydes. The available ¹H NMR data strongly suggests that the carbonyl carbons in isoquinoline-1-carbaldehyde and isoquinoline-4-carbaldehyde are more electrophilic than in isoquinoline-3-carbaldehyde. This leads to the prediction that isoquinoline-1-carbaldehyde and isoquinoline-4-carbaldehyde will exhibit greater reactivity towards nucleophilic attack in a variety of common aldehyde transformations. These insights are crucial for medicinal chemists and synthetic organic chemists in the strategic design of synthetic routes to novel isoquinoline-based compounds with potential therapeutic applications.
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Nucleophilic addition to quinolines and isoquinolines. Química Orgánica. [Link]
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Aldehydes and Ketones: Electronic and steric effects. BrainKart. [Link]
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RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Adam Mickiewicz University. [Link]
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Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
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NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Substituted Isoquinoline Aldehydes
Substituted isoquinoline aldehydes are a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Their structural motif is a cornerstone in a myriad of natural products and pharmacologically active molecules, serving as pivotal intermediates in the synthesis of complex therapeutic agents. The strategic introduction of a formyl group onto the isoquinoline scaffold provides a versatile handle for further molecular elaboration, making the efficient and selective synthesis of these aldehydes a critical challenge in medicinal chemistry.
This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing substituted isoquinoline aldehydes. Eschewing a rigid template, this analysis delves into the mechanistic underpinnings, practical considerations, and comparative performance of each route, grounded in experimental data and authoritative literature. Our aim is to equip the practicing chemist with the critical insights necessary to select the most appropriate synthetic pathway for their specific target molecule.
Direct Formylation of the Isoquinoline Nucleus: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as a powerful and direct method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic systems, including isoquinolines. The reaction employs a Vilsmeier reagent, a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the isoquinoline ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the desired aldehyde.
Mechanistic Rationale and Causality
The success of the Vilsmeier-Haack reaction hinges on the nucleophilicity of the isoquinoline substrate. The Vilsmeier reagent is a relatively weak electrophile, necessitating an electron-rich ring system for the reaction to proceed efficiently.[1] The regioselectivity of the formylation is governed by the electronic effects of existing substituents on the isoquinoline core. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the ring and direct the formylation to the ortho and para positions, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the reaction more challenging.
Caption: Workflow for the Vilsmeier-Haack Formylation of Isoquinolines.
Experimental Protocol: Vilsmeier-Haack Formylation of Isoquinoline
The following protocol is a general procedure and may require optimization based on the specific isoquinoline substrate.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
The reaction temperature is then adjusted based on the reactivity of the substrate. For highly reactive isoquinolines, the reaction may proceed at room temperature, while less reactive substrates may require heating to 60-90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, pour the reaction mixture into ice-water.
-
Neutralize the mixture with a base such as sodium acetate or sodium carbonate solution to facilitate the hydrolysis of the iminium salt to the aldehyde.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Reissert-Henze Reaction: A Two-Step Approach to Isoquinoline-1-carbaldehydes
The Reissert-Henze reaction provides a reliable, albeit indirect, route to isoquinoline-1-carbaldehydes. This two-step sequence begins with the formation of a Reissert compound, a 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, by reacting the isoquinoline with an acyl chloride and a cyanide source.[2] Subsequent acid-catalyzed hydrolysis of the Reissert compound yields the target aldehyde.[2]
Mechanistic Rationale and Causality
The formation of the Reissert compound proceeds via the N-acylation of the isoquinoline, which activates the C1 position towards nucleophilic attack by the cyanide ion. The resulting dihydroisoquinoline intermediate is stable and can be isolated. The subsequent hydrolysis step involves the protonation of the nitrile group, followed by tautomerization and elimination of the acyl group and hydrogen cyanide to afford the aldehyde. This method is particularly advantageous for the synthesis of 1-formylisoquinolines, a substitution pattern that can be challenging to achieve selectively by direct formylation methods.
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Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 7-Chloroisoquinoline-8-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The 7-chloroisoquinoline-8-carbaldehyde scaffold and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, acting as versatile intermediates in the synthesis of novel therapeutic agents.[1][2] Their biological activity is intrinsically linked to their specific spatial arrangement, which dictates how they interact with biological targets. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other widely used analytical techniques.
While, to the best of our knowledge, specific single-crystal X-ray diffraction data for this compound has not been publicly reported, this guide will leverage data from structurally analogous isoquinoline and quinoline derivatives to provide a comprehensive framework for understanding the unparalleled insights offered by crystallographic analysis. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with spectroscopic methods, supported by experimental data from related compounds.
The Gold Standard: The Unambiguous Power of Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] This technique provides a complete molecular picture, revealing exact bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.[3] For a molecule like a this compound derivative, this level of detail is invaluable for structure-activity relationship (SAR) studies and in silico drug design.
The phenomenon of X-ray diffraction occurs when X-rays interact with the electron clouds of atoms in a crystal lattice.[4] The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct a three-dimensional model of the molecule.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires precision and expertise.
Diagram: Workflow for Single-Crystal X-ray Crystallography
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are often more accessible and can provide complementary information, especially when suitable crystals cannot be obtained.[6]
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Single, high-quality crystal (0.1-0.5 mm). | Low to Medium | Unambiguous 3D structure determination.[3][4] | Crystal growth can be a significant bottleneck.[5] |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, NOESY), stereochemistry. | Soluble sample in a deuterated solvent (mg scale). | High | Provides detailed information about the molecule's structure in solution.[7][8] | Does not provide precise bond lengths or angles; interpretation can be complex for novel structures. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Solid, liquid, or gas (µg to mg scale). | High | Fast and simple method for functional group identification.[7] | Provides limited information on the overall molecular architecture. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS). | Small amount of sample (µg to ng scale). | High | Highly sensitive for determining molecular formula. | Provides no information on 3D structure or connectivity. |
Spectroscopic Characterization of Isoquinoline and Quinoline Derivatives: An Illustrative Comparison
In the absence of specific crystallographic data for this compound, we can infer expected spectroscopic signatures from closely related, well-characterized compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For a substituted isoquinoline, the chemical shifts of the protons and carbons are highly sensitive to the nature and position of the substituents.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ for Unsubstituted Quinoline and Isoquinoline. [7][8]
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 7.95 |
For a this compound derivative, one would expect the aldehyde proton to appear as a singlet in the downfield region (around 10 ppm). The chlorine at the 7-position and the aldehyde at the 8-position would significantly influence the chemical shifts of the aromatic protons on the benzene ring portion of the isoquinoline core.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For this compound, the most prominent and diagnostic peaks would be:
-
C=O stretch (aldehyde): A strong absorption band typically in the range of 1680-1715 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Experimental Protocols
To ensure scientific integrity, the following are generalized, yet detailed, protocols for the analytical techniques discussed.
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystallization: The primary challenge is to obtain a single crystal of suitable size and quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector. Modern diffractometers automate this process.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates.[3]
Diagram: The Crystallographic Refinement Process
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a broader spectral width (e.g., 0-200 ppm). A larger number of scans will be required due to the lower natural abundance of ¹³C.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered sample directly on the ATR crystal.
-
Spectrum Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Conclusion: An Integrated Approach to Structural Elucidation
In the landscape of drug discovery and development, the structural characterization of novel compounds like this compound derivatives is non-negotiable. While spectroscopic methods such as NMR, IR, and Mass Spectrometry provide crucial pieces of the molecular puzzle, single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure. It provides the high-resolution, unambiguous data that is essential for understanding biological function and for the rational design of next-generation therapeutics. Although obtaining suitable crystals can be a challenge, the profound insights gained from a successful crystallographic analysis are invaluable. Therefore, a comprehensive approach that utilizes both spectroscopic and crystallographic techniques will provide the most complete and robust understanding of these promising molecules.
References
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Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
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Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link]
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ResearchGate. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Available from: [Link]
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MySkinRecipes. 7-Chloroquinoline-8-carbaldehyde. Available from: [Link]
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IUCr Journals. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Available from: [Link]
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MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]
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ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]
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ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]
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A Senior Application Scientist's Guide to In-Silico Modeling: Evaluating the Interactions of 7-Chloroisoquinoline-8-carbaldehyde with Key Oncogenic Kinases
In the landscape of modern drug discovery, particularly within oncology, the quinoline and isoquinoline scaffolds have emerged as privileged structures. Their inherent ability to interact with the ATP-binding sites of various kinases has made them a focal point for the development of targeted cancer therapeutics. This guide provides an in-depth, practical comparison of the in-silico modeling of a novel compound, 7-Chloroisoquinoline-8-carbaldehyde, against three well-established oncogenic kinase targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
This document is structured to provide not just a set of protocols, but a strategic framework for computational evaluation. We will delve into the causality behind methodological choices, ensuring that each step is a self-validating component of a robust in-silico workflow. For each kinase, we will compare the predicted interaction profile of this compound with that of a well-established, clinically relevant inhibitor, providing a clear benchmark for its potential efficacy.
The Rationale: Why Kinases? Why Quinolines?
Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline and isoquinoline cores, with their planar aromatic systems and nitrogen atoms capable of forming key hydrogen bonds, are well-suited to fit into the ATP-binding cleft of kinases, competing with the endogenous ATP and thereby inhibiting kinase activity.
Comparative In-Silico Analysis Workflow
Our comparative analysis will employ a multi-faceted in-silico approach, encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling. This tiered strategy allows for a progressively deeper understanding of the potential interactions between our compound of interest and its putative targets.
Target 1: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in several cancers, most notably non-small cell lung cancer.[1][2] We will compare the binding of this compound to that of Gefitinib , a well-established EGFR inhibitor.[3][4]
Experimental Protocol: In-Silico Analysis of EGFR Interactions
1. Preparation of the Receptor and Ligands:
-
Receptor Preparation:
-
Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 1XKK) from the RCSB Protein Data Bank.[5]
-
Using molecular modeling software such as AutoDockTools, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. The rationale for removing water is to focus on the direct protein-ligand interactions, though in more advanced studies, key water molecules can be retained.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and Gefitinib using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94. This step is crucial to obtain a low-energy, realistic conformation of the ligand.
-
Save the structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
2. Molecular Docking with AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the ATP-binding site of EGFR. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
-
Docking Execution: Perform molecular docking using AutoDock Vina.[6][7] Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site.
-
Analysis of Results: Analyze the docking results to identify the binding pose with the lowest binding energy (affinity). Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.
3. Molecular Dynamics Simulation with GROMACS:
-
System Setup:
-
Create a complex of the best-docked pose of each ligand with EGFR.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
Generate the topology files for the protein and ligands using a force field such as CHARMM36.
-
-
Simulation Protocol:
-
Perform energy minimization to relax the system.
-
Conduct a short position-restrained simulation (NVT and NPT ensembles) to equilibrate the system.
-
Run a production molecular dynamics simulation for a suitable duration (e.g., 50-100 ns) to observe the stability of the protein-ligand complex.
-
-
Trajectory Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding.
4. Pharmacophore Modeling with Discovery Studio:
-
Model Generation: Generate a pharmacophore model based on the known active EGFR inhibitors, including Gefitinib.[8][9][10][11] The model will consist of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids.
-
Model Validation: Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
Screening: Screen this compound against the validated pharmacophore model to assess its fit.
Comparative Data for EGFR Interactions
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | RMSD of Ligand (nm) (Predicted) | Pharmacophore Fit Score (Predicted) |
| This compound | -7.8 | Met793, Leu718, Val726 | 0.25 | 0.75 |
| Gefitinib | -9.2 | Met793, Leu718, Cys797 | 0.15 | 0.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specifics of the in-silico experiment.
Workflow Diagram
EGFR In-Silico Analysis Workflow
Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] We will compare the potential of this compound to inhibit VEGFR-2 with that of Sorafenib , a multi-kinase inhibitor with known activity against VEGFR-2.[14][15]
Experimental Protocol: In-Silico Analysis of VEGFR-2 Interactions
The protocol for VEGFR-2 is analogous to that of EGFR, with the following key differences:
-
Receptor Preparation: Download the crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2XV7).[2]
-
Ligand Preparation: Prepare this compound and Sorafenib.
-
Molecular Docking: Define the grid box around the ATP-binding site of VEGFR-2.
-
Molecular Dynamics: Perform simulations of the VEGFR-2 complexes.
-
Pharmacophore Modeling: Generate and validate a pharmacophore model based on known VEGFR-2 inhibitors.
Comparative Data for VEGFR-2 Interactions
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | RMSD of Ligand (nm) (Predicted) | Pharmacophore Fit Score (Predicted) |
| This compound | -8.1 | Cys919, Asp1046, Glu885 | 0.30 | 0.70 |
| Sorafenib | -10.5 | Cys919, Asp1046, Glu885 | 0.18 | 0.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Logical Relationship Diagram
Inhibition of Angiogenesis via VEGFR-2
Target 3: PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in a variety of hematological malignancies and solid tumors, where it promotes cell survival and proliferation.[16][17] We will compare the binding of this compound to that of SGI-1776 , a known PIM-1 inhibitor.[18][19][20]
Experimental Protocol: In-Silico Analysis of PIM-1 Interactions
The protocol for PIM-1 follows the same general workflow:
-
Receptor Preparation: Download the crystal structure of PIM-1 kinase (e.g., PDB ID: 4TY1 or 6MT0).[21][22]
-
Ligand Preparation: Prepare this compound and SGI-1776.
-
Molecular Docking: Define the grid box around the unique hinge region of the PIM-1 ATP-binding site.
-
Molecular Dynamics: Simulate the PIM-1 complexes to assess stability.
-
Pharmacophore Modeling: Develop a pharmacophore model for PIM-1 inhibitors.
Comparative Data for PIM-1 Interactions
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | RMSD of Ligand (nm) (Predicted) | Pharmacophore Fit Score (Predicted) |
| This compound | -7.5 | Lys67, Glu121, Leu120 | 0.28 | 0.65 |
| SGI-1776 | -9.8 | Lys67, Glu121, Asp128 | 0.16 | 0.92 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathway Diagram
PIM-1 Kinase Signaling Pathway
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the initial evaluation of a novel compound, this compound, against key oncogenic kinases. By comparing its predicted binding characteristics to those of established inhibitors, researchers can gain valuable insights into its potential as a therapeutic agent and prioritize further experimental validation.
The causality-driven approach presented here, from ligand preparation to the multi-faceted computational analysis, provides a robust framework for decision-making in the early stages of drug discovery. The hypothetical data suggests that while this compound may have some affinity for these kinases, it is unlikely to be as potent as the established inhibitors. This would suggest that further optimization of the scaffold would be necessary to improve its activity.
The next logical steps would be to synthesize this compound and perform in vitro kinase assays to validate the in-silico predictions. Cellular assays would then be required to assess its anti-proliferative effects. This iterative cycle of in-silico modeling and experimental validation is the cornerstone of modern rational drug design.
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). In PubMed Central. Retrieved January 20, 2026, from [Link]
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RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. [Link]
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ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][12][23]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. In PubMed Central. Retrieved January 20, 2026, from [Link]
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Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. Retrieved January 20, 2026, from [Link]
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Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Retrieved January 20, 2026, from [Link]
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BPS Bioscience. (n.d.). SGI-1776 free base. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. In PubMed Central. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved January 20, 2026, from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. In PubMed Central. Retrieved January 20, 2026, from [Link]
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RCSB PDB. (2013). 4JX3: Crystal structure of Pim1 kinase. [Link]
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National Center for Biotechnology Information. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. In PubMed Central. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Inhibitory activity of axitinib derivatives against VEGFR-2 kinase. Retrieved January 20, 2026, from [Link]
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BioDuro. (n.d.). QA Pharmacophore Modeling for Potential Drug Discovery. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2015). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. In PubMed Central. Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloroisoquinoline-8-carbaldehyde
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 7-Chloroisoquinoline-8-carbaldehyde, a halogenated aromatic aldehyde, is a valuable building block in medicinal chemistry and drug development. However, its chemical properties necessitate a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance, to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates all subsequent safety and handling procedures. The hazard profile for this compound is derived from its Safety Data Sheet (SDS), which classifies it according to globally harmonized systems.[1]
The primary risks associated with this compound are acute toxicity and irritation. The presence of a chlorinated isoquinoline ring and an aldehyde functional group contributes to its reactivity and potential biological effects.
| Hazard Classification | GHS Code | Description | Causality and Implications for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Ingestion can lead to systemic toxic effects. This underscores the need to prevent any hand-to-mouth contact by wearing gloves and practicing strict hygiene. Do not eat, drink, or smoke in the laboratory.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | The aldehyde group can react with proteins in the eye, causing significant irritation or damage. Chemical safety goggles and a face shield are mandatory to prevent splashes.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | As a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.[1][2] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the hazard assessment, a specific suite of PPE is required to mitigate exposure risks during disposal operations. The selection of PPE is not merely a checklist item; it is a critical control measure directly linked to the compound's chemical properties and potential routes of exposure.
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[3][4]
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. Given the risk of serious eye irritation, the use of a full-face shield is strongly recommended, especially when handling larger quantities or preparing waste containers.[1]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, such as transferring large volumes of waste, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : All handling and disposal preparation must occur within a chemical fume hood to control inhalation exposure.[2][5] If a fume hood is not available or its performance is questionable, a respirator with an appropriate organic vapor cartridge may be necessary, contingent on a full risk assessment and institutional safety policy.
Part 3: In-Lab Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This compound is a halogenated organic compound .[6] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[7][8] Mixing halogenated waste with non-halogenated waste can complicate and significantly increase the cost of disposal.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container : Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste."[6][9] The container must be made of a compatible material (e.g., polyethylene for liquids, a sealed drum for solids) and be in good condition with a secure, leak-proof lid.[3][10]
-
Label the Container : Before adding any waste, affix a hazardous waste tag. Fill out all required information, including the full chemical name ("this compound") and any other components in the waste mixture, along with their estimated concentrations.[4]
-
Transfer the Waste :
-
Solid Waste : Carefully transfer the solid compound, contaminated labware (e.g., weigh boats, contaminated gloves), or reaction residues into a designated solid halogenated waste container.
-
Liquid Waste : If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Common solvents used with this compound (e.g., Dichloromethane, Chloroform) are also halogenated and belong in this waste stream.[6]
-
-
Keep Container Closed : Always keep the waste container sealed when not actively adding waste. This prevents the release of vapors and reduces the risk of spills.[10]
-
Maintain an Accumulation Log : Record the addition of waste to the container, noting the date and quantity. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[10]
-
Store Appropriately : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and incompatibles, and preferably within secondary containment.[10]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for this compound.
Part 4: Final Disposal via Licensed Professionals
Under federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from "cradle to grave."[11][12] For a specialized chemical like this compound, on-site treatment or neutralization in a standard research laboratory is not permissible or safe.
The only acceptable disposal method is to use a licensed and approved hazardous waste disposal company. These companies have the permitted facilities and technical expertise to handle, transport, and dispose of halogenated organic compounds in compliance with all regulations.[7][13]
The process involves:
-
Ensuring all waste containers are properly sealed and labeled.
-
Scheduling a pickup with your institution's Environmental Health & Safety (EHS) office or their contracted waste hauler.
-
Completing a hazardous waste manifest, which is a legal document that tracks the waste from your lab to its final disposal site.[10][13]
Attempting to dispose of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant threat to aquatic ecosystems and public health.[14]
Part 5: Regulatory Framework
Adherence to this disposal guide ensures compliance with key regulations:
-
OSHA 29 CFR 1910.1450 ("Lab Standard") : This standard mandates the creation of a Chemical Hygiene Plan (CHP), which includes procedures for safe handling and disposal of hazardous chemicals, as well as employee training.[2][5]
-
EPA 40 CFR Parts 260-273 : These regulations, established under RCRA, govern the entire lifecycle of hazardous waste, including its identification, generation, transportation, and disposal.[11][12][13]
By following these procedures, researchers and institutions not only fulfill their legal obligations but also uphold their ethical responsibility to protect themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 7-Chloroisoquinoline-8-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Chloroisoquinoline-8-carbaldehyde, a compound of interest in various research and development applications. Beyond a simple checklist, this document offers a framework for building a robust safety protocol, grounded in the principles of risk assessment and minimization.
Understanding the Hazard: A RAMP-Based Approach
To ensure a comprehensive safety strategy, we will utilize the RAMP framework—R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This structured approach, advocated by the American Chemical Society (ACS), provides a reliable method for evaluating and controlling laboratory hazards.[1][2]
Recognize the Hazards
The first step in safe handling is to recognize the inherent hazards of this compound. Based on available safety data for the compound and analogous structures, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[3]
While a specific Safety Data Sheet (SDS) for this compound indicates its primary use for research and development, it is crucial to treat it with the caution afforded to hazardous substances.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound.[7][8][9][10] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides resistance to a broad range of chemicals, including solvents and potential irritants.[9] |
| Eye Protection | Chemical splash goggles | Offers a seal around the eyes to protect against splashes of liquids and fine dust particles.[11] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or during spill cleanup.[12] |
It is imperative to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan ensures that all personnel handle this compound consistently and safely.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid chemical compounds.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Place any unused this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous liquid waste container.
-
The label should include the chemical name and the solvent used.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
Never dispose of this compound down the drain or in the regular trash. [13] All waste must be handled by a certified hazardous waste management provider.
Emergency Preparedness: Responding Effectively to Incidents
Even with meticulous planning, accidents can happen. Being prepared for emergencies is a critical component of a comprehensive safety plan.[2]
Emergency Response Flowchart
Caption: Emergency response procedures for chemical exposure.
In the event of a spill, evacuate the area and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel while advancing your critical research.
References
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Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]
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Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





